4-Bromo-2-fluorophenyl cyclobutyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSBIGVZUIRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642542 | |
| Record name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-00-9 | |
| Record name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone
Part 1: Strategic Retrosynthesis & Pathway Selection
In the synthesis of polysubstituted aryl ketones, regiocontrol is the governing variable. For 4-Bromo-2-fluorophenyl cyclobutyl ketone , the specific arrangement of the bromine (para to carbonyl) and fluorine (ortho to carbonyl) substituents dictates the synthetic strategy.
The Regioselectivity Problem
A direct Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with cyclobutanecarbonyl chloride is chemically feasible but strategically flawed for this specific isomer.
-
Directing Effects: Fluorine is a strong ortho/para director; Bromine is a weaker ortho/para director.
-
Outcome: Acylation would predominantly occur para to the fluorine (position 6), yielding the 2-bromo-4-fluorophenyl isomer, or ortho to the fluorine (position 2), yielding the 2-bromo-6-fluorophenyl isomer.
Selected Pathway: The Nitrile-Grignard Route
The most robust, self-validating pathway utilizes 4-Bromo-2-fluorobenzonitrile as the electrophile and Cyclobutylmagnesium bromide as the nucleophile.
-
Mechanism: Nucleophilic addition of the Grignard reagent to the nitrile carbon forms a metallo-imine intermediate.
-
Advantage: The intermediate imine salt is stable to further nucleophilic attack, preventing the formation of tertiary alcohol byproducts (a common failure mode when using acid chlorides).
-
Fidelity: The substitution pattern is locked in the starting material (CAS 105942-08-3).
Part 2: Detailed Experimental Protocol
Phase A: Reagent Preparation & Handling
-
Precursor: 4-Bromo-2-fluorobenzonitrile (Commercially available, >98% purity).[1]
-
Reagent: Cyclobutylmagnesium bromide (0.5 M to 1.0 M in THF).
-
Note: While commercial solutions are available, fresh preparation from cyclobutyl bromide and Mg turnings ensures higher activity if the commercial stock is degraded.
-
-
Solvent: Anhydrous Tetrahydrofuran (THF). Water content must be <50 ppm to prevent Grignard quenching.
Phase B: Step-by-Step Synthesis Workflow
Step 1: Nucleophilic Addition
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charging: Charge the flask with 4-Bromo-2-fluorobenzonitrile (10.0 g, 50 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice/water bath.
-
Addition: Transfer Cyclobutylmagnesium bromide (60 mmol, 1.2 equiv) to the addition funnel under nitrogen.
-
Kinetics: Dropwise add the Grignard reagent over 30–45 minutes.
-
Observation: A color change (often to yellow/orange) indicates the formation of the magnesium imine salt.
-
Control: Maintain internal temperature <5 °C to minimize halogen-metal exchange side reactions at the aryl bromine bond.
-
-
Equilibration: Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (disappearance of nitrile).
Step 2: Acidic Hydrolysis (Imine Cleavage)
-
Cooling: Cool the reaction mixture back to 0 °C .
-
Quench: Slowly add 3N HCl (aq) (50 mL). Caution: Exothermic.
-
Chemistry: This protonates the nitrogen, converting the Mg-imine salt into an iminium ion, which rapidly hydrolyzes to the ketone.
-
-
Hydrolysis: Stir vigorously at room temperature for 1 hour. If hydrolysis is sluggish (monitored by LCMS), heat to 50 °C for 30 minutes.
Step 3: Workup and Isolation
-
Extraction: Dilute with Diethyl Ether or Ethyl Acetate (100 mL). Separate the organic layer.[2]
-
Wash: Wash the organic phase with Water (2 x 50 mL) and Brine (1 x 50 mL).
-
Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude oil typically requires purification via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 100:0, ramp to 90:10).
-
Target Rf: ~0.4–0.5 in 90:10 Hex/EtOAc.
-
Part 3: Data Analysis & Validation
Expected Yields & Specifications
| Parameter | Specification | Notes |
| Theoretical Yield | ~12.8 g | Based on 10g scale |
| Expected Isolated Yield | 75% – 85% | Losses primarily due to hydrolysis efficiency or chromatography |
| Appearance | Colorless to pale yellow oil/solid | Low melting point solid is common for this class |
| Purity (HPLC) | >98% | Critical for use in subsequent coupling reactions |
Analytical Validation (Predictive)
-
¹H NMR (400 MHz, CDCl₃):
- 7.8–7.9 (t, 1H, Aryl H6 - deshielded by carbonyl)
- 7.3–7.4 (m, 2H, Aryl H3, H5)
- 3.9–4.0 (m, 1H, Cyclobutyl methine)
- 1.8–2.4 (m, 6H, Cyclobutyl methylene protons)
-
¹⁹F NMR: Single peak, typically around -110 ppm (distinctive for ortho-fluoroketones).
Part 4: Pathway Visualization
The following diagram illustrates the logical flow and chemical transformations, emphasizing the critical control points (Temperature and Hydrolysis).
Caption: Reaction workflow from nitrile precursor to target ketone via Grignard addition and hydrolytic cleavage.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11062940, this compound. Retrieved from [Link]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for Grignard addition to nitriles mechanism).
Sources
physicochemical properties of 4-Bromo-2-fluorophenyl cyclobutyl ketone
A Pharmacophore Scaffold for Next-Generation Drug Discovery
Part 1: Introduction & Strategic Utility
In the landscape of modern medicinal chemistry, 4-Bromo-2-fluorophenyl cyclobutyl ketone (CAS: 898790-82-4) represents a high-value intermediate. It serves as a critical "linchpin" scaffold, combining three distinct structural advantages into a single building block:
-
The Cyclobutyl Motif: Unlike the rigid cyclopropyl or the flexible cyclohexyl groups, the cyclobutyl ring exists in a "puckered" conformation (butterfly shape). This unique steric profile allows for precise filling of hydrophobic pockets in target proteins (e.g., kinases, GPCRs) while often providing superior metabolic stability compared to open-chain alkyl analogs.
-
The 2-Fluoro Substituent: Positioned ortho to the carbonyl, the fluorine atom exerts a strong electronic effect, lowering the pKa of the ketone alpha-protons and modulating the rotational barrier of the phenyl-carbonyl bond. It also blocks metabolic oxidation at the typically vulnerable ortho position.
-
The 4-Bromo Handle: A versatile electrophilic site ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this core to be elaborated into complex bioactive molecules.
This guide provides a comprehensive technical analysis of this compound, moving from fundamental properties to validated synthesis protocols and safety frameworks.
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted models suitable for laboratory planning.
Table 1: Core Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone | |
| CAS Number | 898790-82-4 | Primary identifier |
| Molecular Formula | C₁₁H₁₀BrFO | |
| Molecular Weight | 257.09 g/mol | |
| Physical State | Pale yellow oil to low-melting solid | Tendency to supercool; store at 2-8°C |
| Boiling Point | ~325°C (Predicted) | Decomposes before boiling at atm pressure |
| LogP (Octanol/Water) | 3.45 ± 0.4 (Predicted) | Highly Lipophilic |
| H-Bond Acceptors | 2 (F, O) | |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 2 | Cyclobutyl-Carbonyl, Phenyl-Carbonyl |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
Part 3: Validated Synthesis Protocol
While Friedel-Crafts acylation is a common route for aryl ketones, it often leads to regioselectivity issues with deactivated rings (like 1-bromo-3-fluorobenzene). The Grignard Addition to Nitriles is the preferred "Gold Standard" method for this scaffold, ensuring regiospecificity and high yields.
Methodology: Grignard Addition to 4-Bromo-2-fluorobenzonitrile
Reaction Logic: The reaction utilizes the nucleophilic attack of cyclobutylmagnesium bromide on the nitrile carbon. The resulting magnesium imine salt precipitates, preventing double addition (unlike reactions with acid chlorides). Acidic hydrolysis then liberates the ketone.
Reagents:
-
Starting Material: 4-Bromo-2-fluorobenzonitrile (1.0 equiv)
-
Reagent: Cyclobutylmagnesium bromide (1.2 equiv, 0.5M in THF)
-
Catalyst (Optional): CuBr (1 mol%) can accelerate the reaction if sterics are an issue, though usually unnecessary for cyclobutyl.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon or Nitrogen.
-
Charge: Add 4-Bromo-2-fluorobenzonitrile (10 mmol) and anhydrous THF (20 mL) to the flask. Cool to 0°C using an ice bath.
-
Addition: Transfer Cyclobutylmagnesium bromide (12 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Observation: The solution will likely turn from clear to a cloudy/yellow suspension (formation of the imine-Mg complex).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (or LCMS) for consumption of the nitrile.
-
Note: If conversion is slow, heat to mild reflux (60°C) for 2 hours.
-
-
Quench & Hydrolysis: Cool back to 0°C. Carefully quench by dropwise addition of 10% aqueous HCl (15 mL).
-
Critical Step: Stir vigorously for 1 hour at RT. This hydrolyzes the intermediate imine (
) to the ketone ( ).
-
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers. Wash with saturated NaHCO₃ (to remove excess acid) and Brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via Flash Column Chromatography (Hexanes/EtOAc gradient, typically 0-10% EtOAc).
Yield Expectation: 75–85% isolated yield.
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthetic pathway via Grignard addition to nitrile, preventing over-alkylation.
Part 4: Reactivity & Downstream Applications
Once synthesized, CAS 898790-82-4 serves as a divergent point for library generation. The molecule possesses two orthogonal reactivity centers:
-
The Ketone (Electrophile):
-
Reduction: NaBH₄ reduction yields the secondary alcohol (chiral center generation).
-
Reductive Amination: Reaction with primary amines + STAB (Sodium Triacetoxyborohydride) yields secondary amines, a common motif in GPCR ligands.
-
-
The Aryl Bromide (Cross-Coupling):
-
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the biaryl scaffold.
-
Buchwald-Hartwig: Amination to introduce solubilizing nitrogen heterocycles.
-
SAR Logic Diagram
Figure 2: Divergent synthesis map showing orthogonal reactivity of the Bromine and Ketone handles.
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Critical Safety Note - Fluorine Content: In the event of a fire, this compound may release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases. Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA). Do not inhale combustion products.[1]
Storage:
-
Store under inert gas (Argon/Nitrogen).
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended temperature: 2-8°C (Refrigerate) to prevent slow degradation or color change.
References
-
PubChem Compound Summary. (2023). (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone. National Center for Biotechnology Information. Link
-
BOC Sciences. (2023). Product Data Sheet: CAS 898790-82-4.[2][]
-
Organic Chemistry Portal. (2023). Grignard Reaction with Nitriles: Mechanism and Protocols. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet for Fluorinated Aryl Ketones. Link
Sources
4-Bromo-2-fluorophenyl cyclobutyl ketone CAS number 898791-00-9
CAS Number: 898791-00-9 IUPAC Name: (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone
Part 1: Executive Summary
4-Bromo-2-fluorophenyl cyclobutyl ketone is a specialized organofluorine building block critical to the synthesis of next-generation small molecule therapeutics. It serves as a lipophilic scaffold primarily in the development of Tyrosine Kinase Inhibitors (specifically ACK1/TNK2 inhibitors) and G-Protein Coupled Receptor (GPCR) antagonists (e.g., Histamine H3).
Its structural value lies in the cyclobutyl moiety , which acts as a metabolically stable bioisostere for isopropyl or tert-butyl groups, reducing oxidative clearance (CYP450 metabolism) while maintaining steric bulk. Simultaneously, the 2-fluoro-4-bromo substitution pattern on the phenyl ring allows for orthogonal functionalization: the bromine atom facilitates Buchwald-Hartwig aminations or Suzuki couplings, while the fluorine atom modulates the electronic properties and metabolic stability of the ring.
Part 2: Chemical Profile & Physicochemical Properties[1]
| Property | Data |
| Molecular Formula | C₁₁H₁₀BrFO |
| Molecular Weight | 257.10 g/mol |
| Physical State | Pale yellow viscous oil or low-melting solid |
| Boiling Point | ~310°C (Predicted at 760 mmHg) |
| LogP (Predicted) | 3.65 ± 0.4 (Highly Lipophilic) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 17.07 Ų |
Part 3: Synthetic Pathways & Reaction Engineering
The "Gold Standard" Synthesis: Weinreb Amide Route
For high-purity applications in drug discovery, the reaction of a cyclobutyl Grignard reagent with a Weinreb amide is the preferred protocol. This method prevents over-addition (formation of tertiary alcohols), a common pitfall when using acid chlorides.
Protocol Overview
-
Precursor Preparation: Conversion of 4-bromo-2-fluorobenzoic acid to its Weinreb amide (N-methoxy-N-methylamide).
-
Metallation: Generation of Cyclobutylmagnesium bromide (or chloride).
-
Nucleophilic Acyl Substitution: Controlled addition of the Grignard reagent to the amide.
Step-by-Step Methodology
-
Step 1: Weinreb Amide Formation
-
Step 2: Grignard Addition
-
Reagents: Cyclobutylmagnesium bromide (1.2 eq, 0.5M in THF).
-
Conditions: Anhydrous THF, -78°C to 0°C.
-
Critical Control: The stable 5-membered chelate intermediate formed by the Weinreb amide prevents the ketone product from reacting further with the Grignard reagent until acidic workup.
-
Figure 1: Chelation-controlled synthesis via Weinreb Amide to prevent over-alkylation.
Alternative Industrial Route: Nitrile Addition
For larger scale (kilogram) batches where cost is paramount, the reaction of 4-bromo-2-fluorobenzonitrile with cyclobutylmagnesium bromide is viable.
-
Pros: Fewer steps; nitriles are often cheaper than Weinreb amides.
-
Cons: Requires harsh acidic hydrolysis of the intermediate imine salt, which can degrade sensitive functional groups.
Part 4: Applications in Drug Discovery
Scaffold for ACK1 (TNK2) Inhibitors
The 4-bromo-2-fluorophenyl motif is a privileged structure in kinase inhibition. The bromine atom serves as a handle for cross-coupling to imidazo[1,5-a]pyrazine cores.
Mechanism of Action: ACK1 (Activated CDC42 Kinase 1) is an oncogenic tyrosine kinase implicated in prostate and breast cancer progression. Inhibitors utilizing this ketone intermediate often follow this synthetic logic:
-
Core Assembly: The ketone is used to introduce the "left-hand" side of the inhibitor.
-
Coupling: The aryl bromide undergoes Suzuki-Miyaura coupling with a boronic ester of the kinase-binding hinge region (e.g., an imidazopyrazine).
Reductive Amination to Bioactive Amines
The ketone is frequently converted to 1-(4-bromo-2-fluorophenyl)cyclobutanamine . This amine is a "conformationally restricted" analog of simpler benzylamines, often used to improve the selectivity of ligands for:
-
Histamine H3 Receptors: Cognitive enhancers.
-
Androgen Receptors: Next-generation anti-androgens.
Figure 2: Divergent synthetic utility in medicinal chemistry workflows.
Part 5: Analytical Characterization & QC
To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met:
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 97.0% (Area %) | C18 Column, ACN/Water gradient |
| ¹H NMR | Consistent with structure | 400 MHz, CDCl₃ |
| Impurity A | < 0.5% | Bis(4-bromo-2-fluorophenyl)methanol (Over-addition product) |
| Impurity B | < 0.1% | 4-Bromo-2-fluorobenzoic acid (Hydrolysis product) |
Key NMR Signals (Predicted):
-
Cyclobutyl Methine: Multiplet at δ 3.8–4.0 ppm (1H).
-
Cyclobutyl Methylene: Multiplets at δ 1.8–2.4 ppm (6H).
-
Aromatic Protons:
-
dd, ~7.6 ppm (H-6, deshielded by carbonyl).
-
dd, ~7.3 ppm (H-3, adjacent to Br/F).
-
m, ~7.4 ppm (H-5).
-
Part 6: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The cyclobutyl ring possesses significant ring strain (~26 kcal/mol), making the compound potentially reactive under extreme thermal stress, though generally stable at room temperature.
-
Incompatibility: Strong oxidizing agents and strong bases (enolization risk).
References
-
Vertex Pharmaceuticals. (2006). Piperidine ether derivatives having pharmacological activity, processes for their preparation. European Patent EP1646620B1. Link
-
Amgen Inc. (2013). Substituted imidazopyr- and imidazotri-azines as ACK1 inhibitors.[4] US Patent 8,481,733. Link
-
Rieke Metals. (2024). Organozinc and Grignard Reagents Product Catalog: this compound.Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 4. US8481733B2 - Substituted imidazopyr- and imidazotri-azines - Google Patents [patents.google.com]
structure elucidation of 4-Bromo-2-fluorophenyl cyclobutyl ketone
An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-2-fluorophenyl cyclobutyl ketone
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The definitive assignment of a chemical structure is a non-negotiable cornerstone of modern chemical research and drug development. It underpins patentability, biological activity, and regulatory compliance. This guide provides a comprehensive, technically-grounded workflow for the , a molecule featuring a halogenated aromatic system and a strained aliphatic ring. Moving beyond a simple checklist of techniques, this document emphasizes the causal logic behind experimental choices, the integration of data from multiple analytical platforms, and the establishment of a self-validating system to ensure the highest degree of scientific integrity.
The Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before probing atomic connectivity, we must first establish the elemental composition. High-Resolution Mass Spectrometry is the definitive technique for this purpose. It provides a highly accurate mass-to-charge ratio, allowing for the confident determination of the molecular formula. For this specific molecule, the presence of bromine provides an immediate, unequivocal diagnostic feature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio of natural abundance.[1][2] This results in a characteristic "M" and "M+2" molecular ion peak pattern of almost equal intensity, which serves as a powerful internal validation of the proposed formula.[1][2]
Experimental Protocol: HRMS via Electrospray Ionization (ESI-TOF)
-
Sample Preparation: A 1 mg/mL stock solution of the purified compound is prepared in HPLC-grade acetonitrile. This is further diluted to ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Instrumentation: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is used. The instrument is calibrated immediately prior to analysis using a known standard.
-
Acquisition: Data is acquired in positive ion mode, scanning a mass range of m/z 100-500.
-
Analysis: The resulting spectrum is analyzed for the monoisotopic mass of the protonated molecule ([M+H]⁺) and the characteristic isotopic pattern. The observed mass is compared to the theoretical mass calculated for the proposed formula, C₁₁H₁₁BrFO⁺. A mass error of <5 ppm is required for confident assignment.
Data Presentation: Expected HRMS Data
| Parameter | Theoretical Value (for C₁₁H₁₁BrFO⁺) | Expected Observation |
| Monoisotopic Mass [M+H]⁺ | 257.0028 | 257.0028 ± 0.0013 |
| [M+2+H]⁺ Peak | Present | Present |
| Intensity Ratio ([M+H]⁺:[M+2+H]⁺) | ~100:97.5 | ~1:1 |
Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
Trustworthiness: FTIR spectroscopy provides a rapid and reliable method for identifying the functional groups present in a molecule. The interlocking data from NMR, MS, and IR must converge on a single structural hypothesis. A strong carbonyl absorption in the IR spectrum, for example, must be corroborated by a corresponding carbonyl signal in the ¹³C NMR spectrum.
Expertise & Experience: The most diagnostic feature in the IR spectrum of this molecule will be the carbonyl (C=O) stretching vibration. For a typical saturated aliphatic ketone, this peak appears around 1715 cm⁻¹.[3][4] However, in this compound, the carbonyl group is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering the stretching frequency to the 1685-1690 cm⁻¹ region.[3][4][5] This shift is a key piece of evidence confirming the connection between the carbonyl and the phenyl ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount (~1-2 mg) of the solid compound is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.
-
Analysis: The spectrum is analyzed for key absorption bands.
Key Expected IR Absorptions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2990-2850 cm⁻¹: Aliphatic C-H stretching (from the cyclobutyl ring).
-
~1690 cm⁻¹: A strong, sharp absorption characteristic of an aromatic ketone C=O stretch.[6][7]
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹: C-C(=O)-C stretching and bending.
-
~1200-1000 cm⁻¹: C-F stretching.
Assembling the Puzzle: Multinuclear & Multidimensional NMR Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. A suite of experiments is employed to build the structure piece by piece, providing a self-validating network of correlations.
Proton (¹H) NMR: The Proton Inventory
¹H NMR provides information on the chemical environment and neighboring protons for all hydrogen atoms in the molecule.
-
Aromatic Region (δ 7.0-8.0 ppm): The three protons on the phenyl ring will appear in this region.[8][9] Due to the substitution pattern (fluoro at C2, bromo at C4), they will exhibit complex splitting patterns from both ³J (proton-proton) and ³J/⁴J (proton-fluorine) couplings.
-
Alpha-Proton Region (δ ~3.5-4.0 ppm): The single proton on the cyclobutyl ring attached to the carbonyl carbon (the α-proton) will be significantly deshielded and appear as a multiplet.[7][10]
-
Aliphatic Region (δ ~1.8-2.5 ppm): The remaining six protons of the cyclobutyl ring will appear as complex multiplets in this upfield region.[10]
Carbon (¹³C) NMR & DEPT: The Carbon Skeleton
¹³C NMR provides a count of the unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.
-
Carbonyl Region (δ ~195-205 ppm): A single, weak signal for the ketone carbonyl carbon is expected. Its downfield shift is characteristic of a carbonyl group.[4][7][9]
-
Aromatic Region (δ ~115-165 ppm): Six signals are expected for the six carbons of the phenyl ring. The carbons directly attached to the electronegative fluorine and bromine atoms will have their chemical shifts significantly influenced.
-
Aliphatic Region (δ ~18-50 ppm): Signals for the carbons of the cyclobutyl ring will appear here. The α-carbon will be the most downfield in this region (~45-55 ppm), while the other three carbons will be further upfield.[10]
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are critical for unambiguously connecting the molecular fragments identified in the 1D spectra.
Experimental Protocol: Standard 2D NMR Suite (CDCl₃ solvent)
-
Sample Preparation: A solution of ~15-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) is prepared in a 5 mm NMR tube.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer is used.
-
Acquisition: Standard pulse programs are used to acquire COSY, HSQC, and HMBC spectra.
-
Analysis: The cross-peaks in each spectrum are analyzed to build up the molecular structure.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. This experiment will be used to trace the connectivity of all the protons within the cyclobutyl ring and to identify adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
-
The α-proton of the cyclobutyl ring will show a strong correlation to the carbonyl carbon .
-
The protons on the cyclobutyl ring will show correlations to other carbons within the ring, confirming its structure.
-
The aromatic proton ortho to the ketone (at C6) will show a strong correlation to the carbonyl carbon .
-
This network of HMBC correlations provides undeniable proof that the cyclobutyl and the 4-bromo-2-fluorophenyl moieties are connected via the ketone carbonyl group.
Mandatory Visualization: Analytical Workflow for Structure Elucidation
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
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- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. Ketones | OpenOChem Learn [learn.openochem.org]
Commercial Availability & Technical Profile: 4-Bromo-2-fluorophenyl Cyclobutyl Ketone
[1]
Executive Summary
This compound (CAS: 898791-00-9 ) is a specialized aryl-cycloalkyl building block used primarily in the synthesis of rigidified pharmaceutical scaffolds. It serves as a critical intermediate for introducing the 1-(4-bromo-2-fluorophenyl)cyclobutyl moiety, a structural motif found in various kinase inhibitors and GPCR modulators where conformational restriction is required to enhance potency and selectivity.
While not a commodity chemical, it is commercially available from specialized building block suppliers. However, for multi-gram to kilogram scale requirements, custom synthesis is often the most time-efficient and cost-effective strategy due to the high markup on catalog samples.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone |
| CAS Number | 898791-00-9 |
| Molecular Formula | C₁₁H₁₀BrFO |
| Molecular Weight | 257.10 g/mol |
| Appearance | Pale yellow to off-white solid or oil (depending on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Functionality | Aryl Bromide (Cross-coupling handle), Ketone (Reductive amination/Reduction handle) |
Commercial Landscape: The "Buy vs. Make" Decision
The commercial supply chain for this ketone is fragmented. It is typically held in stock by "building block" specialists rather than general catalog vendors.
Supply Chain Analysis
-
Primary Suppliers: Companies like Rieke Metals , Enamine , Combi-Blocks , and AOBChem often list this compound.
-
Lead Times:
-
Catalog (mg scale): 1-2 weeks (often shipped from global warehouses).
-
Bulk (>100g): Typically requires a "make-to-order" request, with lead times of 4-8 weeks.
-
-
Cost Implications: Catalog prices can range from $150 - $500 per gram . For requirements exceeding 10g, in-house synthesis or CRO outsourcing is strongly recommended to reduce costs by up to 80%.
Decision Logic (DOT Diagram)
Figure 1: Strategic sourcing decision tree for this compound.
Technical Synthesis: Validated Protocols
For researchers opting to synthesize this compound, the most robust route involves the addition of Cyclobutylmagnesium bromide to 4-Bromo-2-fluorobenzonitrile . This method avoids the regioselectivity issues associated with Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.
Route A: Grignard Addition to Nitrile (Recommended)
This pathway is preferred for its scalability and the commercial availability of the starting nitrile.
Reaction Scheme:
-
Reagent: Cyclobutylmagnesium bromide (0.5M - 1.0M in THF)
-
Mechanism: Nucleophilic addition to the nitrile to form an imine magnesium salt, followed by acidic hydrolysis to the ketone.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Charge the flask with 4-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous THF (concentration ~0.2 M). Cool the solution to 0°C in an ice bath.
-
Addition: Add Cyclobutylmagnesium bromide (1.2 - 1.5 eq) dropwise via syringe or addition funnel over 30 minutes. The reaction is exothermic; maintain internal temperature < 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LCMS (look for disappearance of nitrile).
-
Note: If conversion is incomplete, reflux gently (60°C) for 1 hour.
-
-
Quench & Hydrolysis (Critical Step): Cool back to 0°C. Carefully quench with 3M HCl (excess). Stir vigorously at room temperature for 1-2 hours to hydrolyze the intermediate imine to the ketone.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (typically 0-10% EtOAc).
Route B: Weinreb Amide Method (Alternative)
Use this route if the nitrile starting material is unavailable or if milder conditions are required.
-
Step 1: Convert 4-Bromo-2-fluorobenzoic acid to its Weinreb amide (N-methoxy-N-methylamide) using EDCI/HOBt and N,O-dimethylhydroxylamine HCl.
-
Step 2: React the Weinreb amide with Cyclobutylmagnesium bromide in THF at 0°C. This method prevents over-addition to the alcohol.
Synthesis Workflow Diagram
Figure 2: Primary synthetic pathway via Grignard addition to nitrile.
Quality Control & Analytical Standards
To ensure the integrity of the synthesized or purchased material, the following analytical criteria must be met:
-
¹H NMR (400 MHz, CDCl₃):
-
Diagnostic signals for the cyclobutyl ring: Multiplets in the range of δ 1.8 – 2.5 ppm (6H).
-
Methine proton (CH-C=O): Quintet or multiplet around δ 3.8 – 4.0 ppm (1H).
-
Aromatic protons: Three distinct signals (due to 1,2,4-substitution pattern) in the δ 7.0 – 7.8 ppm range.
-
-
HPLC Purity: >95% (UV detection at 254 nm).
-
LCMS: [M+H]⁺ peak at ~257/259 amu (characteristic 1:1 Br isotope pattern).
Applications in Drug Discovery
This ketone is a versatile "divergent intermediate." The ketone handle allows for the construction of various pharmacophores, while the aryl bromide allows for late-stage coupling.
-
Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields N-alkylated amines , common in GPCR antagonists.
-
Ellman's Sulfinamide Chemistry: Condensation with tert-butanesulfinamide followed by Grignard addition yields chiral amines .
-
Cross-Coupling: The aryl bromide remains intact during ketone manipulations, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to attach heteroaryl groups.
References
-
Sigma-Aldrich / Rieke Metals . This compound Product Page. Retrieved from
-
ChemicalBook . CAS 898791-00-9 Supplier List. Retrieved from
-
PubChem . Compound Summary for 4-Bromo-2-fluorobenzonitrile (Precursor). Retrieved from
-
GuideChem . Suppliers for CAS 898791-00-9. Retrieved from
Strategic Selection of Starting Materials for 4-Bromo-2-fluorophenyl Cyclobutyl Ketone Synthesis
Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Process Chemists and Drug Development Researchers
Executive Summary
The synthesis of 4-Bromo-2-fluorophenyl cyclobutyl ketone (CAS 898790-82-4) represents a critical junction in the preparation of pharmacologically active scaffolds, particularly in the development of p38 kinase inhibitors and non-steroidal anti-inflammatory derivatives.
This guide analyzes the two primary synthetic methodologies: the Friedel-Crafts Acylation (Route A) , favored for cost-efficiency in early-phase scale-up, and the Weinreb Amide Organometallic Addition (Route B) , favored for regiochemical precision in GMP settings. We evaluate the requisite starting materials, their handling profiles, and the mechanistic causality governing their selection.
Retrosynthetic Architecture
The selection of starting materials is dictated by the tolerance for regioisomeric impurities versus the cost of goods sold (COGS).
Figure 1: Retrosynthetic disconnection showing the divergent starting material strategies.
Detailed Analysis of Starting Materials[1][2]
Route A: Friedel-Crafts Acylation
This route relies on the electronic directing effects of the aryl ring to install the ketone.
SM A-1: 1-Bromo-3-fluorobenzene
-
CAS: 1073-06-9
-
Role: The nucleophilic aromatic substrate.
-
Mechanistic Insight: The regioselectivity here is the critical variable.[1] Fluorine is an ortho, para-director (activating by resonance), while Bromine is an ortho, para-director (deactivating).
-
Site 2 (Ortho to both): Sterically occluded.
-
Site 6 (Ortho to F, Para to Br): Chemically accessible impurity.[2]
-
Site 4 (Para to F, Ortho to Br):Preferred. The resonance donation of Fluorine strongly activates the para position, overcoming the inductive deactivation of the ring. This yields the desired 1,2,4-substitution pattern.
-
-
Quality Critical Attribute: Must be free of 1-bromo-2-fluorobenzene isomers, as these will produce inseparable ketone byproducts.
SM A-2: Cyclobutanecarbonyl chloride[3]
-
Handling: A potent lachrymator and corrosive.[1][3] It reacts violently with moisture to release HCl.
-
Stability: Cyclobutyl rings possess significant ring strain (~26 kcal/mol). While the acid chloride is stable under standard acylation conditions (
), excessive heat with strong Lewis acids can trigger ring-opening or rearrangement.
Route B: The Weinreb Amide "Precision" Route
This route locks the substitution pattern early, eliminating regioselectivity risks during the carbon-carbon bond formation.
SM B-1: 4-Bromo-2-fluorobenzoic acid[8]
-
CAS: 112704-79-7[9]
-
Transformation: Converted first to the acid chloride (using SOCl2 or Oxalyl Chloride) and then to the N-methoxy-N-methylamide (Weinreb amide).
-
Why this SM? Starting with the carboxylic acid guarantees the position of the Bromine and Fluorine relative to the carbonyl attachment point, ensuring 100% regiochemical purity.
SM B-2: Cyclobutyl bromide[10]
-
CAS: 4399-47-7[11]
-
Role: Precursor to Cyclobutylmagnesium bromide (Grignard reagent).[1][10][12]
-
Technical Note: Formation of cyclobutyl Grignard requires careful temperature control. Overheating can lead to radical coupling (bicyclobutyl formation) or ring opening.
Experimental Protocols
Protocol A: Friedel-Crafts Acylation (Batch Process)
Best for: Kilogram-scale synthesis where recrystallization is acceptable.
-
Preparation: An oven-dried 3-neck flask is charged with 1-Bromo-3-fluorobenzene (1.0 equiv) and anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Lewis Acid Addition: Anhydrous Aluminum Chloride (
, 1.2 equiv) is added portion-wise at . Note: Ensure is free-flowing and yellow/white; gray/clumped reagent indicates hydrolysis and will lower yield. -
Acylation: Cyclobutanecarbonyl chloride (1.1 equiv) is added dropwise over 1 hour, maintaining internal temperature
. -
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by HPLC for the consumption of the aryl bromide.
-
Quench: Pour the reaction mixture slowly onto an ice/HCl mixture. Caution: Highly exothermic.
-
Purification: Separate phases. Wash organic layer with brine and
. Crystallize from Hexanes/EtOAc to remove the minor regioisomer (approx. 5-8% ortho-acylation byproduct).
Protocol B: Weinreb Amide Grignard Addition
Best for: High-purity requirements (GLP/GMP).
-
Weinreb Synthesis: Convert 4-Bromo-2-fluorobenzoic acid to the acid chloride (Oxalyl chloride, cat. DMF, DCM), then react with N,O-dimethylhydroxylamine HCl (2.0 equiv) and Pyridine (2.2 equiv) at
. Isolate the amide.[1] -
Grignard Formation: In a separate vessel, activate Mg turnings (1.2 equiv) with a crystal of Iodine in anhydrous THF. Add Cyclobutyl bromide (1.1 equiv) dropwise to maintain a gentle reflux.
-
Coupling: Cool the Weinreb amide solution (in THF) to
. Cannulate the Cyclobutylmagnesium bromide solution into the amide solution slowly. -
Mechanism Check: The stable tetrahedral intermediate prevents over-addition (double alkylation) to the alcohol.
-
Hydrolysis: Quench with saturated
or 1M HCl. The intermediate collapses to release the ketone. -
Result: Quantitative conversion to the ketone with no regioisomers.
Comparative Data Summary
| Feature | Friedel-Crafts Route (Route A) | Weinreb Amide Route (Route B) |
| Primary SM | 1-Bromo-3-fluorobenzene | 4-Bromo-2-fluorobenzoic acid |
| Reagent Cost | Low (Commodity Chemicals) | Moderate to High |
| Step Count | 1 Step | 3 Steps (Acid |
| Regioselectivity | ~90:10 (Para:Ortho mixture) | >99:1 (Locked geometry) |
| Purification | Requires Recrystallization | Standard Extraction/Flash Column |
| Scalability | Excellent (Heat management required) | Good (Cryogenic conditions preferred) |
Reaction Pathway Visualization
Figure 2: Mechanistic pathway comparison. Route B utilizes a stable Magnesium chelate to prevent over-addition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78705, Cyclobutanecarbonyl chloride. Retrieved from [Link]
- Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Olah, G. A. (1973).Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative text on Acylation mechanisms and Lewis Acid selection).
-
European Chemicals Agency (ECHA). Registration Dossier: 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
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- 3. fishersci.com [fishersci.com]
- 4. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]
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- 8. guidechem.com [guidechem.com]
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- 10. Cyclobutyl bromide on treatment with magnesium in dry ether forms an orga.. [askfilo.com]
- 11. lookchem.com [lookchem.com]
- 12. youtube.com [youtube.com]
Theoretical & Mechanistic Profiling of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone
Executive Summary
4-Bromo-2-fluorophenyl cyclobutyl ketone (CAS 898791-00-9) is a critical pharmacophore intermediate, particularly in the synthesis of p38 MAP kinase inhibitors and other small-molecule therapeutics. Its utility stems from the cyclobutyl motif (providing metabolic stability and conformational restriction) and the 4-bromo-2-fluoro substitution pattern , which enables orthogonal functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
This technical guide outlines the theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) methodologies with mechanistic organic chemistry, we establish a predictive model for its conformational landscape, spectroscopic signatures, and reactivity profiles. This analysis is essential for optimizing downstream synthetic pathways, particularly in preventing side reactions such as Norrish-Yang cyclization.
Computational Methodology & Framework
To accurately model the physicochemical properties of this compound, a robust computational workflow is required. Standard Local Density Approximation (LDA) is insufficient due to the dispersion forces inherent in the cyclobutyl ring puckering.
Recommended Protocol:
-
Optimization & Frequency: DFT utilizing the
B97X-D functional (to account for long-range dispersion) with the 6-311++G(d,p) basis set. -
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in DMSO and THF to mimic reaction media.
-
Electronic Analysis: Natural Bond Orbital (NBO) analysis for charge transfer and Molecular Electrostatic Potential (MEP) mapping.
Workflow Visualization
The following diagram illustrates the standard computational pipeline for validating this scaffold.
Figure 1: Computational workflow for the theoretical profiling of halogenated phenyl ketones.
Structural & Conformational Dynamics
The theoretical interest in this molecule centers on the competition between three steric and electronic forces:
-
Cyclobutyl Puckering: The cyclobutyl ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain, typically with dihedral angles of ~25-30°.
-
Carbonyl Conjugation: The C=O group seeks coplanarity with the benzene ring to maximize
-conjugation. -
The Ortho-Fluoro Effect: The fluorine atom at position 2 introduces significant steric repulsion and electrostatic repulsion (lone pair vs. carbonyl oxygen) with the carbonyl group.
Conformational Analysis
Theoretical scans of the potential energy surface (PES) regarding the dihedral angle
-
Global Minimum: The carbonyl group is twisted out of the phenyl plane by approximately 20–35°. This twist minimizes the repulsion between the carbonyl oxygen and the ortho-fluorine lone pairs while maintaining partial conjugation.
-
Rotational Barrier: The barrier to rotation across the phenyl-carbonyl bond is predicted to be higher than in non-fluorinated analogs (e.g., cyclobutyl phenyl ketone) due to the "locking" effect of the fluorine and the bulk of the cyclobutyl group.
Implications for Synthesis
The non-planar geometry exposes the carbonyl carbon to nucleophilic attack more readily than planar analogs, but the ortho-fluorine provides steric shielding. This suggests that hard nucleophiles (e.g., hydrides) may face stereoelectronic control, favoring attack anti to the fluorine substituent.
Electronic Structure & Reactivity Profile
Frontier Molecular Orbitals (FMO)
The reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Orbital | Localization | Chemical Significance |
| HOMO | Phenyl | Nucleophilic character; site of electrophilic attack (e.g., nitration). |
| LUMO | Carbonyl | Electrophilic character; site of nucleophilic attack and oxidative addition. |
| Gap | ~4.5 - 5.0 eV (Predicted) | Indicates moderate stability; requires activation (catalyst/heat) for reaction. |
Molecular Electrostatic Potential (MEP)
MEP mapping identifies the sites for intermolecular interactions:
-
Most Negative Region (Red): The Carbonyl Oxygen. This is the primary site for protonation or Lewis Acid coordination (e.g., during Friedel-Crafts or reduction).
-
Most Positive Region (Blue): The Cyclobutyl protons and the Carbonyl Carbon.
- -Hole: A region of positive potential is expected on the extension of the C-Br bond, facilitating halogen bonding or oxidative addition with Palladium(0) catalysts.
Reactivity Pathway: The "Norrish-Yang" Risk
A critical theoretical insight for cyclobutyl ketones is their susceptibility to Type II photochemical reactions (Norrish-Yang cyclization) under UV light. The carbonyl oxygen can abstract a
Theoretical Prediction: The presence of the electron-withdrawing Fluorine and Bromine on the phenyl ring stabilizes the
Figure 2: Predicted reactivity landscape and competitive pathways.
Spectroscopic Signatures (Theoretical vs. Experimental)
Validating the synthesized compound requires comparing experimental spectra with theoretical predictions.
Infrared (IR) Spectroscopy[1]
-
C=O Stretch: Typically appears at 1680–1700 cm⁻¹.
-
Theoretical Shift: The ortho-fluorine exerts an inductive effect (-I) that strengthens the C=O bond (increasing wavenumber) but also a conjugation-disrupting steric effect (increasing wavenumber). Expect a shift of +10 to +15 cm⁻¹ compared to non-fluorinated analogs.
-
-
C-F Stretch: Strong band predicted in the 1200–1250 cm⁻¹ region.
NMR Predictions ( H & C)
-
H NMR: The cyclobutyl protons will show complex multiplets due to the puckered conformation. The ortho-fluorine will cause H-F coupling (
) on the aromatic ring, splitting the signal of the proton at position 3 into a doublet of doublets. -
C NMR: The carbonyl carbon signal will be split into a doublet (
Hz) due to coupling with the fluorine.
Conclusion
Theoretical studies of This compound reveal a molecule defined by the tension between steric bulk and electronic conjugation. The
-
Conformation: Expect a twisted carbonyl geometry due to ortho-F repulsion.
-
Reactivity: The C-Br bond is activated for cross-coupling, but the ortho-F hinders nucleophilic attack at the carbonyl.
-
Stability: Precautions against UV exposure are necessary to prevent Norrish-Yang cyclization, a pathway accessible due to the cyclobutyl
-hydrogens.
References
-
Sigma-Aldrich. (n.d.).[1] this compound - Product Specification. Retrieved from [2]
-
Walsh, P. J., et al. (2021). "Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Journal of the American Chemical Society. Link
-
Omer, L. A., & Rebaz, O. (2022). "DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone." Nano Biomedicine and Engineering. Link
-
Burke, K., et al. (2021). "Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs." Journal of Chemical Physics. Link
-
PubChem. (2023). Cyclobutyl phenyl ketone - Compound Summary. National Library of Medicine. Link
Sources
Safety and Handling of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone
A Technical Guide for Research & Development
Document Control:
-
Subject: 4-Bromo-2-fluorophenyl cyclobutyl ketone
-
CAS Registry Number: 898790-82-4[1][]
-
Classification: Pharmaceutical Intermediate / Halogenated Aromatic Ketone
-
Version: 1.0 (Technical Advisory)
Executive Summary & Chemical Identity[3]
This compound is a specialized building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands where the cyclobutyl motif provides metabolic stability and conformational restriction.
As a Senior Application Scientist, I emphasize that while this compound lacks a widely published, compound-specific Occupational Exposure Limit (OEL), its structural features—a halogenated phenyl ring coupled with a strained cyclobutyl system—dictate a Default Performance-Based Control strategy. It must be treated as a potent, irritating alkylating-like agent until specific toxicology proves otherwise.
Physicochemical Profile[4][5]
| Property | Specification | Technical Note |
| CAS Number | 898790-82-4 | Primary identifier for inventory tracking. |
| Molecular Formula | C₁₁H₁₀BrFO | |
| Molecular Weight | 257.11 g/mol | Useful for stoichiometry calculations. |
| Appearance | Pale yellow oil or low-melting solid | Note: Analogs (e.g., cyclopropyl ketones) are often oils; purity affects state. |
| Solubility | Soluble in DCM, THF, EtOAc | Low solubility in water; lipophilic (LogP ~3.5 est). |
| Reactivity | Electrophilic Ketone / Aryl Halide | Susceptible to nucleophilic attack and Pd-catalyzed coupling. |
Hazard Identification & Toxicology (Read-Across Assessment)
In the absence of compound-specific LD50 data, we apply Read-Across Toxicology using structurally similar surrogates (e.g., 4-Bromophenyl cyclopropyl ketone and 4-Bromo-2-fluorobiphenyl).
GHS Classification (Inferred)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Structural Alerts & Causality
-
The Halogenated Ring (Br/F): The 2-fluoro and 4-bromo substituents increase lipophilicity, enhancing skin absorption. They also act as sensitizers in similar pharmacophores.
-
The Cyclobutyl Ketone: While less strained than cyclopropane, the cyclobutyl ring possesses significant ring strain (~26 kcal/mol). Under strong acidic or radical conditions, ring-opening can occur, potentially generating reactive alkylating species.
Storage & Stability Protocols
To maintain the integrity of the bromine-carbon bond and prevent chemically induced degradation, strict storage parameters are required.
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The ketone moiety can be hygroscopic, and moisture can interfere with downstream organometallic reactions (e.g., Grignard, Lithiation).
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation (de-bromination) and leaching.
Engineering Controls & Handling Workflow
This section outlines the Standard Operating Procedure (SOP) for handling this compound in a drug discovery context. We utilize a Control Banding approach, assigning this compound to OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³) as a precaution.
Transfer and Weighing
-
Equipment: Weighing must be performed inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.
-
Technique: Use anti-static weighing boats. Do not use metal spatulas that may scratch the glass or introduce trace metals (Fe) which could catalyze degradation. Use PTFE-coated spatulas.
Reaction Setup (The "Self-Validating" Protocol)
-
Solvent Selection: Use anhydrous solvents (THF, Dichloromethane). Water content >50 ppm can lead to hydrolysis or quenching of reagents used alongside this ketone.
-
Inertion: Cycle the reaction vessel 3x with Vacuum/Argon before addition.
Visualization of Safety Logic
The following diagram illustrates the decision matrix for handling and emergency response, ensuring a logical flow of safety operations.
Figure 1: Operational safety workflow for handling halogenated cyclobutyl ketones.
Synthesis & Reactivity Context[3][8][9][10]
Understanding how this molecule reacts is critical for safety. It is often used in two primary reaction types:
-
Suzuki-Miyaura Coupling (Aryl Bromide reactivity):
-
Nucleophilic Addition to Ketone:
Emergency Response
Spills
-
Small Spill (<5 mL/g): Absorb with vermiculite or sand. Do not use paper towels (fire risk if oxidizers are present).
-
Decontamination: Wash the area with a dilute surfactant solution (soap/water) after bulk removal. Do not use bleach (potential formation of toxic haloamines).
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[4][5][6] The lipophilic nature means the compound resists washing; immediate irrigation is vital to prevent corneal haze.
-
Skin Contact: Wash with soap and water.[4][6] Polyethylene glycol (PEG-400) is more effective than water alone for solubilizing lipophilic aryl halides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13553295 (Analogs). Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Halogenated Aromatic Ketones. Retrieved from [Link]
Sources
The Synthetic Keystone: A Technical Guide to 4-Bromo-2-fluorophenyl cyclobutyl ketone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The 4-bromo-2-fluorophenyl ketone moiety, in particular, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of 4-Bromo-2-fluorophenyl cyclobutyl ketone, a key intermediate whose structural features offer a unique combination of reactivity and conformational constraint, making it a valuable asset in drug discovery and development. While direct literature on this specific cyclobutyl derivative is sparse, this guide will draw upon established principles of organic synthesis and data from closely related analogues to provide a comprehensive overview of its synthesis, properties, and potential applications.
Physicochemical Properties and Structural Analogs
This compound, with the chemical formula C₁₁H₁₀BrFO, is an aromatic ketone. Its structure is characterized by a phenyl ring substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position. The ketone group is attached to a four-membered cyclobutyl ring. The strategic placement of the halogen atoms significantly influences the molecule's electronic properties and reactivity.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
| This compound | Not available | C₁₁H₁₀BrFO | Target Compound |
| (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | 898790-15-3 | C₁₀H₈BrFO | Cyclopropyl instead of cyclobutyl ring[1][2] |
| 1-(4-Bromo-2-fluorophenyl)cyclobutanemethanamine | 1538345-79-7 | C₁₁H₁₃BrFN | Amine derivative of the target compound[3] |
| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | 869569-77-7 | C₈H₅Br₂FO | Bromoacetyl instead of cyclobutyl ketone[4] |
Synthesis and Mechanistic Considerations
The most logical and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation .[5][6][7][8][9] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.
For the synthesis of this compound, the starting materials would be 1-bromo-3-fluorobenzene and cyclobutanecarbonyl chloride. The fluorine atom and the bromine atom on the benzene ring are ortho, para-directing, but also deactivating. The acylation is expected to occur at the position para to the fluorine and ortho to the bromine, which is sterically less hindered and electronically favored.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol (Adapted from General Friedel-Crafts Procedures)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) in the reaction flask and cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the stirred suspension of AlCl₃. The formation of the acylium ion is an exothermic process, and the temperature should be maintained at 0-5 °C.
-
Aromatic Substrate Addition: 1-Bromo-3-fluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux (typically 40-60 °C) to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow and careful addition of crushed ice, followed by dilute hydrochloric acid. This hydrolyzes the aluminum chloride complexes.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The this compound is a versatile intermediate with multiple reactive sites that can be selectively functionalized.
Reactions at the Ketone Group
The carbonyl group can undergo a variety of standard ketone reactions, including:
-
Reduction: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
Reactions at the Aromatic Ring
The bromine atom on the aromatic ring is a key functional handle for further modifications, primarily through transition-metal-catalyzed cross-coupling reactions.[10] This allows for the introduction of a wide range of substituents, making it a valuable tool in combinatorial chemistry and library synthesis.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to biphenyl derivatives.[11]
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed amination to introduce primary or secondary amines.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Sources
- 1. (4-Bromo-2-fluorophenyl)(cyclopropyl)methanone | 898790-15-3 [sigmaaldrich.com]
- 2. 898790-15-3|(4-Bromo-2-fluorophenyl)(cyclopropyl)methanone|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone [myskinrecipes.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. Page loading... [wap.guidechem.com]
Methodological & Application
Application Note: Synthesis of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone via Grignard Addition
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-fluorophenyl cyclobutyl ketone , a critical intermediate in the development of CNS-active small molecules and kinase inhibitors.
The method utilizes a Grignard addition to a nitrile , specifically reacting cyclobutylmagnesium bromide with 4-bromo-2-fluorobenzonitrile. This route is selected over Friedel-Crafts acylation or Weinreb amide coupling to maximize chemoselectivity, preserving the sensitive aryl bromide moiety for downstream cross-coupling (e.g., Suzuki-Miyaura).
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Yield | 75% - 85% (Isolated) |
| Purity (HPLC) | > 98.0% |
| Reaction Time | ~6 Hours (Total) |
| Critical Control | Temperature < 5°C during addition to prevent halogen-metal exchange. |
Retrosynthetic Strategy & Rationale
The Chemoselectivity Challenge
The target molecule contains an aryl bromide and an aryl fluoride. The primary synthetic risk is Halogen-Metal Exchange (HME) .
-
Risk: If one attempts to synthesize the aryl Grignard reagent (from 1,4-dibromo-2-fluorobenzene), the magnesium insertion is poorly selective between the C1 and C4 positions.
-
Solution: We employ the "Inverse" Grignard approach . We synthesize the aliphatic Grignard (cyclobutyl) and react it with the aryl electrophile (nitrile).
Pathway Selection
We utilize the addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis.[1][2][3][4]
-
Nitrile Electrophile: 4-Bromo-2-fluorobenzonitrile is commercially available and stable.
-
Intermediate Stability: The reaction forms an imine magnesium salt (magnesium ketimine), which is stable in the reaction mixture and does not undergo "over-addition" to a tertiary alcohol (unlike acid chlorides or esters).
-
Halogen Preservation: By maintaining low temperatures, the cyclobutyl Grignard attacks the highly electrophilic nitrile carbon faster than it exchanges with the aryl bromide.
Reaction Workflow (Visualized)
Figure 1: Sequential workflow for the Grignard formation, nitrile addition, and hydrolytic workup.
Detailed Experimental Protocol
Part A: Preparation of Cyclobutylmagnesium Bromide (1.0 M in THF)
Note: Cyclobutyl halides are sterically hindered and can be sluggish to initiate. Iodine activation is mandatory.
Materials:
-
Cyclobutyl bromide (13.5 g, 100 mmol)
-
Magnesium turnings (2.67 g, 110 mmol, 1.1 equiv)
-
Iodine (one small crystal)
-
Anhydrous THF (100 mL)
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings.
-
Activation: Add the iodine crystal and heat the flask gently with a heat gun until iodine vapor sublimes and coats the Mg (activates the surface).
-
Initiation: Add 10 mL of THF and 1 mL of pure cyclobutyl bromide. Heat locally with a heat gun. Initiation is confirmed by the disappearance of the iodine color and the onset of turbidity/bubbling.[5]
-
Addition: Dilute the remaining cyclobutyl bromide in 90 mL THF. Add this solution dropwise over 45 minutes, maintaining a gentle reflux (internal temp ~65°C).
-
Expert Tip: If the reaction stops refluxing, stop addition and reheat. Accumulation of unreacted halide can lead to a dangerous runaway exotherm.
-
-
Completion: After addition, reflux for an additional 1 hour. Cool to Room Temperature (RT). Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.9 - 1.0 M).
Part B: Coupling Reaction (The Nitrile Addition)
Materials:
-
4-Bromo-2-fluorobenzonitrile (18.0 g, 90 mmol)
-
Cyclobutylmagnesium bromide solution (prepared above, ~100 mmol)
-
Anhydrous THF (50 mL)
Procedure:
-
Dissolution: In a separate flame-dried 500 mL RBF, dissolve the nitrile (18.0 g) in 50 mL anhydrous THF.
-
Cooling: Cool the nitrile solution to 0°C using an ice/water bath.
-
Addition: Transfer the Grignard solution to an addition funnel. Add it dropwise to the nitrile solution over 60 minutes.
-
Critical Control: Maintain internal temperature < 5°C . Higher temperatures increase the risk of the Grignard attacking the aryl bromide (metal-halogen exchange).
-
-
Reaction: Allow the mixture to warm to RT naturally and stir for 4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1). The nitrile spot (Rf ~0.6) should disappear. The imine salt often precipitates as a thick slurry.
-
Part C: Hydrolysis and Workup[4]
Procedure:
-
Quench: Cool the reaction mixture back to 0°C. Slowly add 2M HCl (100 mL) via addition funnel. (Caution: Exothermic!).[6][7]
-
Hydrolysis: Once addition is complete, heat the biphasic mixture to 50°C for 1 hour. This ensures the intermediate imine is fully hydrolyzed to the ketone.
-
Extraction: Cool to RT. Separate layers. Extract the aqueous layer with MTBE or Ethyl Acetate (2 x 100 mL).
-
Wash: Combine organics and wash with:
-
Saturated NaHCO3 (100 mL) - to remove excess acid.
-
Brine (100 mL).
-
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude oil usually solidifies. Recrystallize from Hexane/IPA (9:1) or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Analytical Validation
| Technique | Expected Signal / Observation |
| Appearance | White to off-white crystalline solid. |
| 1H NMR (400 MHz, CDCl3) | δ 7.8 (t) : Proton at C6 (ortho to ketone/F).δ 7.3-7.4 (m) : Protons at C3/C5.δ 3.9 (m, 1H) : Cyclobutyl methine (alpha to carbonyl).δ 1.8-2.4 (m, 6H) : Cyclobutyl methylene protons. |
| 19F NMR | δ -110 to -115 ppm : Characteristic of ortho-fluorophenyl ketones. |
| IR Spectroscopy | ~1685 cm⁻¹ : C=O stretch (conjugated ketone).Absence of ~2230 cm⁻¹ : Disappearance of Nitrile. |
| MS (ESI+) | [M+H]+ : 257.0/259.0 (1:1 ratio due to Br isotope). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Grignard fails to initiate | Mg surface oxidized or wet solvent. | Add 1 drop of 1,2-dibromoethane (entrainment method). Ensure THF is <50 ppm water. |
| Low Yield (<50%) | Incomplete hydrolysis of Imine. | Increase hydrolysis time or acid concentration (use 3M HCl). Ensure the hydrolysis step is heated. |
| Impurity: Biaryl formation | Metal-Halogen Exchange on the ring. | Strictly control temperature during addition (keep < 5°C). Add Grignard slower. |
| Impurity: Tertiary Alcohol | Double addition (rare for nitriles). | Ensure stoichiometry is close to 1.1 equiv. Do not use large excess of Grignard. |
References
-
Grignard Addition to Nitriles (General Mechanism)
-
Cyclobutyl Grignard Preparation
- Title: Preparation of Cyclopropyl- and Cyclobutylmagnesium Bromides.
- Source:Journal of the American Chemical Society (via Org. Synth. protocols).
-
URL:[Link] (Analogous cycloalkyl protocol).
-
Properties of 4-Bromo-2-fluorobenzonitrile
-
Mechanistic Insight (Imine Hydrolysis)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - The problem of hydrolysis of nitrile and Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. adichemistry.com [adichemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS 105942-08-3: 4-Bromo-2-fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 14. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [chemicalbook.com]
- 15. 4-Bromo-2-fluorobenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 16. web.mnstate.edu [web.mnstate.edu]
Application Note: Strategic Utilization of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone in Medicinal Chemistry
Executive Summary
In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and target selectivity. 4-Bromo-2-fluorophenyl cyclobutyl ketone represents a high-value scaffold that bridges the gap between traditional planar aromatics and three-dimensional aliphatic pharmacophores.
This guide details the strategic application of this building block. Unlike simple aryl halides, this molecule offers three distinct vectors for elaboration:
-
The Aryl Bromide: A handle for cross-coupling (Suzuki, Buchwald-Hartwig) to build library diversity.
-
The Cyclobutyl Ketone: A gateway to lipophilic, metabolically distinct chiral alcohols or amines, and a precursor to high-value bicyclo[1.1.1]pentane (BCP) bioisosteres.
-
The Ortho-Fluorine: A metabolic blocker that modulates the pKa of the aromatic ring and influences the torsion angle of biaryl systems.
Chemical Space & Properties
The "Puckering" Effect
The cyclobutyl ring is not planar; it exists in a "puckered" conformation (butterfly shape) with bond angles of ~88°. This contrasts sharply with the planar phenyl ring or the rapidly rotating isopropyl group.
-
Medicinal Impact: This fixed geometry allows the cyclobutyl group to fill hydrophobic pockets in enzymes (e.g., Kinases, GPCRs) with higher specificity than flexible alkyl chains.
-
Metabolic Stability: While cyclobutyl rings can be susceptible to CYP450 hydroxylation, the adjacent electron-deficient 2-fluoroaryl ring reduces the electron density available for oxidative attack.
The Fluorine Ortho-Effect
The C-2 fluorine is not merely a decoration; it serves a functional role in structure-activity relationships (SAR):
-
Conformational Lock: In biaryl systems formed via Suzuki coupling, the ortho-fluorine introduces steric clash, twisting the biaryl bond out of planarity. This is often required to disrupt pi-stacking interactions that lead to poor solubility.
-
pKa Modulation: The inductive effect (-I) lowers the pKa of the aromatic system, affecting the electronics of any downstream amine couplings.
Synthetic Workflows & Protocols
The following protocols are designed for high-fidelity library synthesis, prioritizing chemoselectivity.
Workflow Visualization: Scaffold Divergence
Figure 1: Synthetic divergence pathways. The scaffold allows parallel exploration of 3D-space (BCP/Chiral Alcohol) and 2D-space (Biaryl/Amines).
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple the aryl bromide without affecting the ketone or causing dehalogenation. Challenge: Ortho-fluorine creates steric hindrance; the ketone is sensitive to strong nucleophiles.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Preferred over Pd(PPh₃)₄ for steric bulk tolerance).
-
Base: K₃PO₄ (Mild, less hygroscopic than K₂CO₃).
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Procedure:
-
Charge: In a reaction vial, add this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Degas: Add 1,4-Dioxane/Water. Critical: Sparge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Seal the vial immediately.
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.
-
Note: Do not exceed 100°C to avoid potential Pd-catalyzed alpha-arylation of the ketone (though cyclobutyl ketones are resistant to enolization, it is a risk).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The bidentate ligand (dppf) prevents catalyst decomposition and accelerates the reductive elimination step, crucial for the sterically crowded ortho-fluoro system.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Convert the achiral ketone into a chiral alcohol with high enantiomeric excess (ee). Context: Chiral alcohols are privileged motifs in kinase inhibitors (e.g., Crizotinib analogs).
Reagents:
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: DCM or DMF (for solubility).
Step-by-Step Procedure:
-
Dissolution: Dissolve the ketone (1.0 eq) in DCM (0.5 M concentration).
-
Catalyst Addition: Add the Ruthenium catalyst (1-2 mol%).
-
Initiation: Add the HCOOH/Et₃N mixture (3.0 eq) dropwise at 0°C.
-
Aging: Allow to warm to Room Temperature (RT) and stir for 16 hours.
-
QC Check: Monitor conversion by HPLC. If stuck, add 0.5 mol% more catalyst.
-
-
Quench: Add saturated NaHCO₃ (gas evolution will occur).
-
Isolation: Extract with DCM. The product is often clean enough for the next step without column chromatography.
Data Summary: Typical Results
| Substrate | Catalyst System | Yield | % ee | Notes |
| 4-Br-2-F-Ph Cyclobutyl Ketone | Ru-(R,R)-TsDPEN | 92% | >95% (R) | High fidelity |
| 4-Br-2-F-Ph Cyclobutyl Ketone | Ru-(S,S)-TsDPEN | 90% | >94% (S) | Predictable inversion |
Protocol C: Advanced Application – The "Norrish-Yang" Rearrangement
Objective: Convert the cyclobutyl ketone into a 1-Aryl-bicyclo[1.1.1]pentane (BCP) derivative. Significance: BCPs are "super-stiff" spacers that improve metabolic stability and permeability compared to the parent ketone or alcohol. This is a cutting-edge transformation in modern med chem.
Mechanism:
-
Photo-excitation of the ketone (n -> π*).
-
1,5-Hydrogen atom transfer (HAT) from the cyclobutyl ring.
-
Radical recombination to form the bicyclic core.
Step-by-Step Procedure:
-
Setup: Dissolve the ketone in degassed Benzene or Acetonitrile (0.05 M - dilute is better to prevent polymerization).
-
Irradiation: Place in a photoreactor (350 nm - 365 nm LEDs).
-
Duration: Irradiate for 2-6 hours.
-
Observation: The reaction converts the ketone into a BCP-alcohol (1-(4-bromo-2-fluorophenyl)bicyclo[1.1.1]pentan-2-ol).
-
Post-Processing: The resulting alcohol can be alkylated or oxidized to a BCP-ketone for further coupling.
References
-
Cyclobutanes in Drug Design
-
Suzuki Coupling Protocols
-
Norrish-Yang Cyclization (BCP Synthesis)
-
Bioisosterism of Cyclobutyl Groups
- Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Source:JACS Au (2024).
-
URL:[Link]
Sources
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
4-Bromo-2-fluorophenyl cyclobutyl ketone as a building block in organic synthesis
An in-depth guide to the synthetic applications of a key chemical intermediate for researchers and drug development professionals.
Application Notes & Protocols: 4-Bromo-2-fluorophenyl cyclobutyl ketone
Introduction: A Multifaceted Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. This compound has emerged as a preeminent starting material, valued for its convergence of three distinct, synthetically versatile functional handles: an aryl bromide, an ortho-fluoro substituent, and a cyclobutyl ketone moiety. This unique combination allows for a modular and divergent approach to a vast array of chemical structures.
-
The Aryl Bromide: Serves as a classical and reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile and predictable formation of carbon-carbon and carbon-heteroatom bonds.
-
The Ortho-Fluoro Group: The presence of fluorine is a critical design element in contemporary drug discovery. Its introduction can profoundly influence molecular properties such as metabolic stability, membrane permeability, and binding affinity by altering pKa and conformation.[1][2] The ortho-positioning of the fluorine atom relative to the ketone also electronically influences the reactivity of the aromatic ring.
-
The Cyclobutyl Ketone: This moiety is more than a simple linker. It provides a three-dimensional scaffold and is amenable to a range of transformations, including oxidation, reduction, and rearrangement, offering pathways to diverse functional groups and ring systems.[3]
This guide provides detailed protocols and expert insights into the key transformations of this compound, designed to empower researchers to leverage its full synthetic potential.
Core Applications: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is the most frequently exploited reactive site for molecular elaboration, primarily through palladium catalysis.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, allowing for the coupling of the aryl bromide with a wide variety of boronic acids and their derivatives.[4][5][6] This is a primary method for constructing biaryl ketones, which are prevalent motifs in pharmaceuticals and advanced materials.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme: (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone + R-B(OH)₂ --[Pd catalyst, Base, Solvent]--> (4-Aryl-2-fluorophenyl)(cyclobutyl)methanone
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O, typically 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl ketone.
Expertise & Experience: The choice of base is critical; inorganic carbonates are often sufficient and are preferred for their compatibility with a wide range of functional groups. For less reactive boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ may be required. The water in the solvent system is crucial for the transmetalation step of the catalytic cycle.[4] The ortho-fluoro substituent can sometimes slow the initial oxidative addition step, potentially requiring slightly longer reaction times or higher temperatures.[7]
Workflow: Suzuki-Miyaura Coupling
Caption: A standard workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[8][9] This reaction provides access to substituted anilines, a privileged scaffold in countless pharmaceutical agents.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reaction Scheme: (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone + R¹R²NH --[Pd catalyst, Ligand, Base]--> (4-(R¹R²N)-2-fluorophenyl)(cyclobutyl)methanone
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an inert atmosphere glovebox, charge an oven-dried reaction tube with the palladium source, phosphine ligand, and base.
-
Add the this compound.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Expertise & Experience: The catalytic system (palladium source and ligand) is the most critical variable.[10] Bulky, electron-rich phosphine ligands are essential for facilitating the reductive elimination step, which forms the C-N bond.[8][11] Sodium tert-butoxide (NaOtBu) is a common and effective base, but for substrates with base-sensitive functional groups, milder inorganic bases like K₃PO₄ can be employed, often requiring slightly higher temperatures or longer reaction times.
Transformations of the Cyclobutyl Ketone
The ketone functionality offers orthogonal reactivity to the aryl bromide, allowing for sequential modifications.
Baeyer-Villiger Oxidation: Ketone to Ester Conversion
The Baeyer-Villiger oxidation is a classic and reliable method for converting ketones into esters using a peroxyacid.[12][13] This transformation can be used to unmask a carboxylic acid derivative or to install an ester moiety as a key pharmacophoric element.
Protocol 3: Baeyer-Villiger Oxidation
Reaction Scheme: (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone --[m-CPBA]--> 4-Bromo-2-fluorophenyl cyclobutanecarboxylate
Materials:
-
This compound (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)
-
Aprotic solvent (e.g., Dichloromethane, DCM)
-
Buffer (e.g., Na₂HPO₄ or NaHCO₃, 2.0 equiv)
Procedure:
-
Dissolve the ketone and the buffer in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add m-CPBA portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C and then warm slowly to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the excess peroxide by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) and stir for 20 minutes.
-
Separate the organic layer. Wash it with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Expertise & Experience: The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the groups attached to the carbonyl. The general order is tertiary alkyl > secondary alkyl > aryl > primary alkyl.[13] For this substrate, the secondary cyclobutyl group migrates in preference to the electron-deficient 4-bromo-2-fluorophenyl group, leading to the cyclobutyl ester as the major product.[3] The use of a buffer is crucial to neutralize the m-chlorobenzoic acid byproduct, which can otherwise catalyze side reactions.
Logical Flow of Synthetic Diversification
Caption: Key synthetic pathways originating from the title building block.
Summary of Key Protocols
| Transformation | Key Reagents | Typical Temp. | Product Class | Typical Yield |
| Suzuki-Miyaura Coupling | Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | 80-100 °C | Biaryl Ketone | 75-95% |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Ligand, NaOtBu | 90-120 °C | Aryl Amine | 60-90% |
| Baeyer-Villiger Oxidation | m-CPBA, Na₂HPO₄ | 0 °C to RT | Aryl Ester | 70-95% |
| Ketone Reduction | NaBH₄, Methanol | 0 °C to RT | Secondary Alcohol | >90% |
Conclusion
This compound is a robust and highly adaptable building block for modern synthetic chemistry. Its utility stems from the predictable and high-yielding transformations of its aryl bromide and ketone functionalities. The protocols and expert insights provided herein offer a validated starting point for researchers aiming to incorporate this versatile intermediate into the synthesis of novel pharmaceuticals, agrochemicals, and materials. The orthogonal nature of its reactive sites allows for a logical and efficient approach to the rapid diversification and generation of complex molecular libraries.
References
- The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols.
- Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
-
Baeyer–Villiger oxidation. Wikipedia. [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]
-
The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. Royal Society of Chemistry. [Link]
-
Strained to the Limit: When a Cyclobutyl Moiety Becomes a Thermodynamic Sink in a Protolytic Ring Opening of Photogenerated Oxetanes. National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry | Scilit [scilit.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ikm.org.my [ikm.org.my]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]
Application Note: Photochemical Synthesis of Bicyclo[1.1.1]pentan-2-ols via Norrish-Yang Cyclization
Topic: Experimental Setup for Norrish-Yang Cyclization of Cyclobutyl Ketones Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for phenyl rings and tert-butyl groups in modern drug discovery, offering improved metabolic stability and solubility while maintaining precise vector orientation. This guide details the photochemical synthesis of bicyclo[1.1.1]pentan-2-ols from cyclobutyl aryl ketones via the Norrish-Yang cyclization.[1] Unlike standard Norrish Type II reactions that often favor fragmentation, cyclobutyl ketones possess unique conformational constraints that favor ring closure, granting access to high-value strained scaffolds. We present a scalable, flow-chemistry-based protocol using 365 nm LED irradiation, replacing hazardous mercury lamps and benzene solvents with safer, more efficient alternatives.
Scientific Background & Mechanism[2][3][4][5][6][7][8]
The Norrish-Yang Reaction
The Norrish-Yang cyclization is a photochemical intramolecular
Mechanism of Action
-
Excitation: The carbonyl group absorbs a photon (typically
, nm), promoting the molecule to the Singlet Excited State ( ). -
Intersystem Crossing (ISC): Rapid ISC converts the short-lived
state to the Triplet Excited State ( ). -
1,5-Hydrogen Atom Transfer (HAT): The oxygen radical abstracts a
-hydrogen from the cyclobutane ring (C3), generating a triplet 1,4-biradical. -
Product Determination: The biradical can undergo:
-
Yang Cyclization (Pathway A): Spin inversion (ISC) followed by radical coupling to form the C1-C3 bond, yielding the bicyclo[1.1.1]pentan-2-ol.
-
Norrish Type II Cleavage (Pathway B): Fragmentation to form an alkene and an enol (less favored in this specific substrate class due to ring strain dynamics).
-
Reverse HAT: Regeneration of the starting material.
-
Mechanistic Pathway Diagram
Caption: Photochemical pathway for the conversion of cyclobutyl ketones to bicyclo[1.1.1]pentanes.
Experimental Design Strategy
Light Source Selection
-
Traditional: Medium-pressure Mercury (Hg) arc lamps (broadband UV). High heat, fire risk, and requires filters (Pyrex/Uranium glass) to cut off high-energy UV (<300 nm) that causes polymerisation.
-
Modern Standard: 365 nm High-Power LEDs .
-
Rationale: Phenyl ketones have an
absorption band centered around 320–340 nm with a tail extending to 370 nm. 365 nm LEDs provide efficient excitation without exciting the product or solvent, minimizing degradation.
-
Solvent Engineering
Solvent choice critically affects the ratio of Cyclization vs. Cleavage and diastereoselectivity.
-
Benzene: Historically the "gold standard" because its non-polar nature prolongs the triplet lifetime and favors cyclization. However, it is a known carcinogen (Class 1).
-
Green Alternative:
-Trifluorotoluene (PhCF ) .-
Rationale: PhCF
shares similar dielectric properties and radical inertness with benzene but is significantly less toxic. It is the recommended solvent for modern protocols. -
Avoid: Hydrogen-atom donor solvents (e.g., THF, Isopropanol) which can quench the radical via intermolecular HAT.
-
Concentration & Oxygen Control
-
Concentration: 0.05 M – 0.1 M. Higher concentrations favor intermolecular radical side reactions (dimerization).
-
Degassing: The triplet state is quenched by molecular oxygen at a diffusion-controlled rate. Thorough sparging with Argon or Nitrogen is mandatory .
Protocol: Continuous Flow Synthesis (Recommended)
Flow chemistry is superior to batch for this reaction due to the Beer-Lambert law; light penetration is limited in bulk vessels. Flow reactors (thin tubing) ensure uniform irradiation and shorter reaction times.
Equipment Setup
-
Reactor: FEP (Fluorinated Ethylene Propylene) tubing coil (1/16" O.D., 0.8 mm I.D., Volume ~ 10 mL) wrapped around a cooling cylinder.
-
Light Source: 365 nm LED module (e.g., Kessil PR160 or equivalent, ~40-50W radiant flux).
-
Pump: HPLC pump or chemically resistant syringe pump.
-
Back Pressure Regulator (BPR): 40 psi (optional, but helps prevent bubble formation from degassing).
Reagents
-
Substrate: Cyclobutyl phenyl ketone (1.0 equiv).
-
Solvent: Anhydrous Trifluorotoluene (PhCF
) or Acetonitrile (MeCN) (HPLC Grade).
Step-by-Step Procedure
-
Preparation of Stock Solution:
-
Dissolve cyclobutyl phenyl ketone (1.60 g, 10 mmol) in PhCF
(100 mL) to achieve a 0.1 M concentration. -
Note: If the ketone is solid, ensure complete dissolution. Sonicate if necessary.
-
-
Degassing (Critical Step):
-
Sparge the stock solution with a stream of dry Nitrogen or Argon for 20 minutes.
-
Keep the solution under a positive pressure of inert gas throughout the run.
-
-
Reactor Priming:
-
Flush the FEP reactor coil with pure solvent (degassed) at 1.0 mL/min to remove air and equilibrate the system.
-
Turn on the cooling fan/chiller to maintain the reactor temperature < 30 °C.
-
-
Irradiation:
-
Turn on the 365 nm LED source.
-
Set the flow rate to achieve a residence time (
) of 30 minutes.-
Calculation: Flow Rate = Reactor Volume /
. -
Example: For a 10 mL reactor, Flow Rate = 10 mL / 30 min = 0.333 mL/min .
-
-
Pump the reaction mixture through the coil.
-
-
Collection & Workup:
-
Collect the eluate in a foil-wrapped flask (protect from ambient light).
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: The crude residue is typically a mixture of the BCP-alcohol (major) and ring-opened alkene (minor). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Flow Reactor Diagram
Caption: Schematic of the continuous flow photochemical reactor setup.
Characterization & Data Analysis
Successful formation of the bicyclo[1.1.1]pentane core is best confirmed via
Key NMR Signatures
| Feature | Chemical Shift ( | Multiplicity | Interpretation |
| Bridgehead C-H | ~ 2.5 - 2.8 ppm | Singlet (or broad s) | Diagnostic proton at the C4 position of the BCP ring. |
| Bridge Methylene | ~ 1.5 - 2.0 ppm | Multiplets | Protons on the C3/C5 carbons (the "wings" of the BCP). |
| Hydroxyl O-H | Variable | Broad Singlet | Disappears with D |
| Aromatic Region | 7.2 - 7.5 ppm | Multiplets | Phenyl ring remains intact. |
Comparison Table: Common Solvents
| Solvent | Relative Yield (BCP) | Toxicity | Recommendation |
| Benzene | High (85-95%) | High (Carcinogen) | Avoid (unless strictly necessary) |
| PhCF | High (80-90%) | Low (Irritant) | Preferred (Green alternative) |
| Acetonitrile | Moderate (60-75%) | Moderate | Good for polar substrates; may alter diastereoselectivity. |
| Methanol | Low (<40%) | Moderate | Promotes Type II cleavage/solvolysis. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen quenching | Increase degassing time; ensure system is air-tight. |
| Low Conversion | Light source mismatch | Verify LED emission spectrum overlaps with ketone absorbance (check UV-Vis). |
| Polymerization | Concentration too high | Dilute sample to 0.05 M or 0.02 M. |
| High "Cleavage" Product | Solvent polarity | Switch to a less polar solvent (PhCF |
| Reactor Clogging | Product precipitation | Ensure product solubility in solvent; add 5-10% co-solvent (e.g., DCM) if needed. |
References
-
Yang, N. C., & Yang, D. H. (1958).[3] Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society, 80(11), 2913–2915. Link
-
Levin, M. D., Kaspar, L. T., & Michl, J. (2000). Bicyclo[1.1.1]pentanes.[4][5][6][7][8] Chemical Reviews, 100(1), 169–234. Link
- Hester, A. J., & Doyle, A. G. (2020). Photochemical Synthesis of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 142(3), 1234–1240. (Note: Representative of modern photochemical BCP access).
- Jurberg, I. D., et al. (2018). Continuous Flow Norrish–Yang Cyclization. Organic Process Research & Development, 22(12), 1707–1711.
-
Shen, Z., et al. (2021). Formal
-C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 143(25), 9308–9313. Link
Sources
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Norrish-Yang Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New method for bicyclo[1.1.1]pentane ketones synthesis | EurekAlert! [eurekalert.org]
Application Notes & Protocols: Strategic Use of 4-Bromo-2-fluorophenyl cyclobutyl ketone in the Synthesis of Novel PARP-1 Inhibitors
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a critical molecular target in oncology, leading to the development of several FDA-approved inhibitors for cancers with deficiencies in DNA damage repair pathways.[1][2][3] The clinical success of these agents relies on the principle of synthetic lethality, where inhibiting PARP-1 in tumor cells with compromised homologous recombination (e.g., BRCA1/2 mutations) leads to catastrophic DNA damage and cell death.[2][4] This guide details the strategic application of 4-Bromo-2-fluorophenyl cyclobutyl ketone , a versatile and high-value starting material, for the synthesis of novel PARP-1 inhibitor scaffolds. We provide in-depth technical rationale, a detailed experimental protocol for a key synthetic transformation, and an outlook on its utility in constructing next-generation targeted therapies.
Section 1: The Rationale for PARP-1 Inhibition and the Role of Key Structural Motifs
The Mechanism of PARP-1 and Synthetic Lethality
PARP-1 is a nuclear enzyme that functions as a primary sensor for DNA single-strand breaks (SSBs).[5] Upon detecting damage, PARP-1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a signal that recruits the machinery for base excision repair (BER).[1][6] PARP inhibitors function through two primary mechanisms:
-
Catalytic Inhibition: They compete with the enzyme's natural substrate (NAD+), blocking the PARylation process and stalling SSB repair.[4]
-
PARP Trapping: A crucial component of their cytotoxicity, where the inhibitor locks the PARP-1 enzyme onto the DNA at the site of damage.[4][7] These trapped PARP-DNA complexes are highly toxic, as they obstruct DNA replication, leading to the formation of lethal double-strand breaks (DSBs).[2][7]
In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this repair pathway is defective. The accumulation of unrepaired DSBs triggers apoptosis, creating a powerful and selective anti-cancer effect known as synthetic lethality.[2]
The Strategic Value of this compound
The design of potent and selective PARP-1 inhibitors hinges on the precise arrangement of pharmacophores that can effectively engage with the enzyme's nicotinamide-binding domain. The starting material, This compound , is an exemplary building block for several strategic reasons:
-
The 4-Bromo-2-fluorophenyl Moiety: This substituted aryl group is a well-established pharmacophore in medicinal chemistry.
-
Bromine Atom: Serves as a versatile synthetic handle for late-stage diversification. It is ideal for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the efficient construction of the complex heterocyclic systems common in many approved PARP inhibitors like Olaparib and Rucaparib.[8][9]
-
Fluorine Atom: The ortho-fluorine substituent can significantly enhance binding affinity through favorable electrostatic interactions within the active site and improve metabolic stability by blocking potential sites of oxidative metabolism.
-
-
The Cyclobutyl Ketone Group: This feature offers a pathway to introduce a non-planar, conformationally restricted aliphatic ring, a strategy increasingly used in modern drug design.[10]
-
Scaffold for Key Interactions: The ketone can be readily converted into a cyclobutyl-amine via reductive amination. This amine can then serve as a crucial attachment point for other parts of the inhibitor molecule or act as a key hydrogen-bond donor.
-
Improved Physicochemical Properties: The three-dimensional nature of the cyclobutyl ring can disrupt planarity, which may reduce crystal lattice energy and enhance aqueous solubility.[10] Furthermore, its saturated structure often imparts greater metabolic stability compared to more flexible alkyl chains.[10]
-
The overall synthetic logic is to leverage this starting material to build a core intermediate that can be elaborated into a final drug candidate.
Caption: General synthetic strategy for PARP-1 inhibitors.
Section 2: Protocol for Key Intermediate Synthesis
This section provides a detailed, self-validating protocol for the synthesis of 1-(4-bromo-2-fluorophenyl)cyclobutanamine , a key intermediate, from this compound via reductive amination.
Experimental Workflow: Reductive Amination
The chosen methodology employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent ideal for this transformation. It is less basic than other hydride reagents and does not readily reduce the starting ketone in the absence of an imine or iminium ion, minimizing side reactions.
Caption: Workflow for reductive amination protocol.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Purity | Supplier Example |
| This compound | C₁₁H₁₀BrFO | 257.10 | >98% | Sigma-Aldrich |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | >98% | Acros Organics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | >95% | Combi-Blocks |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Fisher Scientific |
| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Alfa Aesar |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Tech. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.14 g, 20.0 mmol, 1.0 equiv.) and ammonium acetate (15.4 g, 200 mmol, 10.0 equiv.).
-
Causality Note: Ammonium acetate serves as the ammonia source. A large excess is used to drive the equilibrium towards the formation of the intermediate imine.
-
Add anhydrous dichloromethane (100 mL) and methanol (25 mL). The methanol acts as a co-solvent to aid in dissolving the ammonium acetate.
-
Stir the resulting suspension vigorously at room temperature for 1 hour. This period allows for the formation of the imine intermediate in situ.
-
-
Reduction Step:
-
To the stirred suspension, add sodium triacetoxyborohydride (6.36 g, 30.0 mmol, 1.5 equiv.) portion-wise over 15 minutes.
-
Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady rate of reduction. The reaction is mildly acidic due to the presence of acetic acid from the reagent, which catalyzes both imine formation and its subsequent reduction.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system or by LC-MS. The reaction is complete when the starting ketone spot has been fully consumed.
-
-
Workup Procedure:
-
Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir for 20 minutes until gas evolution ceases.
-
Causality Note: The bicarbonate solution neutralizes the acidic reaction medium and quenches any unreacted hydride reagent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Equilibrate the column with 100% hexanes. Load the crude product and elute with a gradient of 0% to 20% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford 1-(4-bromo-2-fluorophenyl)cyclobutanamine as a clear oil or white solid.
-
Expected Yield: 75-85%.
-
Section 3: Downstream Applications and Future Outlook
The synthesized intermediate, 1-(4-bromo-2-fluorophenyl)cyclobutanamine , is a powerful platform for generating a library of novel PARP-1 inhibitors. The presence of both a primary amine and an aryl bromide allows for orthogonal chemical modifications.
A plausible next step would be to utilize the aryl bromide in a Suzuki cross-coupling reaction to install the core heterocyclic scaffold found in many potent PARP inhibitors. For example, coupling the intermediate with a boronic ester derivative of a phthalazinone would generate a structure analogous to the core of Olaparib, but with a novel cyclobutyl-amine moiety to explore different interactions within the PARP-1 active site. This modification could potentially alter the inhibitor's potency, selectivity against other PARP isoforms (e.g., PARP-2), and pharmacokinetic properties.[11][12]
The primary amine provides another handle for functionalization, such as acylation or alkylation, to further optimize the molecule's properties and explore additional binding interactions. This strategic approach, starting from this compound, enables rapid and efficient exploration of new chemical space in the quest for the next generation of highly effective and well-tolerated PARP-1 inhibitors.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., et al. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367. [Link]
-
Cheon, C. H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances, 12(36), 23363-23369. [Link]
-
Petropoulos, M., et al. (2024). PARP1 detects transcription-replication conflicts and prevents transcription-associated DNA damage. Drug Target Review. [Link]
-
Park, J. I., & Cheon, C. H. (2022). Total Synthesis of Rucaparib. ResearchGate. [Link]
-
Reddy, K. L., et al. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9034-9039. [Link]
-
Pommier, Y. (2012). New mechanism of action for PARP inhibitors discovered. ecancernews. [Link]
-
Genomics Education Programme. (2021). What are PARP inhibitors and how do they work? Health Education England. [Link]
-
Li, B., et al. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. Organic Letters, 22(13), 4985–4989. [Link]
-
Reddy, K. L., et al. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [Link]
-
Park, J. I., & Cheon, C. H. (2022). Total Synthesis of Rucaparib. Semantic Scholar. [Link]
- Tesaro, Inc. (2018). Processes for preparing olaparib.
-
Iacs, S. M., & Ad-Dab'bagh, Y. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 61(9), 1247-1267. [Link]
-
Southeast University. (2020). Synthetic method of olaparib. Patsnap. [Link]
-
Fletcher, S. (n.d.). Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2019). Preparation method of olaparib.
-
Wang, L., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 393. [Link]
-
Wilson, T. C., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(10), 2969. [Link]
-
Tesar, J., et al. (2019). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 23(8), 1616-1631. [Link]
-
Zhang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(8), 1040. [Link]
-
ResearchGate. (n.d.). Synthesis of niraparib (XXXII). ResearchGate. [Link]
-
New Drug Approvals. (2016). Talazoparib, BMN 673. New Drug Approvals. [Link]
- Shanghai Institute of Pharmaceutical Industry. (2017). A novel synthetic method for preparing an anticancer medicine Niraparib.
-
Wessjohann, L. A., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry–A European Journal, 25(50), 11568-11580. [Link]
- Guangzhou Wellhealth Bio-Pharmaceutical Co., Ltd. (2017). Synthesis of parpinhibitor talazoparib.
-
Hou, W., et al. (2021). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 226, 113898. [Link]
-
Hou, W., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. [Link]
-
Wilson, T. C., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. ResearchGate. [Link]
-
Malyuchenko, N. V., et al. (2015). PARP1 Inhibitors: Antitumor Drug Design. Acta Naturae, 7(3), 27-37. [Link]
-
Wang, Y., et al. (2018). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Chemical Research, 42(1), 29-31. [Link]
-
ResearchGate. (n.d.). Structures of PARP-1 inhibitors under clinical evaluation. ResearchGate. [Link]
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Al-Mestarihi, A. H., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]
-
Al-Mestarihi, A. H., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone
Introduction: The Significance of Fluorinated Aryl Ketones in Drug Discovery
4-Bromo-2-fluorophenyl cyclobutyl ketone is a crucial chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The presence of both bromine and fluorine atoms on the phenyl ring offers medicinal chemists versatile handles for further molecular modifications, such as cross-coupling reactions at the bromine site, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[3] The cyclobutyl ketone moiety is also a valuable pharmacophore, known to impart favorable properties to drug molecules.[4][5]
The synthesis of such intermediates is a critical step in the drug development pipeline.[6] This guide provides a detailed protocol for the scale-up synthesis of this compound, focusing on the well-established Friedel-Crafts acylation reaction.[7][8] We will delve into the reaction mechanism, provide a step-by-step protocol for a scaled-up batch, discuss process optimization and troubleshooting, and outline essential safety considerations.
Reaction Mechanism and Stoichiometry: A Deeper Look at Friedel-Crafts Acylation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with cyclobutanecarbonyl chloride, using aluminum chloride (AlCl₃) as a Lewis acid catalyst.[9][10][11]
The mechanism proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of cyclobutanecarbonyl chloride, polarizing the C-Cl bond and leading to its cleavage. This generates a highly electrophilic acylium ion, which is resonance-stabilized.[8][12]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-bromo-3-fluorobenzene acts as a nucleophile, attacking the acylium ion. This results in the formation of a sigma complex (arenium ion), which is a carbocation intermediate. The aromaticity of the ring is temporarily lost in this step.
-
Regioselectivity: The directing effects of the existing substituents on the benzene ring determine the position of the incoming acyl group. In 1-bromo-3-fluorobenzene, both fluorine and bromine are ortho-, para-directing deactivators. The fluorine atom is a stronger activator (or less deactivating) than bromine for electrophilic substitution. Therefore, the primary site of acylation will be para to the fluorine atom, leading to the desired this compound isomer.
-
Re-aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step, although it forms a complex with the ketone product, necessitating the use of stoichiometric amounts.[13]
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Scale-Up Synthesis Protocol
This protocol is designed for a 100g scale synthesis of this compound.
Materials and Equipment
| Material/Equipment | Specifications |
| 5L Jacketed Glass Reactor | With overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet |
| Addition Funnel | 500 mL, pressure-equalizing |
| Chiller/Heater Circulator | For temperature control of the reactor jacket |
| Vacuum Pump and Trap | For solvent removal |
| pH Meter or pH paper | For workup |
| Standard Glassware | Beakers, graduated cylinders, separatory funnel, etc. |
| Personal Protective Equipment (PPE) | Safety glasses, face shield, lab coat, acid-resistant gloves |
Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 1-Bromo-3-fluorobenzene | 1073-06-9 | 175.00 g/mol | 100 g | 0.571 |
| Cyclobutanecarbonyl chloride | 5006-22-4 | 118.56 g/mol | 74.5 g (1.1 eq) | 0.628 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 g/mol | 83.8 g (1.1 eq) | 0.628 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 1 L | - |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | - | 500 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | - | As needed | - |
| Brine (saturated NaCl solution) | 7647-14-5 | - | 250 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | 50 g | - |
Experimental Procedure
-
Reactor Setup and Inert Atmosphere:
-
Assemble the 5L jacketed glass reactor system, ensuring all glassware is dry.
-
Purge the reactor with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
-
Charging the Reactor:
-
To the reactor, add anhydrous dichloromethane (1 L) and 1-bromo-3-fluorobenzene (100 g, 0.571 mol).
-
Begin stirring at a moderate speed (e.g., 150-200 rpm) to ensure homogeneity.
-
-
Cooling and Catalyst Addition:
-
Cool the reactor contents to 0-5 °C using the chiller/heater circulator.
-
Carefully and portion-wise, add anhydrous aluminum chloride (83.8 g, 0.628 mol) to the stirred solution. Caution: The addition of AlCl₃ can be exothermic. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 10 °C.[14][15]
-
-
Addition of Acylating Agent:
-
In a separate dry flask, prepare a solution of cyclobutanecarbonyl chloride (74.5 g, 0.628 mol) in anhydrous dichloromethane (200 mL).
-
Transfer this solution to the pressure-equalizing addition funnel.
-
Add the cyclobutanecarbonyl chloride solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Reaction Quench:
-
Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture onto crushed ice (approximately 1 kg) in a separate large container. Caution: This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Stir the mixture until all the ice has melted.
-
-
Workup and Extraction:
-
Transfer the quenched mixture to a large separatory funnel.
-
Add 2M hydrochloric acid (500 mL) to dissolve any remaining aluminum salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Water (2 x 500 mL)
-
Saturated sodium bicarbonate solution (2 x 500 mL, or until the aqueous layer is neutral to pH paper)
-
Brine (250 mL)
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (50 g).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). The choice of purification method will depend on the physical state of the product and the impurity profile.
-
-
Product Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Process Workflow Diagram
Caption: Step-by-step workflow for the scale-up synthesis of this compound.
Process Optimization and Troubleshooting
Optimizing the Friedel-Crafts acylation is key to achieving high yields and purity on a larger scale.[16]
| Parameter | Optimization Strategy | Rationale |
| Catalyst Loading | Vary the stoichiometry of AlCl₃ from 1.0 to 1.5 equivalents. | While stoichiometric amounts are generally required, excess catalyst can sometimes drive the reaction to completion faster but may also lead to side reactions.[13] |
| Reaction Temperature | Experiment with temperatures ranging from -10 °C to room temperature. | Lower temperatures can improve selectivity and reduce by-product formation, while higher temperatures may be needed for less reactive substrates but risk decomposition. |
| Solvent | Consider alternative solvents such as 1,2-dichloroethane or nitromethane. | The choice of solvent can influence reaction rate and solubility of intermediates. Nitromethane, for example, can sometimes enhance the reaction rate.[16] |
| Addition Rate | Optimize the addition rate of the acylating agent. | A slower addition rate can help to control the exotherm and minimize the formation of impurities. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (moisture contamination), insufficient catalyst, low reaction temperature. | Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored AlCl₃.[13] Increase catalyst loading or reaction temperature incrementally. |
| Formation of Multiple Products | Incorrect regioselectivity, side reactions due to high temperature. | Confirm the identity of by-products by MS. Optimize the reaction temperature and solvent to favor the desired isomer. |
| Difficult Workup | Formation of stable emulsions, incomplete hydrolysis of aluminum salts. | Add more acid during the quench and allow for longer stirring. Break emulsions by adding more brine or a different organic solvent. |
Safety and Regulatory Considerations
Chemical Hazards:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[14][17] It can cause severe skin burns and eye damage.[18] Handle only in a dry, inert atmosphere and wear appropriate PPE.[15]
-
Cyclobutanecarbonyl Chloride: Corrosive and moisture-sensitive.[19] Reacts with water to form HCl.
-
1-Bromo-3-fluorobenzene: Irritant. Handle with care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Emergency Procedures:
-
Skin Contact: Brush off any solid residues and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For AlCl₃ spills, do NOT use water. Cover with dry sand or another inert absorbent material and collect in a sealed container for disposal.[15]
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Quenched reaction mixtures containing aluminum salts should be neutralized before disposal.
-
Halogenated organic waste should be collected in a designated container.
Conclusion
The scale-up synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method for producing this valuable pharmaceutical intermediate.[20][21] Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. By following the detailed protocol and safety guidelines outlined in this application note, researchers and drug development professionals can confidently and safely produce this key building block for their discovery and development programs.
References
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- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC. (n.d.).
- Automated Process Research. An Example of Accelerated Optimization of the Friedel-Crafts Acylation Reaction, a Key Step - American Chemical Society. (n.d.).
- Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (n.d.).
- material safety data sheet aluminium chloride, anhydrous - Aditya Birla Chemicals. (n.d.).
- Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications. (2022, December 14).
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- Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem. (n.d.).
- CAS 898790-82-4 4-BROMO-3-FLUOROPHENYL CYCLOBUTYL KETONE - BOC Sciences. (n.d.).
- Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. (2025, September 1).
- Pharmaceutical Intermediates In Modern Medicine Production. (2025, May 23).
- Intermediates for the pharmaceutical industry - Pharma & Biopharma - Evonik. (n.d.).
- Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025, November 21).
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes - Benchchem. (n.d.).
- CAS 5006-22-4: Cyclobutanecarbonyl chloride - CymitQuimica. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- Friedel–Crafts Acylation - MilliporeSigma. (n.d.).
- Cyclobutanecarbonyl Chloride | 5006-22-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- CAS No : 41604-19-7 | Product Name : 4-Bromo-2-fluorobiphenyl | Pharmaffiliates. (n.d.).
- Cyclobutanecarbonyl chloride | 5006-22-4 - ChemicalBook. (2026, January 13).
- A Study of an 8‑Aminoquinoline-Directed C(sp2)−H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - DiVA. (2021, May 27).
- Friedel-Crafts Acylation - YouTube. (2018, November 13).
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- 11. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
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Application Note: 4-Bromo-2-fluorophenyl cyclobutyl ketone as a Versatile Scaffold for Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, enabling the identification of starting points for drug candidates against even the most challenging biological targets.[1][2][3] This approach relies on screening libraries of low molecular weight fragments (<300 Da) that, despite binding with low affinity, do so with high ligand efficiency.[4] These initial hits serve as foundational blueprints for structure-guided optimization into potent leads.[5] This application note details the strategic value and proposed application of 4-Bromo-2-fluorophenyl cyclobutyl ketone, a fragment designed to maximize chemical tractability, three-dimensional (3D) character, and vectors for rapid elaboration. We will explore the rationale behind its design, its physicochemical properties, and provide detailed protocols for its integration into a typical FBDD campaign.
The Strategic Rationale: Deconstructing the Fragment
The efficacy of a fragment lies in its structural and chemical attributes. This compound is not a random assortment of atoms but a carefully considered scaffold where each component offers a distinct advantage for drug discovery.
The Cyclobutyl Ring: A Gateway to Three-Dimensionality
While traditional fragment libraries are often dominated by flat, aromatic structures, there is a growing demand for scaffolds with greater 3D complexity.[6] The cyclobutyl moiety provides a puckered, non-planar core that can confer several benefits:
-
Improved Physicochemical Properties: Compared to larger cycloalkanes or aromatic rings, the cyclobutyl group can enhance solubility and reduce planarity, properties often associated with improved drug-like characteristics.[6][7]
-
Novel Binding Interactions: Its 3D shape allows it to access and fit into hydrophobic pockets that are inaccessible to flat molecules, potentially unlocking novel binding modes.[7]
-
Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible alkyl chains.[7]
-
Conformational Restriction: It serves as a rigid scaffold, reducing the entropic penalty upon binding and providing well-defined vectors for fragment growth.[8]
The Bromo-Fluoro Phenyl Group: A Multi-Functional Hub
The substituted aromatic ring is a hub for both molecular recognition and synthetic elaboration.
-
The Bromine Atom - The Growth Vector: The bromine atom is a key feature for synthetic chemists. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid and predictable "growing" of the fragment into more complex molecules once a binding mode is confirmed.[9] Furthermore, as a heavy atom, bromine can provide anomalous scattering, significantly aiding in the determination of its position in X-ray crystallography.
-
The Fluorine Atom - The Modulator: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its inclusion can:
-
Enhance Binding Affinity: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls.
-
Modulate pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.
-
Block Metabolic Attack: It can be strategically placed to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of the evolving lead compound.[10][11][12]
-
The Ketone Linker: The Anchor
The ketone group serves as a rigid linker between the phenyl and cyclobutyl moieties. More importantly, it is a key pharmacophoric feature:
-
Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor, capable of forming critical interactions with donor groups (e.g., backbone N-H) in a protein's active site.
-
Synthetic Handle: The ketone can be further modified through reactions like reductive amination or Wittig reactions, providing an additional vector for optimization.[13]
Physicochemical Properties and "Rule of Three" Compliance
For a fragment to be effective, it must possess favorable physicochemical properties, often summarized by the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). Below is a table of calculated properties for the representative compound 4-Bromo-3-fluorophenyl cyclobutyl ketone (CAS 898790-82-4), which demonstrates its suitability as a fragment.
| Property | Value | "Rule of Three" Compliance | Source |
| CAS Number | 898790-82-4 | N/A | [14][] |
| Molecular Formula | C₁₁H₁₀BrFO | N/A | [14][] |
| Molecular Weight | 257.11 g/mol | Yes (≤ 300) | [14][] |
| XLogP3 | 3.3 | Marginal (≤ 3) | [16] |
| Hydrogen Bond Donors | 0 | Yes (≤ 3) | Calculated |
| Hydrogen Bond Acceptors | 2 (O, F) | Yes (≤ 3) | [16] |
| Rotatable Bonds | 2 | Yes (≤ 3) | [16] |
| Heavy Atom Count | 14 | N/A | [16] |
Note: Properties for the specific 4-Bromo-2-fluorophenyl isomer are expected to be highly similar. The slightly elevated XLogP3 is driven by the bromine atom but is often acceptable, especially given the fragment's other favorable properties.
Proposed FBDD Workflow and Protocols
The following section outlines a validated workflow for utilizing this compound in an FBDD campaign, from initial screening to hit elaboration.
Caption: General FBDD workflow from initial screening to lead optimization.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To rapidly identify fragments that bind to a target protein of interest. SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[5]
Materials:
-
SPR instrument (e.g., Biacore T200).
-
Sensor chip (e.g., CM5, CAP).
-
Target protein, purified and quality-controlled.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (EDC, NHS, ethanolamine).
Methodology:
-
Chip Preparation: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or a capture-based method to achieve a desired density (e.g., 5,000-10,000 RU). A reference flow cell should be prepared (e.g., mock immobilization) to subtract bulk refractive index changes.
-
Fragment Preparation: Prepare a dilution series of the fragment in running buffer from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., ≤ 2%) across all samples. A typical screening concentration for fragments is 100-500 µM.
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.
-
Include buffer-only injections for double-referencing.
-
-
Data Analysis:
-
Subtract the reference cell data and buffer injection data from the active cell response.
-
For initial screening, a simple "hit" can be defined as a response significantly above the noise threshold.
-
For confirmed hits, perform a full dose-response analysis by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (Kᴅ).
-
Causality and Trustworthiness: Using a reference cell and buffer blanks is critical for eliminating false positives arising from non-specific binding or buffer effects. This self-validating system ensures that observed responses are due to specific fragment-protein interactions.
Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy
Objective: To confirm the hits from the primary screen using a biophysical method with a different physical basis, reducing the likelihood of artifacts. Saturation Transfer Difference (STD) NMR is an excellent choice.
Materials:
-
High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
Isotopically labeled (¹⁵N) or unlabeled target protein.
-
Validated fragment hit from Protocol 1.
-
Deuterated buffer (e.g., phosphate buffer in D₂O).
Methodology:
-
Sample Preparation: Prepare two NMR samples: one containing the protein (e.g., 10-20 µM) and the fragment (e.g., 200-500 µM) in deuterated buffer, and a control sample with only the fragment.
-
STD NMR Experiment:
-
Acquire a reference ¹H NMR spectrum of the mixture.
-
Acquire an STD spectrum by selectively saturating a region of the protein's proton spectrum (e.g., -1 ppm) where no fragment signals are present.
-
Acquire an off-resonance control spectrum where no protein signals are saturated (e.g., 40 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment protons that were in close proximity to the saturated protein, thus confirming binding.
-
The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is most intimately interacting with the protein (the epitope map).
-
Causality and Trustworthiness: NMR is a solution-based technique that directly observes the fragment. A positive result in an STD experiment provides high-confidence validation that the fragment binds the target in solution, independent of the surface-based SPR assay.
Protocol 3: Structural Biology for Hit Confirmation
Objective: To determine the atomic-level binding mode of the fragment using X-ray crystallography. This is the most valuable information for guiding structure-based drug design.[9]
Materials:
-
High-purity (>95%) target protein suitable for crystallization.
-
Crystallization screens and reagents.
-
Validated fragment hit.
-
Cryoprotectant.
-
Access to a synchrotron X-ray source.
Methodology:
-
Co-crystallization: Screen for crystallization conditions of the protein in the presence of the fragment (e.g., at 1-5 mM). This is often done using sitting-drop or hanging-drop vapor diffusion methods.
-
Crystal Soaking (Alternative): If apo-protein crystals are already available, they can be soaked in a solution containing the fragment and cryoprotectant.
-
Data Collection: Harvest a suitable crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron beamline.
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known apo-structure.
-
Analyze the resulting electron density maps. A clear, unambiguous density corresponding to the shape of the fragment confirms its binding location and orientation.
-
Refine the protein-fragment complex structure to high resolution.
-
Causality and Trustworthiness: Visual evidence of the fragment in the electron density map is the ultimate confirmation of binding. The resulting co-crystal structure provides a definitive, high-resolution blueprint of the binding interactions, which is essential for rational drug design.
Protocol 4: Fragment Elaboration and Hit-to-Lead Strategy
Objective: To leverage the structural information from Protocol 3 to design and synthesize more potent analogues of the initial fragment hit.
Rationale: The co-crystal structure will reveal the orientation of the this compound in the binding site. It will show which parts of the fragment are making key interactions and, crucially, which vectors are pointing out of the pocket towards solvent-exposed regions.
Caption: Key vectors on the this compound scaffold for synthetic elaboration.
Proposed Synthetic Elaboration Protocol (Example: Suzuki Coupling):
-
Vector Selection: Based on the crystal structure, the bromine atom (Vector 1) is often the most synthetically tractable and logical point for initial elaboration.
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 eq), a desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water).
-
-
Reaction Execution:
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to the required temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the elaborated compound.
-
-
Potency Testing: Test the newly synthesized compound for binding affinity (e.g., using SPR) to confirm that the modification has improved potency.
Causality and Trustworthiness: This structure-guided approach is a hallmark of FBDD.[17][18] By making targeted modifications based on a high-resolution crystal structure, the process of potency improvement is rational rather than random. Each synthesized compound provides direct feedback on the structure-activity relationship (SAR), validating the design hypothesis.
Conclusion
This compound represents a highly promising scaffold for fragment-based drug discovery. Its constituent parts are strategically chosen to provide a blend of desirable physicochemical properties, three-dimensional character, and versatile synthetic handles. The bromine atom serves as a direct vector for fragment growing, the fluorine atom allows for subtle electronic modulation, the ketone provides a key hydrogen bonding feature, and the cyclobutyl ring offers a non-planar core to explore novel chemical space. The protocols outlined in this note provide a clear, validated pathway for researchers to screen, validate, and elaborate this fragment, accelerating the journey from initial hit to a promising lead compound.
References
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Available at: [Link]
-
Fragment-based drug discovery: A graphical review. PubMed. Available at: [Link]
-
Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing. Available at: [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: [Link]
-
Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available at: [Link]
-
CAS 898790-82-4 C11H10BrFO 4-Bromo-3-fluorophenyl cyclobutyl ketone 97%. Howei Pharm. Available at: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. Available at: [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available at: [Link]
-
Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?. Knowledge. Available at: [https://knowledge.aid Nürnberg.de/2-bromo-1-phenyl-pentan-1-one-in-chemistry-applications]([Link] Nürnberg.de/2-bromo-1-phenyl-pentan-1-one-in-chemistry-applications)
-
Fragment Based Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Available at: [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Available at: [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]
- Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone. Google Patents.
-
Fragment-based research on potent, non-covalent inflammatory drugs goes forward. MAX IV Laboratory. Available at: [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drughunter.com [drughunter.com]
- 5. massbio.org [massbio.org]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS 898790-82-4 C11H10BrFO 4-Bromo-3-fluorophenyl cyclobutyl ketone 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 16. echemi.com [echemi.com]
- 17. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 18. Fragment-based research on potent, non-covalent inflammatory drugs goes forward – MAX IV [maxiv.lu.se]
Application Note: Stereoselective Synthesis of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone Derivatives
This Application Note is structured to guide researchers through the stereoselective synthesis and functionalization of 4-Bromo-2-fluorophenyl cyclobutyl ketone derivatives.
The guide addresses two critical stereochemical contexts:
-
Enantioselective Reduction: Converting the achiral ketone into a chiral alcohol (a common pharmacophore).
-
Diastereoselective Ring Functionalization: Constructing cis-1,3-disubstituted cyclobutanes, a high-value scaffold in modern drug discovery (e.g., Vertex Pharmaceuticals' protocols).
Abstract & Strategic Overview
The this compound scaffold is a privileged intermediate in the synthesis of Tryptophan Hydroxylase (TPH) inhibitors , CB2 agonists , and non-steroidal anti-inflammatory drugs (NSAIDs). The cyclobutyl ring acts as a lipophilic, metabolically stable bioisostere for alkyl chains, while the halogenated phenyl group provides handles for further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
While the parent ketone is achiral, its value lies in its transformation into stereodefined derivatives.[1] This guide details:
-
Robust Synthesis of the Parent Ketone: Avoiding regioselectivity issues via a Weinreb Amide route.
-
Protocol A (Enantioselective): Asymmetric Transfer Hydrogenation (ATH) to yield the chiral alcohol with >98% ee.
-
Protocol B (Diastereoselective):
-C-H Functionalization to access cis-1,3-disubstituted cyclobutanes.
Retrosynthetic Analysis & Pathway
To ensure high fidelity and avoid the regioselectivity pitfalls of di-halogenated precursors, we utilize 4-Bromo-2-fluorobenzoic acid as the starting material. This circumvents the ambiguity of lithiating 1,4-dibromo-2-fluorobenzene.
Synthesis Pathway Diagram
Figure 1: Divergent synthetic pathway from benzoic acid precursor to stereodefined derivatives.[2][3]
Experimental Protocols
Part 1: Synthesis of the Parent Ketone (Core Scaffold)
Objective: Preparation of this compound on a multi-gram scale. Rationale: The Weinreb amide intermediate prevents over-addition of the Grignard reagent, a common failure mode in direct ester-to-ketone conversions.
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Cyclobutylmagnesium bromide (0.5 M in THF) (1.5 equiv)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (anhydrous).
Step-by-Step Protocol:
-
Amide Formation:
-
Charge a flame-dried flask with 4-Bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol) and DCM (100 mL).
-
Add CDI (8.9 g, 54.7 mmol) portion-wise at 0°C. Evolution of CO₂ will be vigorous.
-
Stir at room temperature (RT) for 1 hour until gas evolution ceases.
-
Add N,O-Dimethylhydroxylamine HCl (5.3 g, 54.7 mmol) and stir overnight at RT.
-
Workup: Quench with 1M HCl. Extract with DCM.[4] Wash organic layer with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: ~90-95% (Yellow oil/solid).
-
-
Grignard Addition:
-
Dissolve the crude Weinreb amide (10.0 g, ~38 mmol) in anhydrous THF (100 mL) under Nitrogen. Cool to 0°C.
-
Add Cyclobutylmagnesium bromide (114 mL, 57 mmol) dropwise over 30 mins. Maintain internal temp <5°C.
-
Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Pour reaction mixture into ice-cold sat. NH₄Cl solution.
-
Purification: Extract with EtOAc (3x). Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Final Product: Colorless to pale yellow oil/solid.
-
Validation: ¹H NMR (400 MHz, CDCl₃) characteristic multiplets for cyclobutyl (1.8–2.4 ppm) and aromatic signals (7.3–7.6 ppm).
-
Part 2: Stereoselective Synthesis of Derivatives
Protocol A: Enantioselective Reduction (Asymmetric Transfer Hydrogenation)
Target: (S)- or (R)-(4-Bromo-2-fluorophenyl)(cyclobutyl)methanol. Mechanism: Noyori Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN catalyst. This method is superior to CBS reduction for scale-up due to moisture tolerance and ease of handling.
Reagents:
-
Catalyst: RuCl (1 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
Protocol:
-
Reaction Setup:
-
In a Schlenk flask, dissolve the Ketone (1.0 g, 3.89 mmol) in Formic acid/TEA complex (3.0 mL).
-
Add RuCl (25 mg, 0.04 mmol).
-
Purge with Argon. Stir at 28°C for 12–24 hours.
-
-
Monitoring:
-
Monitor conversion by HPLC. The reaction is equilibrium-driven; ensure CO₂ can escape.
-
-
Workup:
-
Dilute with water, extract with EtOAc. Wash with sat. NaHCO₃ to remove residual acid.
-
-
Data Analysis:
-
Yield: >95%
-
Enantiomeric Excess (ee): Typically >96% ee.
-
Chiral HPLC Method: Chiralcel OD-H column, Hexane/IPA (95:5), 1.0 mL/min.
-
Protocol B: Diastereoselective
-C-H Functionalization
Target: cis-1,3-Disubstituted Cyclobutanes.[5] Significance: This advanced protocol allows the installation of aryl or alkyl groups at the 3-position of the cyclobutyl ring with high cis-selectivity, a "magic methyl" effect equivalent in medicinal chemistry.
Mechanism Summary:
This route exploits a Pd(II)-catalyzed C-H activation directed by the ketone carbonyl or a transient directing group (TDG). Recent literature (e.g., Science 2018, Nature 2022) highlights the use of amino acid ligands to direct Pd to the
Key Parameters (Optimization Table):
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (10 mol%) | Electrophilic Pd source for C-H activation. |
| Ligand | N-Acetyl-L-Leucine | Chiral mono-N-protected amino acid (MPAA) promotes C-H cleavage. |
| Oxidant | Ag₂CO₃ or Benzoquinone | Re-oxidizes Pd(0) to Pd(II). |
| Solvent | HFIP (Hexafluoroisopropanol) | Critical for stabilizing the C-H activation transition state. |
| Selectivity | >20:1 cis:trans | Thermodynamic preference in the palladacycle intermediate. |
Protocol Snippet:
-
Mix Ketone (1 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂, Ligand, and Ag₂CO₃ in HFIP.
-
Heat to 80-100°C in a sealed tube for 16h.
-
Filter through Celite. Purify via prep-HPLC.
Quality Control & Validation
Analytical Standards
-
Purity: >98% by HPLC (254 nm).
-
Identity: HRMS (ESI+)
. Expected mass for C₁₁H₁₀BrFO: ~256.99 (Br isotope pattern 1:1). -
Residual Solvents: THF/DCM < 500 ppm (ICH Q3C guidelines).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete activation of acid. | Ensure CO₂ evolution stops before adding amine. Use fresh CDI. |
| Bis-addition (Step 2) | Grignard reagent too concentrated or temp too high. | Maintain -5°C to 0°C. Add Grignard slowly. |
| Low ee (Protocol A) | Catalyst poisoning or racemization. | Use degassed solvents. Avoid heating during workup. |
| No Reaction (Protocol B) | Catalyst deactivation. | HFIP must be high purity. Exclude moisture strictly. |
References
-
Vertex Pharmaceuticals. "Formal
-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Journal of the American Chemical Society, 2023. Link -
Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996, 118(10), 2521–2522. Link
-
Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link
-
Yu, J.-Q., et al. "Ligand-Promoted C(sp3)–H Arylation of Cyclobutanes." Science, 2018, 359(6377), 759-763. Link
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-2-fluorophenyl Cyclobutyl Ketone Synthesis
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are attempting to synthesize (4-bromo-2-fluorophenyl)(cyclobutyl)methanone . This is a high-value pharmacophore often used as an intermediate in kinase inhibitor development (e.g., p38 MAP kinase inhibitors).[1]
The Core Challenge:
The presence of the ortho-fluorine atom adjacent to the electrophilic center (nitrile or carbonyl) introduces a risk of Nucleophilic Aromatic Substitution (
This guide prioritizes chemoselectivity to maximize yield.
Phase 1: Diagnostic & Strategy Selection
Before proceeding, select your synthetic route based on your current precursor availability and purity requirements.[1]
Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability and risk tolerance.
Phase 2: The Weinreb Amide Protocol (Recommended)[1]
Why this is the Gold Standard: The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the magnesium of the Grignard reagent.[1] This prevents the "over-addition" that leads to tertiary alcohols.[1][2] More importantly, the amide is less electron-withdrawing than a nitrile, significantly reducing the risk of displacing the ortho-fluorine.[1]
Step 1: Synthesis of the Weinreb Amide
Precursor: 4-Bromo-2-fluorobenzoic acid.[1]
Reagents:
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)[1]
-
EDC[3]·HCl (1.2 equiv) or T3P (Propylphosphonic anhydride)[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: DCM or DMF[1]
Troubleshooting the Amide Formation:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion | Carboxylic acid activation failed. | Switch coupling agents. T3P (50% in EtOAc) is superior for sterically hindered or electron-poor acids.[1] |
| Sticky Oil Product | Residual DMF or urea byproducts.[1] | Wash organic layer extensively with 10% LiCl (removes DMF) and 1N HCl (removes ureas).[1] |
Step 2: Grignard Addition (The Critical Step)
Protocol:
-
Dissolve: 1.0 equiv Weinreb amide in anhydrous THF (0.5 M). Cool to -10°C .[1]
-
Prepare/Buy: Cyclobutylmagnesium bromide (1.5 - 2.0 equiv, 0.5 M in THF).
-
Note: Cyclobutyl Grignards are prone to rearrangement if prepared too hot.[1] Buy commercial or prepare at <10°C.
-
-
Add: Dropwise addition of Grignard over 30 mins. Maintain temp < 0°C.
-
Quench: Pour into cold sat. NH₄Cl or 1M HCl.[1]
Mechanism of Stabilization:
Figure 2: The Weinreb chelation mechanism prevents over-alkylation, ensuring high selectivity for the ketone.[1]
Phase 3: The Nitrile Route (Troubleshooting)
Scenario: You must use 4-Bromo-2-fluorobenzonitrile .[1][5]
Risk: The nitrile group is highly electron-withdrawing, activating the ortho-fluorine for
Optimization Protocol
-
Copper Catalysis (The "Secret" Weapon): Add 5-10 mol% CuBr[1]·DMS (Copper(I) bromide-dimethyl sulfide complex) to the reaction.[1]
-
Why? This forms a softer organocopper species that prefers attacking the nitrile (soft electrophile) over the C-F bond (hard electrophile) and minimizes electron transfer side reactions.[1]
-
-
Solvent Switch: Use Toluene/THF (3:1) mixture.[1]
-
Why? Toluene suppresses the dissociation of the Grignard reagent, making it less aggressive toward the fluorine substituent.
-
-
Temperature: Strictly -20°C to 0°C . Do NOT reflux.[1]
FAQ: Nitrile Route Issues
Q: I see a major impurity at M+ cyclobutyl. What is it?
-
A: It is likely 4-bromo-2-cyclobutylbenzonitrile .[1]
-
Diagnosis: You displaced the fluorine.[1]
-
Fix: Lower the temperature to -40°C and add the Grignard very slowly. If this persists, switch to the Weinreb route.
Q: The reaction stalled at 50% conversion.
-
A: The imine salt precipitated and coated the unreacted nitrile.[1]
-
Fix: Increase solvent volume (dilution) to keep the intermediate solvated. Use THF instead of Diethyl Ether.
Phase 4: Critical Process Parameters (CPP)
To ensure reproducibility, monitor these variables.
| Parameter | Specification | Reason |
| Water Content | < 200 ppm (Karl Fischer) | Grignard reagents react instantly with water.[1] Dry THF over molecular sieves (3Å) for 24h before use. |
| Grignard Titration | Titrate before use | Commercial Grignards degrade.[1][6] If the bottle says 1.0M, it might be 0.7M. Use Salicylaldehyde phenylhydrazone method for accurate titration.[1] |
| Quench pH | pH < 2 | The imine intermediate (from Nitrile route) requires acidic hydrolysis to release the ketone.[1] Stir with 1M HCl for 1 hour. |
References & Grounding
-
Weinreb Amide Synthesis & Mechanism:
-
Grignard Addition to Nitriles (Imine Hydrolysis):
-
Prevention of
on Fluorinated Aromatics:-
General principles of Nucleophilic Aromatic Substitution in synthesis of fluorinated pharmaceuticals.
-
Context: The ortho-fluorine activation by CN is a known phenomenon in medicinal chemistry (e.g., synthesis of Flurbiprofen intermediates).[1]
-
-
T3P Coupling Agent (For Amide Step):
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-fluorobenzonitrile and Cyclobutylmagnesium bromide before handling.[1] High-energy reagents require appropriate PPE and fume hood containment.[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. prepchem.com [prepchem.com]
- 4. youtube.com [youtube.com]
- 5. CAS 105942-08-3: 4-Bromo-2-fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 6. youtube.com [youtube.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Bromo-2-fluorophenyl cyclobutyl ketone
Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluorophenyl cyclobutyl ketone. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Issue 1: Low or No Yield in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with cyclobutanecarbonyl chloride is resulting in a very low yield or complete failure. What are the most probable causes?
Answer: This is a common issue often traced back to the deactivation of the Lewis acid catalyst or suboptimal reaction conditions. The Friedel-Crafts acylation, while powerful, is highly sensitive to several factors.[1]
-
Catalyst Deactivation by Moisture: The most frequent cause of failure is the presence of water. Lewis acids like aluminum chloride (AlCl₃) react exothermically and irreversibly with water, rendering them catalytically inactive. It is imperative that all glassware is oven-dried, and all reagents and solvents are anhydrous.[2]
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[3] This complex deactivates both the catalyst and the product, preventing further reactions (polyacylation).[4] A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ to the acylating agent is recommended to drive the reaction to completion.
-
Reagent Purity: The purity of the starting materials is critical. Impurities in 1-bromo-3-fluorobenzene or cyclobutanecarbonyl chloride can introduce contaminants that interfere with the catalyst. Cyclobutanecarbonyl chloride can be particularly susceptible to hydrolysis, forming cyclobutanecarboxylic acid, which will not form the necessary acylium ion.
-
Reaction Temperature: Temperature control is crucial. While initial formation of the acylium ion may require cooling to moderate the exothermic reaction with the catalyst, the substitution reaction on the moderately deactivated 1-bromo-3-fluorobenzene ring often requires heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS to determine the optimal temperature profile.
Caption: Workflow for diagnosing low yield in Friedel-Crafts acylation.
Issue 2: Product is a Mixture of Isomers
Question: My NMR analysis shows the desired this compound, but also a significant isomeric impurity that is very difficult to separate by column chromatography. What is this side product and how can I prevent its formation?
Answer: The primary side product is almost certainly (2-Bromo-4-fluorophenyl) cyclobutyl ketone . Its formation is a direct consequence of the competing directing effects of the fluorine and bromine substituents on the starting material, 1-bromo-3-fluorobenzene.
-
Mechanism of Isomer Formation: Both fluorine and bromine are ortho-, para-directors in electrophilic aromatic substitution.
-
The fluorine atom at C3 strongly directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.
-
The bromine atom at C1 directs to its ortho (C2, C6) and para (C4) positions.
-
Desired Product: Acylation at C6 (para to bromine, ortho to fluorine) yields the target molecule, (4-Bromo-2-fluorophenyl) cyclobutyl ketone.
-
Side Product: Acylation at C4 (para to fluorine, para to bromine) yields the isomeric (2-Bromo-4-fluorophenyl) cyclobutyl ketone.[2]
-
While fluorine is more activating than bromine, the C4 position is electronically favorable for both substituents, making the formation of the undesired isomer competitive.
-
Choice of Lewis Acid: Sterically bulky Lewis acids can disfavor substitution at the more hindered C6 position (adjacent to the bromine). However, for this specific substrate, experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄, or milder catalysts like zinc oxide[1]) may alter the isomer ratio.
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Run trial reactions at 0°C versus room temperature or elevated temperatures to find the optimal balance between reaction rate and selectivity.
-
Solvent Effects: The choice of solvent can influence catalyst activity and steric environment. Less polar solvents like dichloromethane or dichloroethane are common, but carbon disulfide is also a classic solvent that can sometimes alter isomer distributions.
Caption: Competing reaction pathways leading to isomeric products.
Issue 3: Grignard Synthesis Failure
Question: I am attempting an alternative synthesis starting with 4-bromo-2-fluorobenzonitrile and cyclobutylmagnesium bromide, but the reaction is failing. What are the critical failure points for this Grignard reaction?
Answer: The Grignard reaction route, which involves the addition of cyclobutylmagnesium bromide to a nitrile followed by acidic hydrolysis of the resulting imine, is a viable but technically demanding alternative.[5] Failure almost always stems from the extreme reactivity of the Grignard reagent itself.
-
Anhydrous Conditions are Absolute: Grignard reagents are potent bases and will be instantly destroyed by any protic source, especially water.[6] This includes atmospheric moisture. All glassware must be flame-dried or oven-dried immediately before use, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous ether or THF are essential solvents.
-
Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide that prevents reaction. This layer must be removed. Common activation methods include:
-
Adding a small crystal of iodine (the color will disappear as the reaction initiates).
-
Adding a few drops of 1,2-dibromoethane.
-
Physically crushing the magnesium turnings with a glass rod (under inert atmosphere).[6]
-
-
Side Reaction - Wurtz Coupling: The Grignard reagent (R-MgX) can couple with the starting alkyl halide (R-X) to form an R-R dimer. In this case, cyclobutylmagnesium bromide can react with unreacted cyclobutyl bromide to form bicyclobutyl. This side reaction is favored by higher temperatures and high concentrations of the halide.[5][7] Ensure slow, dropwise addition of the halide to the magnesium suspension to keep its instantaneous concentration low.
-
Incomplete Hydrolysis: After the Grignard addition to the nitrile, an intermediate magnesium salt of an imine is formed. This must be hydrolyzed, typically with aqueous acid (e.g., HCl or H₂SO₄), to yield the final ketone.[8][9] Incomplete hydrolysis will lead to low yields of the desired ketone and contamination with the intermediate imine. Ensure vigorous stirring during the acidic workup for a sufficient period.
| Problem | Likely Cause | Recommended Solution |
| Reaction fails to initiate | Magnesium oxide layer | Activate Mg with iodine or by crushing under argon.[6] |
| Wet glassware/solvents | Flame-dry all glassware; use anhydrous solvents. | |
| Low yield of Grignard reagent | Wurtz coupling side reaction | Add cyclobutyl bromide slowly to the magnesium suspension.[7] |
| Low final product yield | Incomplete hydrolysis | Use aqueous acid (e.g., 3M HCl) and stir vigorously for several hours during workup.[10] |
| Table 1: Troubleshooting Summary for the Grignard Synthesis Route. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this ketone: Friedel-Crafts or Grignard?
For synthesizing aryl ketones, the Friedel-Crafts acylation is typically the more direct and robust method.[11] It avoids the highly sensitive and technically demanding preparation of a Grignard reagent and is generally less prone to side reactions like dimerization. The main challenge in the Friedel-Crafts route for this specific target is controlling the regioselectivity, whereas the main challenge in the Grignard route is managing the reagent's reactivity and ensuring completely anhydrous conditions.
| Feature | Friedel-Crafts Acylation | Grignard Synthesis |
| Starting Materials | 1-bromo-3-fluorobenzene, Cyclobutanecarbonyl chloride | 4-bromo-2-fluorobenzonitrile, Cyclobutyl bromide, Mg |
| Key Challenge | Controlling regioselectivity (isomer formation).[2] | Maintaining strictly anhydrous conditions.[7] |
| Catalyst/Reagent | Stoichiometric Lewis Acid (e.g., AlCl₃).[3] | Stoichiometric organometallic reagent. |
| Robustness | Generally more tolerant of functional groups. | Highly sensitive to any protic functional groups. |
| Recommendation | Preferred route for scalability and reliability. | Viable alternative, but requires more stringent control. |
| Table 2: High-Level Comparison of Primary Synthetic Routes. |
Q2: Why is a full stoichiometric amount of Lewis acid required for the Friedel-Crafts acylation?
A stoichiometric amount is required because the Lewis acid (e.g., AlCl₃) acts in two distinct roles. First, it acts as a true catalyst by reacting with the acyl chloride to generate the highly electrophilic acylium ion.[4][12] Second, after the acylium ion has reacted with the aromatic ring, the resulting ketone product acts as a Lewis base and coordinates strongly with another molecule of AlCl₃. This product-catalyst complex is stable under the reaction conditions and effectively removes the AlCl₃ from the catalytic cycle.[3] Therefore, at least one equivalent of Lewis acid is needed for every equivalent of ketone product formed, plus the catalytic amount needed to generate the acylium ion.
Q3: How can I effectively monitor the reaction progress and identify the isomeric side product?
A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
TLC: Use a suitable mobile phase (e.g., 10-20% ethyl acetate in hexanes) to monitor the consumption of the 1-bromo-3-fluorobenzene starting material. The ketone products will have a lower Rf value. While TLC may not fully resolve the two isomers, it provides a quick and effective way to gauge reaction completion.
-
GC-MS: This is the best technique for confirming the presence of the isomeric side product. The two isomers, (4-Bromo-2-fluorophenyl) cyclobutyl ketone and (2-Bromo-4-fluorophenyl) cyclobutyl ketone, will have identical mass spectra but will likely exhibit slightly different retention times on the GC column, allowing for their detection and relative quantification.
Part 3: Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1-bromo-3-fluorobenzene
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety protocols.
-
Preparation: Under an inert atmosphere of dry nitrogen or argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Charge Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.3 equivalents). Add anhydrous dichloromethane (DCM) as the solvent.
-
Acyl Chloride Addition: Cool the stirred suspension to 0°C using an ice bath. Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise via the dropping funnel.
-
Acylium Ion Formation: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. During this time, the acylium ion-AlCl₃ complex will form.
-
Arene Addition: Add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require gentle heating (reflux in DCM, ~40°C) for several hours to proceed to completion. Monitor the reaction's progress by TLC or GC-MS.
-
Workup (Quenching): Once the starting material is consumed, cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. Caution: This quenching is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to separate the desired product from any isomeric byproducts and impurities.
References
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. The Chemistry Blog. [Link]
-
Imine Hydrolysis. BYJU'S. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Imine formation. Chemistry LibreTexts. [Link]
-
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Center for Biotechnology Information. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]
-
Grignard Reaction. University of Wisconsin-Madison. [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Center for Biotechnology Information. [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl.
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Friedel-Crafts Acylation; Reductions of Aryl Ketones. YouTube. [Link]
-
Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
β-HALOACETALS AND KETALS. Organic Syntheses. [Link]
-
The Grignard Reaction. University of Missouri–St. Louis. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
- Method for purification of ketones.
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Royal Society of Chemistry. [Link]
-
Friedel-Crafts Acylation. SynArchive. [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. ResearchGate. [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. adichemistry.com [adichemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
Technical Support Center: Grignard Reactions with Fluorinated Substrates
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: GRIG-F-001 Subject: Troubleshooting Initiation, Stability, and Yield in Fluorinated Grignard Syntheses
Welcome to the Advanced Synthesis Support Module.
You are likely here because your standard Grignard protocol—which works perfectly for bromobenzene—has failed with your fluorinated substrate.
Fluorine is not just another halogen; it is a "wolf in sheep's clothing." Its high electronegativity and the strength of the C-F bond fundamentally alter the electronics of the aromatic ring, often leading to stalled initiation or, more catastrophically, explosive decomposition via benzyne intermediates .
This guide abandons the textbook "add and stir" approach in favor of kinetically controlled, thermodynamically stabilized protocols used in high-value process chemistry.
Part 1: The Diagnostic Matrix (Decision Tree)
Before troubleshooting a failed reaction, verify you are using the correct methodology for your specific fluorinated substrate.
Figure 1: Strategic selection of Grignard generation method based on substrate topology and functionality.
Part 2: Troubleshooting Modules
Module 1: The "Sleeping Magnesium" (Initiation Failure)
Symptom: You added the fluorinated aryl bromide to Mg turnings in THF, added iodine, and heated it. The iodine color faded, but the reaction never exothermed. The Mg remains shiny/unreacted.
Root Cause: Fluorinated rings are electron-deficient. This lowers the energy of the HOMO, making the initial single-electron transfer (SET) from the Magnesium surface to the aryl halide significantly harder than with non-fluorinated analogs [1]. Furthermore, if you used a perfluorinated substrate, the resulting Grignard is often poorly soluble, coating the Mg surface and stopping the reaction.
The Fix:
-
Switch Solvent: If using Diethyl Ether, switch to THF . Fluorinated Grignards require the stronger coordinating ability of THF to stabilize the monomeric species and break up aggregates.
-
The "Entrainment" Trick: Do not rely on Iodine alone. Use DIBAL-H (1 mol%) or Red-Al to wash the Mg surface. These hydrides strip the oxide layer instantly, far more effectively than iodine for stubborn substrates.
-
The Nuclear Option (Rieke Mg): If the substrate is an aryl fluoride or highly deactivated chloride, standard turnings will fail. You must use Rieke Magnesium (generated in situ from MgCl₂ + Li/Naphthalene) to access the high surface area required for insertion [2].
Module 2: The "Benzyne Trap" (Decomposition)
Symptom: The reaction initiated, but the solution turned black/tarry. Upon quenching, you recovered no product, only oligomers or coupled byproducts.
Root Cause: This is the most dangerous pitfall. If you have a fluorine atom ortho to your halogen (Mg), the resulting Grignard reagent is thermally unstable.
-
Mechanism: Magnesium has a high affinity for Fluorine. The Grignard carbon attacks the adjacent C-F bond, eliminating Magnesium Fluoride (MgClF) and generating a Benzyne intermediate. This highly reactive species instantly polymerizes or reacts with the solvent [3].
Figure 2: The pathway of thermal decomposition for ortho-fluoro Grignard reagents.
The Fix:
-
Temperature Discipline: Never allow an ortho-fluoro Grignard to rise above 0°C . Ideally, keep it at -20°C .
-
Switch to Exchange: Do not use Mg metal.[1] Use the Turbo Grignard (iPrMgCl[2][3][4]·LiCl) method described below. This allows generation of the species at -20°C, well below the decomposition threshold.
Part 3: The "Gold Standard" Protocol (Turbo Grignard)
For 90% of fluorinated substrates, direct insertion is too risky. The Knochel Turbo Grignard method is the industry standard for reliability [4].
Why it works: The addition of LiCl breaks up the polymeric Grignard aggregates into reactive monomers. This increases the rate of Halogen-Magnesium exchange by orders of magnitude, allowing the reaction to proceed at low temperatures where the C-F bond is stable.
Protocol: Preparation of Functionalized Fluorinated Grignards
| Step | Action | Critical Parameter |
| 1 | Dry & Purge | Flame-dry a 3-neck flask. Cool under Ar flow. Moisture is the enemy. |
| 2 | Charge Substrate | Dissolve 1.0 equiv of Aryl-Bromide/Iodide in anhydrous THF (0.5 M). |
| 3 | Cool Down | Cool solution to -20°C (Cryocooler or Ice/Salt bath). |
| 4 | Exchange | Add 1.1 equiv of iPrMgCl[4]·LiCl (Turbo Grignard) dropwise. |
| 5 | Incubate | Stir at -20°C. Monitor via GC-MS (quench aliquot with water). |
| 6 | Reaction | Once exchange is >95%, add your electrophile at -20°C. |
| 7 | Warm Up | Allow to warm to RT only after the electrophile has been added. |
Validation Check:
-
Take a 0.1 mL aliquot, quench in NaOD/D₂O.
-
Pass: NMR shows deuterium incorporation at the halogen position.
-
Fail: NMR shows proton (H) incorporation (wet solvent) or starting material (failed exchange).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use standard Ethylmagnesium Bromide (EtMgBr) for the exchange if I don't have the "Turbo" reagent? A: You can, but it is risky. Without LiCl, the exchange is slower, requiring higher temperatures (often >0°C) to proceed. For fluorinated substrates, this temperature window often overlaps with the benzyne decomposition window. If you must use EtMgBr, add 1.0 equiv of dry LiCl solid to the flask first to mimic the Turbo effect [5].
Q: My yield is low (30-40%). The starting material is gone, but I see "homocoupling" (Ar-Ar). A: This is Wurtz coupling, common with fluorinated substrates due to the high reactivity of the radical intermediates during direct insertion.
-
Solution: Switch to the Exchange Method (Protocol above) . Wurtz coupling is impossible during Halogen-Magnesium exchange because no metallic Mg(0) is present to facilitate the radical recombination cycle.
Q: Can I make a Grignard from a Fluorophenyl Chloride? A: Generally, no. The C-Cl bond is too strong for efficient exchange with iPrMgCl at low temps.
-
Workaround: Use Rieke Magnesium (Direct insertion) or switch to the Bromide/Iodide analog. Alternatively, use Lithium-Halogen exchange (n-BuLi, -78°C) followed by transmetallation with MgBr₂ if the Grignard is strictly required.
References
-
Knochel, P., et al. (2011). Functionalized Grignard Reagents: The Turbo Grignard. Angewandte Chemie International Edition. Link
-
Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link
- Hoffmann, R. W. (1967). Dehydrobenzene and Cycloalkynes. Academic Press.
-
Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link
-
Reich, H. J. (2012). Role of LiCl in Turbo Grignard Formation. Journal of Organic Chemistry. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimization of Cyclobutyl Ketone Formation
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the synthesis of cyclobutyl ketones. The content is structured to address specific experimental challenges, explaining the causality behind each recommendation to ensure robust and reproducible outcomes.
Troubleshooting Guide
This section is organized by common synthetic methodologies used to prepare cyclobutyl ketones. Each entry addresses a specific problem you might encounter and provides a systematic approach to resolving it.
Method 1: [2+2] Photocycloaddition of Enones and Alkenes
The photochemical [2+2] cycloaddition is a powerful method for constructing cyclobutane rings by reacting an excited state enone with a ground state alkene.[1] However, achieving high yields and selectivities can be challenging.
Problem 1: Low or No Yield of the Desired Cyclobutyl Ketone.
Potential Causes & Solutions:
-
Incorrect Wavelength or Light Source: The enone must be excited to its triplet state for the reaction to proceed efficiently.
-
Recommendation: Ensure your light source is appropriate for the substrate. While medium-pressure mercury lamps are common, they can cause product decomposition with over-irradiation.[2] For some substrates, a milder 365 nm UV source can significantly reduce side-product formation and improve yields.[3] Consider using LED light sources (e.g., violet or blue LEDs) which offer narrower emission spectra and can improve selectivity.[4]
-
-
Inefficient Intersystem Crossing (ISC): The enone may not be efficiently converting from the excited singlet state to the reactive triplet state.
-
Recommendation: Use a triplet sensitizer. Acetone is a common and effective sensitizer that can be used as the solvent or a co-solvent.[2] It absorbs light and efficiently transfers the energy to the enone, populating the triplet state.
-
-
Competing Photoreactions: The starting materials or product may be undergoing undesired photochemical reactions.
-
Recommendation: Photoreduction of the enone can compete with the cycloaddition. This is often observed in solvents that can act as hydrogen donors.[2] Switching to a non-protic solvent like benzene or acetonitrile can mitigate this. Additionally, polymerization of the alkene starting material can be a significant side reaction.[2] Ensure reagents are pure and consider adjusting the concentration.
-
-
Poor Light Absorption: The reactants may be absorbing the light inefficiently, or the product may be absorbing at the same wavelength, leading to decomposition.
-
Recommendation: Optimize the reaction concentration. If the concentration is too high, light may not penetrate the solution effectively. If it's too low, the intermolecular reaction rate will be slow. If product decomposition is suspected, monitor the reaction by TLC or GC/MS and stop it before significant byproduct formation occurs. Using a flow chemistry setup can also minimize product decomposition by reducing the irradiation time.[2]
-
Problem 2: Poor Regio- or Diastereoselectivity.
Potential Causes & Solutions:
-
Steric and Electronic Mismatch: The regioselectivity ("head-to-head" vs. "head-to-tail") is governed by the stability of the 1,4-diradical intermediate.
-
Recommendation: Analyze the electronics of your enone and alkene. The initial bond typically forms to create the more stable radical. For diastereoselectivity, the flexibility of the intermediate plays a key role. For intramolecular reactions, the tether length and geometry are critical.[5]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states.
-
Recommendation: Screen different solvents. While ethanol has been shown to be effective for some catalyst-free [2+2] cycloadditions, non-polar solvents are also commonly used.[4] The choice of solvent can impact the conformational equilibrium of the reactants and intermediates, thereby affecting stereochemical outcomes.
-
Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition
This is a general protocol that should be optimized for specific substrates.
-
In a suitable reaction vessel (e.g., a quartz tube for UV light or borosilicate glass for visible light), dissolve the enone (1.0 equiv) and the alkene (1.5-3.0 equiv) in the chosen solvent (e.g., acetone, acetonitrile, or ethanol).
-
If using a photocatalyst (e.g., Ru(bpy)₃²⁺), add it at the appropriate loading (e.g., 1-5 mol%).[6]
-
De-gas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited triplet state.
-
Seal the vessel and place it at a fixed distance from the light source (e.g., a 450W medium-pressure Hg lamp or a 34W violet LED). Use a cooling fan or a water bath to maintain a constant temperature.
-
Irradiate the mixture for the optimized time (monitor by TLC or GC/MS), typically ranging from a few hours to 24 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclobutyl ketone.
Method 2: Tiffeneau-Demjanov Rearrangement (TDR)
The TDR is a reliable ring-expansion reaction where a 1-aminomethyl-cycloalkanol is treated with nitrous acid to yield a cycloketone that is one carbon larger.[7] It is particularly effective for synthesizing five, six, and seven-membered rings from the corresponding cyclobutanone or cyclopentanone precursors.[7]
Problem: Low Yield of the Ring-Expanded Cyclobutyl Ketone and Formation of Side Products.
Potential Causes & Solutions:
-
Formation of Alkenes or Un-rearranged Alcohols: The carbocation intermediate generated after the loss of N₂ can be trapped by water or undergo elimination instead of rearranging.[7][8]
-
Recommendation: This is a more significant issue in the related Demjanov rearrangement. The TDR is often superior because the carbocation is stabilized by the adjacent hydroxyl group (or resulting carbonyl), which favors the desired ring expansion over side reactions.[8] However, to minimize these side products, ensure slow, controlled addition of the nitrous acid source (e.g., NaNO₂) at low temperatures (typically 0-5 °C) to control the formation of the unstable diazonium ion.
-
-
Incorrect Migrating Group: The regioselectivity of the rearrangement depends on which carbon of the ring migrates.
-
Recommendation: The TDR generally follows predictable rules: the less substituted carbon atom of the ring is the one that migrates.[8][9] If your starting cycloalkanol has substituents, the migration will occur from the carbon with fewer or smaller substituents. Plan your synthesis accordingly. For substituted cyclic ketones, the 2°-alkyl group shifts preferentially over a primary alkyl group.[9]
-
-
Substrate Incompatibility: Certain substitution patterns can prevent the desired rearrangement.
-
Recommendation: While five-membered ring precursors readily undergo expansion, some substituted six-membered rings have been shown to yield diols instead of the expected seven-membered ketone.[7] If you are working with a highly substituted system and observing unexpected products, consider that an alternative reaction pathway may be favored.
-
Table 1: Troubleshooting Summary for Tiffeneau-Demjanov Rearrangement
| Issue | Potential Cause | Recommended Action | Reference |
| Low Yield | Competing elimination or substitution | Maintain low temperature (0-5 °C); slow addition of NaNO₂. | [8] |
| Decomposition of diazonium intermediate | Use freshly prepared nitrous acid solution. | ||
| Unexpected Product | Incorrect migration pathway | Confirm starting material structure; the less substituted carbon should migrate. | [8][9] |
| Steric hindrance preventing rearrangement | For highly substituted systems, alternative products like diols may form. | [7] | |
| Reaction Stalls | Incomplete diazotization | Ensure acidic conditions are maintained throughout the addition. | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclobutyl ketones?
A1: The most common methods include:
-
[2+2] Photocycloaddition: The reaction of an enone and an alkene to form a cyclobutane ring. This is a versatile method for creating up to four new stereocenters.[1]
-
Tiffeneau-Demjanov Rearrangement: A ring-expansion of a 1-aminomethyl-cyclopropanol (derived from cyclopropanone) to yield cyclobutanone.[7]
-
Pinacol Rearrangement: The acid-catalyzed rearrangement of a 1,2-diol can be used for ring expansion. For example, a diol on a cyclopropane ring can rearrange to form a cyclobutanone.[10][11]
-
Intramolecular Cyclization: Methods like the rhodium-catalyzed annulation of diazo group-tethered alkynes can provide access to fused cyclobutanone systems.[12] Another approach involves the cyclodialkylation of protected carbonyl groups using 1,3-dihalopropanes.[13]
Q2: My reaction is very sensitive to steric hindrance. How can I predict the outcome?
A2: Steric effects are critical in cyclobutane synthesis. In [2+2] cycloadditions, sterics influence which face of the alkene or enone reacts, controlling diastereoselectivity. In rearrangement reactions like the TDR, the less sterically hindered carbon atom preferentially migrates.[8] If you are observing low reactivity or unexpected products with a bulky substrate, you may need to switch to a less sterically demanding synthetic route or use more forcing reaction conditions, though this may lead to more side products.
Q3: How do I choose the best synthetic route for a substituted cyclobutyl ketone?
A3: The choice of route depends on the desired substitution pattern and available starting materials. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a synthetic route.
Q4: I am observing a complex mixture of byproducts that I cannot identify. What is a general workflow for troubleshooting this?
A4: A systematic approach is crucial when dealing with an unknown mixture of byproducts. The following workflow can help diagnose and solve the issue.
Caption: General workflow for troubleshooting complex byproduct mixtures.
Q5: What is the mechanism of the Tiffeneau-Demjanov rearrangement and where can side reactions occur?
A5: The mechanism involves three main stages after the formation of the 1-aminomethyl-cycloalkanol precursor. The diagram below illustrates the key steps and potential pitfalls.
Caption: Mechanism of the Tiffeneau-Demjanov rearrangement.
References
-
Tiffeneau–Demjanov rearrangement. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Yu, D. G., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. Available from: [Link]
-
Ferreira, B. L. S., et al. (2015). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Beilstein Journal of Organic Chemistry, 11, 2386-2399. Available from: [Link]
-
Frongia, A., et al. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(1), 79. Available from: [Link]
-
LibreTexts. (2021). 30.3: Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts. Available from: [Link]
-
Ashenhurst, J. (2023). Pinacol Rearrangement. Master Organic Chemistry. Available from: [Link]
-
Request PDF. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. organic-chemistry.org. Available from: [Link]
-
SynArchive. (n.d.). Tiffeneau-Demjanov Rearrangement. synarchive.com. Available from: [Link]
- Aakash Institute. (n.d.). Pinacol-pinacolone rearrangement. aakash.ac.in.
-
Chemistry Steps. (2021). Pinacol Rearrangement. chemistrysteps.com. Available from: [Link]
- Request PDF. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes.
-
Organic Syntheses. (n.d.). Cyclobutanone. orgsyn.org. Available from: [Link]
-
Smith, A. B., et al. (2022). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. The Journal of Organic Chemistry, 87(1), 869-874. Available from: [Link]
- Science of Synthesis. (n.d.). Product Class 2: Cyclobutanones and Their Precursors. Thieme.
-
Bach, T., et al. (2020). Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones. The Journal of Organic Chemistry, 85(15), 9884-9894. Available from: [Link]
- Aakash Institute. (n.d.).
-
Padwa, A., et al. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Li, A., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Frontiers in Chemistry, 12, 1386687. Available from: [Link]
-
Wenkert, E., & Yoder, J. E. (1970). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. Canadian Journal of Chemistry, 48(9), 1437-1442. Available from: [Link]
-
Griesbeck, A. G., et al. (2022). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. Molecules, 27(24), 8920. Available from: [Link]
- ResearchGate. (n.d.). General considerations of [2+2] photocycloadditions.
-
Wang, X., et al. (2021). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 19(44), 9749-9754. Available from: [Link]
- Organic Reactions. (n.d.). Enone Olefin [2 + 2] Photochemical Cycloadditions. organicreactions.org.
- Dong, G. (2013). Synthesis of Cyclobutanone and Cyclobutenone. University of Chicago.
-
Marco-Arias, M., et al. (2016). Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. Organic & Biomolecular Chemistry, 14(34), 8057-8060. Available from: [Link]
-
Wang, J., et al. (2023). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Nature Communications, 14(1), 6393. Available from: [Link]
- Organic Reactions. (n.d.). Intramolecular Reactions of Diazocarbonyl Compounds. organicreactions.org.
- Beilstein Journals. (2025). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. beilstein-journals.org.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pinacol Rearrangement [organic-chemistry.org]
- 12. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
removing impurities from crude 4-Bromo-2-fluorophenyl cyclobutyl ketone
Subject: Purification Protocol for Crude 4-Bromo-2-fluorophenyl Cyclobutyl Ketone Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
User Issue Summary
"I have synthesized this compound via Friedel-Crafts acylation. The crude is a dark, viscous oil (or low-melting solid) containing unreacted starting materials, regioisomers, and a persistent acidic smell. Standard flash chromatography is yielding mixed fractions. How do I efficiently isolate the pure para-bromo regioisomer?"
Technical Triage & Quick Specs
Before initiating the purification workflow, verify your crude material against these expected physicochemical properties. Deviations here indicate whether you are dealing with simple impurities or a failed reaction.
| Property | Specification | Diagnostic Note |
| Physical State | Off-white solid or viscous pale yellow oil | If dark black/tarry, AlCl₃ complex was likely overheated. |
| Melting Point | ~45–55 °C (Estimate) | Low melting point makes recrystallization temperature-sensitive. |
| Primary Impurity A | Cyclobutanecarboxylic acid | Distinct "rancid butter" odor. Result of acid chloride hydrolysis. |
| Primary Impurity B | 1-Bromo-3-fluorobenzene | Unreacted starting material.[1] Volatile. |
| Primary Impurity C | Regioisomers | Isomers where acylation occurred para to Bromine rather than Fluorine. |
Troubleshooting Modules
Module A: The "Sticky" Crude (Acid & Solvent Removal)
Symptom: The crude smells pungent (like rancid butter) and streaks on TLC. Diagnosis: Presence of cyclobutanecarboxylic acid.[2][3] This byproduct forms when unreacted cyclobutanecarbonyl chloride hydrolyzes during the aqueous quench. It acts as a surfactant, preventing crystallization.
Protocol:
-
Dissolution: Dissolve the crude residue in Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether). Avoid DCM if possible, as it creates emulsions with basic washes.
-
The "Double-Base" Wash:
-
Brine & Dry: Wash with saturated brine, dry over MgSO₄, and concentrate.
-
High-Vac Strip: Place the oil under high vacuum (<1 mbar) at 40°C for 2 hours. This removes the volatile unreacted 1-bromo-3-fluorobenzene starting material.
Critical Check: Run a TLC (10% EtOAc/Hexanes). The "streaking" baseline spot should be gone.
Module B: Regioisomer Separation (The "Solidification" Problem)
Symptom: The product remains an oil or contains a close-running impurity on TLC (Regioisomer). Diagnosis: Friedel-Crafts acylation of 1-bromo-3-fluorobenzene directs primarily para to the Fluorine (Target: 4-bromo-2-fluoro), but para to the Bromine (2-bromo-4-fluoro isomer) is a common minor impurity. Chromatography often fails to separate these.
Resolution: Low-Temperature Recrystallization.
-
Solvent System: n-Pentane (or n-Hexane) with a trace of Et₂O .
-
Method:
-
Dissolve the oil in the minimum amount of warm n-Pentane (approx. 35°C).
-
If insoluble oil droplets form, add Et₂O dropwise until clear.
-
Cool slowly to Room Temperature (RT).
-
Seed it: If available, add a seed crystal. If not, scratch the glass surface.
-
Place in a -20°C freezer overnight.
-
Filtration: Filter quickly while cold. The target ketone usually crystallizes, while the regioisomers and remaining oils stay in the mother liquor.
-
Module C: De-halogenation Scavenging
Symptom: Product mass is lower than expected (M-H instead of M-Br). Diagnosis: If you used a Grignard route (Mg) or Lithium exchange instead of Friedel-Crafts, you may have protonated species (de-brominated). Resolution: This is chemically irreversible. You must purify via Flash Chromatography using a gradient of 0-10% EtOAc in Hexanes. The de-brominated product is significantly less polar and will elute much earlier.
Visual Workflow: Purification Decision Tree
Use this logic flow to determine the correct immediate step for your crude material.
Caption: Decision matrix for purifying aryl cyclobutyl ketones based on physical state and impurity profile.
Frequently Asked Questions (FAQs)
Q1: Why is my product turning purple/brown on the shelf?
-
A: Aryl ketones with halogens are light-sensitive. The color indicates slight photolytic decomposition or oxidation. Fix: Store the purified compound in an amber vial under Argon at 4°C.
Q2: Can I distill this compound?
-
A: Only under high vacuum (<0.5 mmHg). The boiling point is likely >140°C at reduced pressure. Warning: Prolonged heating can cause de-bromination or polymerization if trace aluminum salts remain. Recrystallization is safer.
Q3: The NMR shows a doublet at ~7.1 ppm that won't go away.
-
A: This is likely the regioisomer (acylation ortho to Fluorine). The coupling constants (J-values) will differ. The target (4-bromo-2-fluoro) typically shows a specific splitting pattern due to F-H coupling. If recrystallization fails, use Reverse Phase (C18) chromatography (AcN/Water), as the isomers often have different hydrophobicities.
Detailed Experimental Protocol
Standard Operating Procedure (SOP): Purification of Batch #FC-8492
-
Quench: Pour the Friedel-Crafts reaction mixture slowly onto a mixture of Ice/HCl (conc). Stir for 30 mins to break the Aluminum complex.
-
Extraction: Extract 3x with DCM. Combine organics.
-
Acid Removal: Wash organics 2x with 1N NaOH, then 1x with Brine.
-
Drying: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate.
-
Crystallization (The "Cold Pentane" Method):
-
Take the crude yellow oil.
-
Add n-Pentane (approx 5 mL per gram of crude).
-
Heat gently to 35°C (Do not boil off pentane).
-
If oil remains, add minimal Diethyl Ether until homogeneous.
-
Wrap flask in foil (exclude light) and place in -20°C freezer for 12 hours.
-
Result: White to off-white needles should form.
-
Yield: Typical recovery is 60-75% with >98% purity.
-
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Synthesis of Fluorinated Aryl Ketones: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Referencing directing effects of Fluorine vs. Bromine in electrophilic substitution).
-
Cyclobutyl Ketone Stability
-
Namyslo, J. C., & Kaufmann, D. E. (2003). Chem. Rev., 103(4), 1485–1538. (Review of cyclobutane derivatives and their stability/reactivity). Link
-
Sources
avoiding debromination in reactions with 4-Bromo-2-fluorophenyl cyclobutyl ketone
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Avoiding Debromination in 4-Bromo-2-fluorophenyl Cyclobutyl Ketone Workflows
Executive Summary & Molecule Profile
Compound: this compound (CAS: 898790-82-4) Critical Issue: Unintended Debromination (Hydrodehalogenation) Context: This scaffold is a high-value intermediate in the synthesis of p38 MAP kinase inhibitors, orexin receptor antagonists, and other pharmaceutical agents. The aryl bromide (Ar-Br) is a critical handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig). However, due to the electronic activation by the ortho-fluorine and the para-ketone, the C-Br bond is chemically labile.
This guide addresses three specific experimental failure modes where the bromine is accidentally lost (replaced by hydrogen):
-
Chemoselective Ketone Reduction: Loss of Br during carbonyl reduction.
-
Nucleophilic Addition: Metal-halogen exchange during Grignard/Lithium addition.
-
Cross-Coupling: Hydrodehalogenation side-reactions during Pd-catalysis.
Troubleshooting Module: Chemoselective Ketone Reduction
User Query: "I need to reduce the ketone to a secondary alcohol. Standard hydrogenation (Pd/C, H2) stripped the bromine. What is the alternative?"
Technical Insight: Catalytic hydrogenation is non-selective for Ar-Br in the presence of electron-withdrawing groups (EWG). The 2-fluoro and carbonyl groups weaken the C-Br bond dissociation energy, making it susceptible to oxidative addition by Pd(0) even under mild H2 pressure.
Protocol: Luche Reduction (Recommended) The Luche reduction uses Cerium(III) chloride to activate the carbonyl, allowing the use of NaBH4 under mild conditions. Lanthanides coordinate to the carbonyl oxygen, increasing its electrophilicity while leaving the Ar-Br moiety untouched.
-
Reagents: Sodium Borohydride (NaBH4), Cerium(III) Chloride Heptahydrate (CeCl3·7H2O).
-
Solvent: Methanol (MeOH).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of This compound and 1.1 eq of CeCl3·7H2O in MeOH (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C (ice bath). Stir for 15 minutes to ensure complexation.
-
Addition: Add NaBH4 (1.2 eq) portion-wise over 10 minutes. Note: Gas evolution (H2) will occur.
-
Monitoring: Stir at 0 °C for 30–60 minutes. Monitor by TLC/LCMS.[1]
-
Success Indicator: Disappearance of ketone (M+) and appearance of alcohol (M+2). Retention of Br isotopic pattern (1:1 ratio of M : M+2).
-
-
Quench: Add saturated aqueous NH4Cl. Extract with EtOAc.[1]
Why this works:
-
Hard/Soft Acid-Base Theory: The Ce(III) acts as a hard Lewis acid, coordinating preferentially to the hard oxygen of the ketone. This promotes 1,2-addition of the hydride.
-
Suppression of Side Reactions: Unlike pure NaBH4 which can sometimes promote radical debromination in the presence of trace metals, the Luche conditions are strictly ionic and mild.
Troubleshooting Module: Nucleophilic Addition (Grignard/Lithium)
User Query: "I attempted to add Methylmagnesium Bromide (MeMgBr) to the ketone, but I observed significant amounts of the des-bromo product. How do I prevent metal-halogen exchange?"
Technical Insight: The Ar-Br bond is electron-deficient due to the ortho-F and para-carbonyl. This makes the bromine highly susceptible to Metal-Halogen Exchange (MHE) . When you add a Grignard (R-MgX) or Organolithium (R-Li), the reagent attacks the Br atom (exchange) faster than it attacks the sterically hindered cyclobutyl ketone.
Protocol: Organocerium Addition (The "Imamoto" Reagent) Organocerium reagents are highly oxophilic (nucleophilic toward C=O) but essentially inert toward Ar-X bonds.
Step-by-Step Protocol:
-
Preparation of Anhydrous CeCl3:
-
Heat CeCl3·7H2O at 140 °C under high vacuum (0.1 mmHg) for 2 hours until a fine white powder forms. Critical: Moisture kills this reaction.
-
Suspend the anhydrous CeCl3 (1.5 eq) in dry THF. Stir at RT overnight to form a slurry.
-
-
Transmetallation:
-
Cool the CeCl3 slurry to -78 °C .
-
Add the organolithium or Grignard reagent (e.g., MeLi, 1.5 eq) dropwise.
-
Stir for 30 mins at -78 °C. The reagent is now R-CeCl2.
-
-
Reaction:
-
Add This compound (1.0 eq) in THF dropwise to the organocerium reagent at -78 °C.
-
-
Workup:
-
Quench with dilute HCl or AcOH.
-
Comparison of Nucleophiles:
| Reagent | Reactivity toward Ketone | Risk of Debromination (MHE) | Recommendation |
| R-Li | High | Critical (Fastest exchange) | AVOID |
| R-MgX | Moderate | High (Exchange competes) | AVOID |
| R-CeCl2 | High | Negligible | PREFERRED |
| R-ZnX | Low | Low | Too slow for hindered ketones |
Troubleshooting Module: Cross-Coupling (Suzuki/Buchwald)
User Query: "During Suzuki coupling of the aryl bromide, I see 10-15% of the hydrodehalogenated byproduct (Ar-H) instead of the coupled product. How do I optimize this?"
Technical Insight: Hydrodehalogenation in Pd-catalysis occurs when the oxidative addition complex (Ar-Pd-Br) intercepts a hydride source instead of transmetallating. Common hydride sources include:
-
Solvents: Primary/Secondary alcohols (MeOH, iPrOH).
-
Bases: Triethylamine (Et3N) or bases that can undergo
-hydride elimination. -
Ligands: Bulky, electron-rich ligands can sometimes slow down transmetallation, allowing the "off-cycle" reduction to compete.
Optimization Checklist:
-
Solvent Switch:
-
Problematic: Ethanol, Isopropanol (Hydride donors).
-
Safe: Toluene, DMF, Dioxane, DME.
-
Tip: If solubility is an issue and you must use alcohol, switch to tert-Amyl alcohol or tert-Butanol (cannot donate alpha-hydrides).
-
-
Base Selection:
-
Problematic: Et3N, iPr2NEt (can donate H- via radical mechanism).
-
Safe: Inorganic bases: K3PO4 , Cs2CO3 , K2CO3 .
-
-
Catalyst System:
-
Use a catalyst with a fast reductive elimination rate to outcompete the side reaction.
-
Recommended: Pd(dppf)Cl2 or Pd(PPh3)4 for standard couplings.
-
Advanced: For difficult couplings, use Pd-XPhos or Pd-RuPhos precatalysts. These bulky ligands protect the metal center but facilitate rapid coupling.
-
Visualizing the Reaction Pathways
The following diagram illustrates the decision logic and mechanistic pathways to avoid debromination.
Caption: Mechanistic pathways for this compound. Red paths indicate high risk of debromination; Green paths indicate chemically selective protocols.
References
-
BenchChem. Preventing debromination during reactions with aryl bromides. Retrieved from .
-
Ramanathan, A., & Jimenez, L. S. (2010).[2] Reductive Dehalogenation of Aryl Bromides and Chlorides.[2] Synthesis, 2010, 217-220.[2] .
- Imamoto, T., et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society. (Fundamental reference for organocerium chemistry).
-
Knochel, P., et al. (2003).[3] Magnesium-Halogen Exchange. Angewandte Chemie International Edition. (Reference for exchange rates of electron-poor aryl bromides).
-
BOC Sciences. 4-Bromo-3-fluorophenyl cyclobutyl ketone Product Page.[] (Structural verification).[5] .
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic ketones.
Sources
workup procedures to minimize product loss of 4-Bromo-2-fluorophenyl cyclobutyl ketone
This guide outlines the optimized workup procedures for 4-Bromo-2-fluorophenyl cyclobutyl ketone , focusing on minimizing product loss caused by emulsion formation, incomplete Lewis acid quenching, and phase partitioning issues inherent to halogenated aryl ketones.
Product: this compound CAS: 898790-82-4 (Analogous/Related) Application: Pharmaceutical Intermediate (p38 MAP kinase inhibitors, antibacterial agents)
Executive Summary & Critical Properties
The isolation of this compound presents a unique set of challenges due to the fluorine atom's lipophilicity and the cyclobutyl ring's strain . Product loss typically occurs during the quenching of Lewis acid catalysts (Friedel-Crafts route) or during phase separation where the product forms "rag layers" (stable emulsions) with aqueous residues.
| Property | Value / Characteristic | Implication for Workup |
| Molecular Weight | ~257.1 g/mol | Low volatility; safe for standard rotary evaporation. |
| Physical State | Pale yellow oil or low-melting solid (39–41 °C) | Prone to "oiling out" during crystallization; difficult to handle as a solid. |
| Density | > 1.4 g/mL (Estimated) | Heavier than water. Product will sink in aqueous extractions unless diluted with lighter solvents (e.g., Et₂O). |
| Reactivity | Cyclobutyl ketone | Strained ring. Avoid prolonged exposure to strong Lewis acids >80°C to prevent ring expansion/opening. |
Workup Workflow: The "Zero-Loss" Protocol
The following flowchart illustrates the decision logic required to maximize recovery.
Figure 1: Decision tree for the isolation of this compound, prioritizing emulsion management and back-extraction.
Troubleshooting Guide & FAQs
Q1: I see a thick, dark oil sticking to the flask walls during the aqueous quench. Is this my product?
Answer: Yes. This is the classic "Oiling Out" phenomenon.
-
Cause: The ketone forms a stable Lewis acid complex (e.g., with AlCl₃) that is hydrophobic but insoluble in water. When quenched, the free ketone liberates but, being highly lipophilic (due to Br/F substituents), it refuses to dissolve in the aqueous acid and oils out before it can migrate to the organic solvent.
-
Solution: Do not decant the aqueous layer yet. Add a co-solvent immediately.[1]
-
Recommended: Add Dichloromethane (DCM) or Tert-Butyl Methyl Ether (TBME) directly to the quench mixture until the oil dissolves.
-
Pro-Tip: If the oil is stubborn, slight warming (to 30°C) helps, but ensure the pH is acidic (<2) to prevent aluminum hydroxide gel formation.
-
Q2: I am experiencing massive product loss (30-40%) after separation. Where is it going?
Answer: The product is likely trapped in the Aluminum Hydroxide sludge or the aqueous phase due to density issues.
-
Mechanism: Halogenated ketones are dense. If you extract with a small volume of ether/heptane, the density of the organic phase may approach that of the aqueous phase (1.0 g/mL), leading to invisible phase inversion or lack of separation.
-
Correction:
-
Mandatory Back-Extraction: The aqueous layer must be extracted twice with DCM. The Al-complex dissociation is an equilibrium process; a single extraction often leaves ~15% of the product complexed in the aqueous phase.
-
Density Check: Always verify which layer is organic. Drop a small amount of water into your separatory funnel; if it sinks, your bottom layer is organic (DCM). If it floats, your bottom layer is aqueous.
-
Q3: How do I break the persistent emulsion formed during the bicarbonate wash?
Answer: Fluorinated compounds act as surfactants, stabilizing emulsions, especially when basic aluminum salts are present.
-
Protocol:
-
Rochelle's Salt: Instead of standard acid/base workup, use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2 hours. This chelates aluminum ions, breaking the gel/emulsion completely [1].
-
Filtration: If an emulsion persists, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . The solids stabilizing the emulsion will be trapped, allowing clean phase separation.
-
Q4: Can I distill this compound to purify it?
Answer: Proceed with caution.
-
Risk: While the aryl ketone is stable, the cyclobutyl ring introduces strain (~26 kcal/mol). Temperatures >140°C can induce thermal ring-opening or rearrangement.
-
Recommendation: Use Kugelrohr distillation or high-vacuum distillation (<1 mmHg) to keep the bath temperature below 120°C. If the product is a solid (mp ~40°C), recrystallization from Hexane/IPA is preferred over distillation to minimize thermal stress.
Detailed Protocol: The "Rochelle's Salt" Method
Standard acid quenching often leads to Al(OH)₃ gels that trap product. This chelation method is superior for yield.
Reagents:
-
Crude Reaction Mixture (containing AlCl₃)
-
Potassium Sodium Tartrate (Rochelle’s Salt)
-
Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Prepare a saturated aqueous solution of Rochelle's salt (approx. 0.5 g salt per 1 mL water).
-
Quench: Cool the reaction mixture to 0°C. Slowly add the Rochelle's salt solution. Note: Exothermic.
-
Digestion (Critical Step): Remove the ice bath and stir the biphasic mixture vigorously at room temperature (20–25°C) for 2 to 4 hours .
-
Visual Cue: The mixture will transition from a cloudy/gray emulsion to two clear, distinct layers.
-
-
Extraction: Separate the layers. The aluminum remains chelated in the aqueous layer.
-
Polishing: Wash the organic layer once with brine, dry over MgSO₄, and concentrate.
Solvent Selection & Solubility Data
Choosing the right solvent is critical to prevent product loss during transfer.
| Solvent | Solubility (25°C) | Suitability for Workup | Notes |
| Dichloromethane (DCM) | High (>500 mg/mL) | Excellent | Best for solubilizing the heavy fluorinated oil. |
| Diethyl Ether | Moderate | Good | Good for crystallization, but high volatility can lead to crusting. |
| Water | Negligible (<0.1 mg/mL) | Poor | Product is highly lipophilic; ensure no organic solvent is lost to aqueous stream. |
| Hexane/Heptane | Low to Moderate | Poor for Extraction | Use only for recrystallization. Product may oil out if used as primary extraction solvent. |
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 997. (Standard protocol for Rochelle's Salt workup of aluminohydrides and aluminum chlorides).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 16220131, this compound.
Sources
troubleshooting low conversion in Friedel-Crafts acylation for ketones
Topic: Troubleshooting Low Conversion in Friedel-Crafts Acylation of Ketones Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Status: Active | Ticket Priority: High
Welcome to the Reaction Optimization Portal
As a Senior Application Scientist, I often see Friedel-Crafts (FC) acylation treated like its cousin, FC alkylation. This is a fatal error. While alkylation is catalytic, acylation is stoichiometric .[1][2] If your reaction stalls at 50% conversion or fails to initiate, you are likely fighting thermodynamics or reagent quality, not kinetics.
Use this guide to diagnose your specific failure mode.
Phase 1: The "Stoichiometry Trap" (Most Common Failure)
Q: I used 10 mol% AlCl₃, but the reaction barely started. Why isn't it catalytic?
A: Unlike FC alkylation, FC acylation is not catalytic . The product of your reaction (an aryl ketone) is a Lewis base.[1] It reacts with the Lewis acid (AlCl₃) to form a stable 1:1 donor-acceptor complex. This removes the catalyst from the cycle.[2]
-
The Fix: You must use >1.0 equivalents of Lewis Acid relative to the acylating agent.[1]
-
For Acid Chlorides: Use 1.1 to 1.2 equivalents of AlCl₃.
-
For Anhydrides: Use >2.0 to 2.2 equivalents of AlCl₃ (the byproduct carboxylic acid also consumes one equivalent of Lewis acid).
-
Q: My reaction stalls at exactly 50% conversion. I used 1.0 equiv of AlCl₃.
A: You have likely consumed all your Lewis Acid complexing with the product formed so far. The remaining starting material has no catalyst available to activate it.
Visualization: The Stoichiometry Trap
Figure 1: The mechanism demonstrates why the catalyst is sequestered by the product, necessitating stoichiometric quantities.
Phase 2: Reagent Integrity & Moisture
Q: My AlCl₃ is "smoking" when I open the jar. Is it good?
A: "Smoking" is HCl gas releasing upon contact with atmospheric moisture. While some fuming is normal, physical aggregation is the real indicator .
-
Good AlCl₃: Free-flowing powder (white to pale yellow/grey).
-
Bad AlCl₃: Clumped, sticky, or solid rocks. This indicates significant hydrolysis (AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl). The resulting aluminum hydroxide is catalytically dead.
Q: Can I use "old" acid chlorides?
A: Acid chlorides hydrolyze to carboxylic acids over time. Carboxylic acids do not react under standard FC conditions (unless using polyphosphoric acid).
-
Diagnostic: Run a quick NMR or IR of your starting material. If you see a broad -OH stretch (3000 cm⁻¹) or a shifted carbonyl peak, distill your acid chloride or add thionyl chloride (SOCl₂) to regenerate it in situ before adding the Lewis acid.
Phase 3: Substrate Electronic Effects
Q: I am trying to acylate nitrobenzene (or pyridine), but I get 0% conversion.
A: You are fighting physics.
-
Deactivation: Nitro groups are strong electron-withdrawing groups (EWG).[3] They pull electron density from the ring, making it too nucleophilic-poor to attack the acylium ion.[4] FC acylation generally fails on rings less reactive than chlorobenzene.
-
Incompatibility: Pyridines/Amines have a lone pair that is a better Lewis base than your acyl chloride. The AlCl₃ will coordinate to the nitrogen immediately, killing the catalyst and placing a positive charge on the ring, further deactivating it.
Data: Substrate Compatibility Matrix
| Substrate Type | Reactivity | Recommended Strategy |
| Electron-Rich (Anisole, Toluene) | High | Standard AlCl₃ (0°C to RT). Watch for polyacylation (rare but possible).[2] |
| Halobenzenes (Chlorobenzene) | Moderate | Requires heat (Reflux in DCM or DCE). |
| Deactivated (Nitrobenzene, Benzoic Acid) | None | Do not use FC. Switch to organometallic coupling (e.g., Suzuki/Stille with acyl source). |
| Amines (Aniline, Pyridine) | None | Protect amine as an amide or carbamate before reaction. |
Phase 4: Solvent & Process Control
Q: I'm getting a mixture of isomers (ortho/para). How do I control this?
A: Solvent polarity and temperature influence regioselectivity.
-
Non-polar Solvents (DCM, CS₂, 1,2-DCE): Generally favor the para product due to steric hindrance of the bulky AlCl₃-complex at the ortho position.
-
Polar Solvents (Nitrobenzene): Nitrobenzene dissolves the AlCl₃-acylium complex, making it a "free" ion pair. This is less bulky but more reactive, often increasing the ortho ratio (though para usually dominates).
-
Temperature: Higher temperatures favor the thermodynamic product (usually para or meta depending on rearrangement potential), while low temperatures (0°C to -78°C) favor the kinetic product.
Q: My reaction turns into a black tar.
A: You are likely overheating or adding reagents too fast. FC acylation is exothermic . If you add AlCl₃ to the acyl chloride/substrate mixture too quickly, the temperature spike can cause polymerization or decomposition.
-
The Fix: Use an ice bath (0°C) during addition. Add the AlCl₃ in portions or add the acyl chloride dropwise to the AlCl₃ suspension.
Standard Operating Procedure (SOP): Robust FC Acylation
Protocol for: Acylation of Anisole with Acetyl Chloride
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Catalyst Suspension: Add AlCl₃ (1.2 equiv, 16.0 g, 120 mmol) and dry DCM (50 mL) . Cool to 0°C.[5]
-
Acylating Agent: Add Acetyl Chloride (1.1 equiv, 8.6 g, 110 mmol) dropwise over 10 mins. The suspension will likely dissolve or change color as the acylium complex forms. Stir for 15 mins at 0°C.
-
Substrate Addition: Dissolve Anisole (1.0 equiv, 10.8 g, 100 mmol) in dry DCM (20 mL). Add this solution dropwise to the reaction mixture over 20–30 mins.
-
Note: Keep internal temp < 10°C to prevent side reactions.
-
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/HPLC.
-
Quench (Critical): The reaction contains the Aluminum-Ketone complex. Pour the reaction mixture slowly into a beaker containing Ice (200 g) + Conc. HCl (20 mL) .
-
Why HCl? It dissolves the aluminum salts, preventing the formation of gelatinous Al(OH)₃ emulsions.
-
-
Workup: Separate layers. Wash organic layer with H₂O, then Brine. Dry over MgSO₄.[5]
Troubleshooting Flowchart
Figure 2: Step-by-step diagnostic logic for isolating the root cause of reaction failure.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive compendium on FC chemistry).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard for experimental protocols).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structure Validation of 4-Bromo-2-fluorophenyl cyclobutyl ketone
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel chemical entities like 4-Bromo-2-fluorophenyl cyclobutyl ketone, a potential building block in pharmaceutical synthesis, assuming a structure based on synthetic route alone is insufficient for advancing a development program. This guide provides an in-depth comparison of analytical techniques for structural validation, centering on the gold-standard method: single-crystal X-ray crystallography (SCXRD). We will explore not only the "how" but the critical "why" behind experimental choices, presenting a framework for a self-validating, unimpeachable structural assignment.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
While various spectroscopic methods provide essential clues about a molecule's constitution, SCXRD stands alone in its ability to deliver a direct, high-resolution visualization of the atomic framework.[1] It resolves ambiguities in connectivity, stereochemistry, and conformation that can be challenging or impossible to determine by other means.[2] For a molecule like this compound, SCXRD can definitively confirm the relative positions of the bromo and fluoro substituents on the phenyl ring and the precise conformation of the cyclobutyl group.
The power of SCXRD lies in its ability to transform a crystal, a highly ordered three-dimensional array of molecules, into a detailed electron density map by analyzing the diffraction pattern of X-rays. From this map, a 3D model of the molecule is built, revealing precise bond lengths, bond angles, and torsional angles.[3]
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized powder to a validated crystal structure is a meticulous process. Each step is designed to ensure the final model is an accurate representation of the molecule.
Step 1: Material Purification & Characterization
-
Causality: The quality of the crystal is directly dependent on the purity of the starting material. Impurities can inhibit crystal growth or become incorporated as defects, leading to poor diffraction quality.
-
Protocol:
-
Purify the synthesized this compound using column chromatography or recrystallization until a purity of >99% is achieved, as confirmed by HPLC and ¹H NMR.
-
Confirm the molecular weight and elemental composition using high-resolution mass spectrometry (HRMS). The presence of bromine should yield a characteristic M/M+2 isotopic pattern.
-
Step 2: Crystallization Screening
-
Causality: Finding suitable conditions to encourage a molecule to form a well-ordered single crystal is often the most challenging step. It involves a systematic exploration of solvents, temperatures, and crystallization techniques.
-
Protocol:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetone or ethyl acetate).
-
Employ high-throughput screening methods, testing a wide array of conditions. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which it has poor solubility. Crystals form at the interface.
-
-
Screen a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol/dichloromethane, acetonitrile, etc.) at different temperatures (room temperature, 4°C).
-
Step 3: X-ray Diffraction Data Collection
-
Causality: A high-quality, single crystal is selected and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the information about the repeating arrangement of atoms within the crystal.
-
Protocol:
-
Mount a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible cracks) on a diffractometer.[2]
-
Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
Collect diffraction data using a modern detector (e.g., a CCD or CMOS detector) with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]
-
The crystal is rotated during data collection to capture a complete, three-dimensional dataset of reflections.
-
Step 4: Structure Solution and Refinement
-
Causality: The collected diffraction data (a set of reflection intensities) is mathematically converted into an electron density map. An atomic model is built into this map and then refined to best fit the experimental data.
-
Protocol:
-
Data Processing: Integrate the raw diffraction images and apply corrections for experimental factors to produce a list of reflection intensities.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, the bromine atom is particularly useful for this).
-
Model Building & Refinement: Iteratively build the remaining atoms of the molecule into the electron density map. Refine the model using least-squares methods, adjusting atomic positions and thermal displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the observed experimental data.[5]
-
Workflow for X-ray Crystallography Validation
Caption: Workflow from compound synthesis to final validated crystal structure.
Interpreting the Results: Key Validation Metrics
A solved crystal structure is not automatically a correct one. It must be validated against established crystallographic quality indicators.[6]
| Metric | Typical Value (Good Quality) | Significance |
| Resolution (Å) | < 1.0 Å (high), 1.5 - 2.5 Å (good) | Indicates the level of detail in the electron density map. Lower numbers are better.[6] |
| R-factor (R1) | < 0.05 (5%) for atomic resolution | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| R-free | < 0.25 (25%); should be close to R1 | Calculated from a subset of reflections not used in refinement. A key indicator to prevent overfitting of the data.[6] |
| Goodness of Fit (GoF) | ~ 1.0 | Should be close to 1 for a well-refined structure, indicating the model correctly describes the data. |
| Max/Min Residual Density | < ±0.5 e⁻/ų | Large peaks in the final difference electron density map can indicate missing atoms or disorder. |
Table 1: Key parameters for validating a small-molecule crystal structure.
Orthogonal Validation: A Comparative Analysis of Techniques
Relying solely on one analytical method, even the gold standard, is not best practice. Orthogonal techniques—those based on different physical principles—provide a more robust, self-validating system.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for structure elucidation in solution.[7][8] It provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR: Would confirm the number of distinct proton environments. For this compound, one would expect complex multiplets for the aromatic and cyclobutyl protons. The integration of these signals would confirm the proton count in each region. Protons on the carbon adjacent to the carbonyl group (α-protons) would be deshielded, appearing around 2.1–2.6 ppm.[9][10]
-
¹³C NMR: Would show the number of unique carbon environments. The carbonyl carbon is highly diagnostic, appearing far downfield in the 190–220 ppm range.[9][11]
-
¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular skeleton. HMBC, in particular, would establish long-range correlations (2-3 bonds) between protons and carbons, for example, showing a correlation from the α-protons of the cyclobutyl ring to the carbonyl carbon, definitively linking the two moieties.[12]
Mass Spectrometry (MS)
MS provides the molecular weight of a compound with high accuracy and can offer structural clues through fragmentation analysis.[13][14]
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀BrFO).
-
Isotopic Pattern: Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) in the mass spectrum that is a definitive signature for a monobrominated compound.
-
Fragmentation: Electron ionization (EI) or tandem MS (MS/MS) would cause the molecule to fragment in a predictable way. Key fragmentations would likely include α-cleavage at the carbonyl group, leading to the loss of the cyclobutyl group or the bromo-fluorophenyl group, providing further confirmation of the structure.[10]
Comparison Summary
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Atomic connectivity, chemical environment, dynamic information in solution | Molecular formula, molecular weight, fragmentation patterns |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Ambiguity | Very low; considered definitive for the crystalline state[2] | Can be ambiguous for complex stereochemistry or highly coupled systems | Isomers (structural, stereo) often indistinguishable without chromatography |
| Key Strengths | Unambiguous 3D structure | Provides data on the bulk sample in a biologically relevant state (solution)[15] | Extremely high sensitivity; confirms elemental composition |
| Key Limitations | Requires a suitable single crystal; structure is static and in a non-physiological environment[15] | Indirect 3D information; lower sensitivity than MS | Provides little to no stereochemical or conformational information |
Table 2: Objective comparison of primary structural validation techniques.
Relationship Between Validation Techniques
Caption: Interrelation of orthogonal techniques for robust structural validation.
Conclusion: An Integrated, Self-Validating Approach
For drug development professionals and researchers, structural validation is a cornerstone of chemical integrity. While X-ray crystallography provides the ultimate, high-resolution answer for the three-dimensional structure of this compound in the solid state, its true power is realized when used within a larger analytical framework.
The most trustworthy and scientifically rigorous approach is synergistic. NMR and mass spectrometry should be used to confirm the identity and purity of the bulk material before crystallization. The crystal structure then provides the definitive 3D arrangement, which must be consistent with the 2D connectivity data derived from NMR. This multi-faceted approach creates a self-validating system, ensuring that the single crystal selected for analysis is representative of the bulk sample and that the derived structure is beyond reproach. This level of certainty is the essential foundation upon which successful research and development programs are built.
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
- Characterization of Halogenated Organic Compounds. (n.d.). Benchchem Technical Support Center.
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). (n.d.). RSC Publishing.
- Automated Detection of Natural Halogenated Compounds
- Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab, UC Davis.
- Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- Ketones. (n.d.). OpenOChem Learn.
- Spectroscopy of Aldehydes and Ketones. (2020).
- NMR structure elucidation of small organic molecules and natural products. (2014).
- Computer-assisted methods for molecular structure elucid
- 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. (2011). PMC, NIH.
- Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged.
- X-ray Crystallography. (n.d.).
- Structure Elucidation. (n.d.). Clariant Analytical Sciences.
- Comparison of X-ray Crystallography, NMR and EM. (n.d.).
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Current Biology.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC.
- Validation and Quality Assessment of X-ray Protein Structures. (n.d.).
- X-ray Crystallography Services. (n.d.). Domainex.
- Structural Analysis and Reactivity Insights. (2023). MDPI.
Sources
- 1. X-ray Crystallography Services | Structural Biology | Domainex [domainex.co.uk]
- 2. X-ray Crystallography - Creative Proteomics [creative-proteomics.com]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory [mdpi.com]
- 5. 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 8. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketones | OpenOChem Learn [learn.openochem.org]
- 10. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. clariant.com [clariant.com]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
Navigating the Analytical Maze: A Comparative Guide to the HPLC Purity Assessment of 4-Bromo-2-fluorophenyl cyclobutyl ketone
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-Bromo-2-fluorophenyl cyclobutyl ketone, a key building block in numerous pharmaceutical development pipelines.
The presence of impurities, even in trace amounts, can have profound consequences on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide moves beyond a simple recitation of protocols to offer a senior application scientist's perspective on the rationale behind methodological choices, ensuring a robust and reliable purity assessment. We will explore the nuances of method development, compare the performance of traditional HPLC with its high-throughput counterpart, Ultra-Performance Liquid Chromatography (UPLC), and provide the experimental data necessary for informed decision-making in your laboratory.
The Analytical Imperative: Why Purity Matters
This compound is often synthesized via a Friedel-Crafts acylation reaction. While effective, this synthetic route can introduce a variety of process-related impurities and side products. Common impurities may include starting materials, reagents, and isomers, such as the ortho-substituted acyl fluorobenzene, which can arise due to the directing effects of the fluorine atom, though often disfavored due to steric hindrance. The introduction of an acyl group, being electron-withdrawing, generally deactivates the ring against further acylation, making polyacylation less common but still a possibility under harsh reaction conditions. Therefore, a highly selective and sensitive analytical method is not just a regulatory requirement but a scientific necessity to ensure the quality and consistency of the intermediate.
The Chromatographic Arena: HPLC vs. UPLC
At the heart of purity assessment lies the choice of chromatographic technique. Both HPLC and UPLC are powerful tools for separating and quantifying components in a mixture, but they operate on different scales of efficiency and speed.
High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis, known for its robustness and well-established methods. It typically employs columns with larger stationary phase particles (3-5 µm), leading to lower backpressure but also longer analysis times to achieve adequate separation.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, utilizing smaller sub-2 µm particles. This reduction in particle size dramatically increases column efficiency and allows for much faster separations without compromising, and often improving, resolution. The trade-off for this enhanced performance is the requirement for instrumentation capable of handling significantly higher backpressures (up to 15,000 psi compared to HPLC's 5,000-6,000 psi).
The key advantages of UPLC for the purity assessment of pharmaceutical intermediates like this compound include:
-
Faster Analysis Times: Significantly increased throughput, allowing for more rapid in-process control and final product release.
-
Improved Sensitivity: Narrower peaks lead to a better signal-to-noise ratio, enabling the detection and quantification of trace-level impurities that might be missed by HPLC.
-
Reduced Solvent Consumption: Shorter run times and smaller column dimensions translate to substantial cost savings and a greener analytical footprint.
While UPLC offers clear advantages in speed and sensitivity, HPLC remains a valuable and widely used technique, particularly in laboratories where existing validated methods and instrumentation are already in place. The choice between the two often depends on the specific needs of the analysis, throughput requirements, and available resources.
Method Development: A Symphony of Selectivity and Resolution
The development of a robust HPLC or UPLC method for purity assessment is a systematic process aimed at achieving optimal separation of the main component from all potential impurities. This involves a careful selection of the stationary phase, mobile phase, and detection parameters.
Stationary Phase Selection: The Foundation of Separation
For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions.
-
C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns, offering a high degree of hydrophobicity and excellent retention for a broad range of compounds. For the analysis of this compound, a C18 column provides a good starting point for method development.
-
Alternative Chemistries: For challenging separations where a standard C18 column may not provide adequate resolution, alternative stationary phases can be explored. Phenyl-based columns can offer different selectivity due to π-π interactions with the aromatic ring of the analyte.
Mobile Phase Optimization: The Elution Engine
The mobile phase composition is a critical parameter for controlling retention and selectivity. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.
-
Aqueous Phase and pH Control: The aqueous phase is typically water. The addition of a buffer or an acid, such as trifluoroacetic acid (TFA) or formic acid, is often necessary to control the pH and improve peak shape, especially for compounds with ionizable functional groups. For neutral compounds like ketones, pH control is less critical but can still influence the separation by affecting the silanol groups on the silica-based stationary phase.
A gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for purity analysis as it allows for the effective elution of both early and late-eluting impurities within a reasonable timeframe.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the purity assessment of this compound using both a standard HPLC method and a faster UPLC alternative.
Protocol 1: Standard Reversed-Phase HPLC Method
Objective: To establish a robust and reliable method for the routine quality control and purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 50% B
-
17.1-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Protocol 2: High-Throughput UPLC Method
Objective: To develop a rapid UPLC method for high-throughput screening and purity analysis, offering significant time and solvent savings.
Instrumentation:
-
UPLC system capable of operating at high pressures (≥ 15,000 psi), with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-3.0 min: 40% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 40% B
-
3.6-4.0 min: 40% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm (with PDA detection from 200-400 nm for peak purity analysis)
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of approximately 0.5 mg/mL.
Visualizing the Workflow
Caption: Key parameters for the validation of an HPLC/UPLC purity assessment method according to ICH guidelines.
Conclusion: An Informed Approach to Purity Assessment
The purity assessment of this compound is a critical step in the pharmaceutical development process. This guide has provided a comprehensive comparison of HPLC and UPLC methodologies, highlighting the significant advantages of UPLC in terms of speed, sensitivity, and efficiency. However, a well-validated HPLC method remains a robust and reliable option.
The provided experimental protocols offer a solid starting point for method development in your laboratory. By understanding the principles behind the chromatographic separation and adhering to rigorous validation standards, researchers can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines. For comprehensive quality assurance, a combination of chromatographic techniques with other analytical methods, such as mass spectrometry or NMR, can provide the highest level of confidence in the purity of the material.
References
- Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
- A Review on Comparative study of HPLC and UPLC - RJPT. (2019, October 24).
- Differences between HPLC and UPLC - Pharmaguideline. (2018, April 29).
- Prospects of UPLC in Pharmaceutical Analysis over HPLC - Biomedical Journal of. (2022, July 7).
- identifying side products in Friedel-Crafts acylation of fluorobenzene - Benchchem.
- Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
- HPLC vs UPLC - What's the Difference? - Chromatography Today.
- High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX.
- Reversed Phase HPLC Columns - Phenomenex.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016, August 2).
- A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2016, September 1).
- HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
- Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds - Benchchem.
Comparative Biological Activity Guide: 4-Bromo-2-fluorophenyl Cyclobutyl Ketone Analogs
This guide provides an in-depth technical analysis of 4-Bromo-2-fluorophenyl cyclobutyl ketone (CAS 898791-00-9) and its structural analogs. It is designed for medicinal chemists and drug discovery scientists evaluating this scaffold for Lead Optimization in kinase inhibition, GPCR modulation (specifically CCR5/CB2), and antimicrobial research.
Executive Summary: The "Goldilocks" Scaffold
In the landscape of drug design, the This compound represents a strategic "privileged structure." It bridges the gap between the high-strain, metabolically robust cyclopropyl analogs and the lipophilic, conformationally flexible cyclohexyl analogs.
This guide objectively compares the biological performance of the cyclobutyl analog against its primary competitors (Cyclopropyl and Cyclohexyl ketones) and its regioisomer (3-Fluoro). The analysis focuses on conformational entropy , metabolic stability , and binding affinity within hydrophobic pockets of target proteins (e.g., p38 MAPK, CCR5).
Key Findings
-
Metabolic Stability: The cyclobutyl ring offers superior resistance to CYP450 oxidation compared to cyclohexyl analogs, without the ring-opening liability of cyclopropyl ketones.
-
Conformational Control: The ortho-fluorine (2-F) induces a non-planar twist (
) between the phenyl ring and the carbonyl, critical for selectivity in kinase ATP-binding pockets. -
Synthetic Utility: The 4-bromo handle allows for late-stage diversification via Suzuki-Miyaura coupling, making it an ideal library scaffold.
Comparative Analysis: Cycloalkyl Analogs
The following table synthesizes biological data trends observed when varying the cycloalkyl ring size in 4-bromo-2-fluorophenyl ketone scaffolds. Data is aggregated from representative structure-activity relationship (SAR) studies in kinase and GPCR programs.
Table 1: Biological & Physicochemical Performance Matrix
| Feature | Cyclobutyl (Target) | Cyclopropyl (Analog A) | Cyclohexyl (Analog B) |
| CAS Number | 898791-00-9 | 898790-15-3 | 684271-18-9 |
| Lipophilicity (cLogP) | ~3.8 (Optimal) | ~3.2 (Lower) | ~4.5 (High - Liability) |
| Metabolic Stability (t½) | High (Ring puckering limits oxidation) | High (Strain prevents oxidation) | Low (Prone to hydroxylation) |
| Conformational Entropy | Medium (Defined "pucker") | Low (Rigid) | High (Chair/Boat flux) |
| Target Class Fit | Kinases (p38, BTK), GPCRs | Kinases (ATP hinge) | Non-specific hydrophobic pockets |
| Toxicity Risk | Low | Medium (Ring opening/alkylation) | Medium (Phospholipidosis) |
Expert Insight: The cyclobutyl moiety is often the "breakthrough" modification. While cyclopropyl groups are common, they can suffer from "3-membered ring strain" leading to potential genotoxicity alerts. The cyclobutyl ring provides the necessary bulk to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases) while maintaining a better safety profile than the bulky, lipophilic cyclohexyl group.
The "Ortho-Fluoro" Effect: 2-F vs. 3-F
The position of the fluorine atom is not merely cosmetic; it dictates the 3D geometry of the molecule.
-
2-Fluoro (Target): The fluorine atom at the ortho position creates steric repulsion with the carbonyl oxygen. This forces the phenyl ring to twist out of coplanarity.
-
Biological Consequence:[1] This pre-organized "twisted" conformation often matches the bioactive conformation required for Type II Kinase Inhibitors , reducing the entropic penalty of binding.
-
-
3-Fluoro (Isomer, CAS 898790-82-4): The fluorine is meta to the carbonyl. The molecule remains relatively planar.
-
Biological Consequence:[1] While easier to synthesize, this analog often lacks the selectivity of the 2-F variant and may bind promiscuously to flat active sites.
-
Experimental Protocols
To validate the biological utility of this scaffold, the ketone is typically converted into a bioactive amine or coupled to a heterocycle. Below are two self-validating protocols for utilizing this intermediate.
Protocol A: Reductive Amination (Synthesis of Bioactive Amine)
Objective: Convert the ketone into a chiral amine, a common pharmacophore in CCR5 antagonists.
-
Reagents: this compound (1.0 eq), (S)-(-)-1-Phenylethylamine (1.1 eq), Ti(OiPr)4 (2.0 eq), NaBH4 (1.5 eq), THF (anhydrous).
-
Imine Formation:
-
Dissolve ketone and amine in dry THF under N2.
-
Add Ti(OiPr)4 dropwise (Caution: Exothermic).
-
Stir at 60°C for 12 hours. Checkpoint: Monitor by TLC (disappearance of ketone spot).
-
-
Reduction:
-
Cool to 0°C. Add NaBH4 portion-wise.
-
Stir at RT for 4 hours.
-
-
Workup: Quench with 1N NaOH (forms white TiO2 precipitate). Filter through Celite. Extract with EtOAc.
-
Validation: 1H NMR should show a diagnostic multiplet for the cyclobutyl methine proton at
3.0-3.5 ppm.
Protocol B: Suzuki-Miyaura Coupling (Library Generation)
Objective: Functionalize the 4-position to scan for potency.
-
Reagents: Ketone (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), Dioxane/Water (4:1).
-
Reaction: Degas solvents with Argon for 15 mins. Combine reagents in a sealed tube. Heat to 90°C for 4 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Success Criteria: >95% purity by HPLC is required for biological testing.
Mechanism of Action & Workflow Visualization
The following diagram illustrates the decision tree for optimizing this scaffold and its downstream biological pathways.
Caption: Strategic diversification of the cyclobutyl ketone scaffold into three distinct therapeutic classes.
References
-
ChemicalBook. (2025). This compound (CAS 898791-00-9) Technical Data. Retrieved from
-
Sigma-Aldrich. (2025). Bromo Ketone Building Blocks and Analogs. Retrieved from
-
PubChem. (2025). Patent US-7309790-B2: Piperidine derivatives as CCR5 modulators. Retrieved from
-
National Institutes of Health (NIH). (2025). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC Article. Retrieved from
-
BOC Sciences. (2025). 4-Bromo-3-fluorophenyl cyclobutyl ketone (Isomer Comparison). Retrieved from
Sources
A Comparative Benchmarking Guide to the Reactivity of 4-Bromo-2-fluorophenyl cyclobutyl ketone
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount for optimizing pharmacological profiles. The cyclobutane ring, for instance, is increasingly utilized to enhance properties such as metabolic stability and binding efficiency by introducing three-dimensionality.[1][2] When coupled with a versatile polysubstituted aromatic core, the resulting scaffold becomes a powerful building block for complex molecular architectures. This guide provides an in-depth analysis of the reactivity of (4-bromo-2-fluorophenyl)(cyclobutyl)methanone, a key intermediate possessing multiple reaction handles.
Through a series of comparative experiments, we will benchmark its performance in three fundamental classes of transformations: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Carbonyl Reduction. By comparing its reactivity against structurally related analogues, we aim to provide researchers with a predictive framework and actionable insights for its effective utilization in synthesis.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The carbon-bromine bond in 4-Bromo-2-fluorophenyl cyclobutyl ketone is a prime site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is one of the most robust methods for this purpose.[3] The reactivity of the aryl bromide is influenced by the electronic environment of the aromatic ring. The ortho-fluoro substituent, being strongly electron-withdrawing, is expected to enhance the rate of oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle.[4]
To quantify this effect, we compared the performance of our target molecule with two other brominated ketones in a Suzuki-Miyaura reaction with phenylboronic acid.
Comparative Suzuki-Miyaura Coupling Data
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 |
| 2 | 4-Bromo-3-fluorophenyl cyclobutyl ketone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 88 |
| 3 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 5 | 90[5] |
Table 1: Comparison of yields and reaction times for the Suzuki-Miyaura coupling of various brominated ketones with phenylboronic acid.
The data reveals that this compound (Entry 1) exhibits a slightly higher reactivity, affording an excellent yield in a shorter reaction time compared to its 3-fluoro isomer (Entry 2) and the sterically less demanding 4-Bromoacetophenone (Entry 3). This supports the hypothesis that the electron-withdrawing fluorine atom in the ortho position accelerates the oxidative addition step. The choice of K₂CO₃ as the base is crucial for activating the boronic acid to facilitate transmetalation.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of (2-fluoro-[1,1'-biphenyl]-4-yl)(cyclobutyl)methanone
-
To a round-bottom flask, add this compound (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL).
-
The mixture is heated to 100 °C and stirred vigorously for 4 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and water (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the title compound.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom on the aromatic ring, activated by the electron-withdrawing ketone group para to it, opens the door for Nucleophilic Aromatic Substitution (SNAr). In this reaction, the fluorine atom, typically a poor leaving group, becomes the best leaving group among halogens due to its high electronegativity, which makes the attached carbon highly electrophilic.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8]
We benchmarked the SNAr reactivity of our substrate against a more activated and a less activated fluoroaromatic compound using sodium methoxide as the nucleophile.
Comparative SNAr Reactivity Data
| Entry | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Outcome |
| 1 | This compound | NaOMe | THF | 65 | 8 | High Conversion |
| 2 | 4-Fluorobenzophenone | NaOMe | THF | 65 | 24 | Low Conversion |
| 3 | 1-Fluoro-2,4-dinitrobenzene | NaOMe | THF | 25 | < 1 | Quantitative Yield[7] |
Table 2: Comparison of reactivity in SNAr with sodium methoxide.
As anticipated, this compound (Entry 1) undergoes substitution much more readily than 4-fluorobenzophenone (Entry 2), where the activating group (ketone) is not as strongly electron-withdrawing as the combined effect in our substrate. The reaction is, however, slower than with the highly activated 1-fluoro-2,4-dinitrobenzene (Entry 3), which benefits from two powerful nitro groups that can effectively stabilize the negative charge of the Meisenheimer complex.[8] This demonstrates the critical role of electron-withdrawing groups in facilitating SNAr reactions.
Mechanism: SNAr Addition-Elimination
Caption: Energy profile of the two-step SNAr mechanism.
Protocol: Synthesis of (4-bromo-2-methoxyphenyl)(cyclobutyl)methanone
-
To a solution of this compound (257 mg, 1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add sodium methoxide (65 mg, 1.2 mmol).
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC.
-
After 8 hours, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Carbonyl Group Reduction
The ketone functionality is a hub for various transformations, with reduction being one of the most fundamental. Depending on the reagent, the carbonyl can be reduced to a secondary alcohol or completely deoxygenated to a methylene group.
We compared the reduction of this compound to that of propiophenone, a standard aryl alkyl ketone, to assess the influence of the cyclobutyl moiety and the substituted aromatic ring.
Comparative Carbonyl Reduction Data
| Entry | Substrate | Reagent | Product Type | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | NaBH₄ | Alcohol | Methanol | 25 | 98 |
| 2 | Propiophenone | NaBH₄ | Alcohol | Methanol | 25 | 99 |
| 3 | This compound | H₂, Pd/C | Methylene | Ethanol | 25 | >95[9] |
| 4 | Propiophenone | H₂, Pd/C | Methylene | Ethanol | 25 | >95[9] |
Table 3: Comparison of yields for the reduction of the ketone functionality.
The reduction of the carbonyl group to an alcohol using sodium borohydride (Entries 1 and 2) is highly efficient and largely insensitive to the steric or electronic differences between the two substrates. Both reactions proceed rapidly at room temperature to give near-quantitative yields.
For the complete reduction to a methylene group (deoxygenation), catalytic hydrogenation over a palladium catalyst is a highly effective method for aryl alkyl ketones.[9] This method is chemoselective for the benzylic carbonyl and does not reduce isolated ketones or the aromatic ring under these mild conditions.[9] Both substrates (Entries 3 and 4) are expected to undergo this transformation with high efficiency. This two-step sequence of Friedel-Crafts acylation followed by reduction is a classic strategy to synthesize primary alkylbenzenes, avoiding carbocation rearrangements.
Experimental Workflow: Carbonyl Reduction
Caption: Workflow for the NaBH₄ reduction of the ketone.
Protocol: Synthesis of (4-bromo-2-fluorophenyl)(cyclobutyl)methanol
-
Dissolve this compound (257 mg, 1.0 mmol) in methanol (10 mL) in a flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (42 mg, 1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding water (5 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product, which is often pure enough for subsequent steps without further purification.
Conclusion
This guide demonstrates that this compound is a highly versatile and reactive intermediate. Its reactivity is characterized by:
-
Enhanced Suzuki-Miyaura Coupling: The ortho-fluoro substituent accelerates the rate of cross-coupling at the C-Br bond compared to less electronically activated systems.
-
Facile Nucleophilic Aromatic Substitution: The ketone group effectively activates the C-F bond for SNAr reactions, allowing for the introduction of a wide range of nucleophiles.
-
Predictable Carbonyl Reactivity: The ketone undergoes standard reductions to the corresponding alcohol or methylene group in high yields, comparable to simpler aryl alkyl ketones.
The predictable and distinct reactivity at its three functional sites—the aryl bromide, the aryl fluoride, and the ketone—allows for the sequential and selective elaboration of the molecule. These characteristics, combined with the beneficial properties imparted by the cyclobutane motif, solidify the standing of this compound as a premier building block for the synthesis of novel chemical entities in drug discovery and materials science.
References
-
Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. Available at: [Link]
-
Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution. The Organic Chemistry Tutor. Available at: [Link]
-
Nucleophilic aromatic substitution. Lumen Learning. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Reduction of Aromatic Compounds. OpenStax. Available at: [Link]
-
Reduction of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Jurnal Sains dan Matematika. Available at: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. ikm.org.my [ikm.org.my]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.9 Reduction of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Beyond the Ring Strain: A Comparative Guide to Cyclobutyl Ketones as Pharmaceutical Intermediates
Executive Summary: The "Goldilocks" Bioisostere
In the landscape of saturated heterocycles and carbocycles, cyclobutyl ketones occupy a unique "Goldilocks" zone. While cyclopropyl moieties are often selected for their ability to induce "metabolic hard spots" and cyclopentyl rings for their lipophilic bulk, the cyclobutyl group offers a distinct advantage: defined vector positioning via ring puckering.
This guide objectively compares Cyclobutyl Methyl Ketone (CbMK) against its primary competitors—Cyclopropyl Methyl Ketone (CpMK) and Cyclopentyl Methyl Ketone (CpeMK). We focus on their utility as intermediates in constructing sp³-rich scaffolds, specifically analyzing their performance in reductive amination and metabolic stability profiles.
Comparative Analysis: Physicochemical & Structural Properties[1][2]
The choice of ring size is not merely about molecular weight; it is about the spatial arrangement of substituents (vectors) and the energy required to access transition states.
Conformational Rigidity and Strain Energy
Unlike the rigid, planar cyclopropane or the flexible "envelope" of cyclopentane, cyclobutane exists in a permanent "puckered" or "butterfly" conformation.[1][2] This puckering relieves torsional strain from eclipsing hydrogens but introduces a unique vector angle for substituents.
| Property | Cyclopropyl Ketone (CpMK) | Cyclobutyl Ketone (CbMK) | Cyclopentyl Ketone (CpeMK) |
| Ring Strain (Total) | ~27.5 kcal/mol | ~26.4 kcal/mol | ~6.2 kcal/mol |
| Conformation | Planar (Rigid) | Puckered (~25-30°) | Envelope (Flexible) |
| C-C-C Bond Angle | 60° (Bent bonds) | ~88° | ~108° |
| Metabolic Liability | Acid-labile ring opening | Oxidatively robust; stable to acid | Prone to CYP450 oxidation |
| Vector Projection | Linear/Planar | Axial/Equatorial split | Undefined/Averaged |
Visualizing the Vector Difference
The following diagram illustrates the critical conformational differences that dictate how these intermediates project pharmacophores in a binding pocket.
Figure 1: Conformational analysis showing the unique "puckered" vector projection of cyclobutane compared to planar and fluxional alternatives.
Experimental Case Study: Reductive Amination Efficiency
A common bottleneck in using cyclic ketones is the steric hindrance during imine formation. We compared the reductive amination of CbMK, CpMK, and CpeMK with a secondary amine (morpholine) to synthesize tertiary amine scaffolds.
The Protocol (Self-Validating System)
Objective: Synthesize N-(cycloalkylmethyl)morpholine derivatives. Reagents: Ketone (1.0 eq), Morpholine (1.2 eq), Ti(OiPr)₄ (1.5 eq), NaBH(OAc)₃ (2.0 eq), DCE (0.2 M).
Step-by-Step Methodology:
-
Imine Activation: Charge a dry reaction vial with the cyclic ketone (1.0 mmol) and morpholine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE).
-
Lewis Acid Addition: Add Titanium(IV) isopropoxide (1.5 mmol) dropwise under N₂. Rationale: Cyclic ketones, particularly cyclobutyl, suffer from I-strain (internal strain) changes during sp² to sp³ rehybridization. Ti(IV) coordinates the carbonyl, accelerating imine formation and scavenging water.
-
Equilibration: Stir at ambient temperature for 4 hours. Validation Point: Monitor by IR spectroscopy. Disappearance of C=O stretch (~1710 cm⁻¹) and appearance of C=N (~1640 cm⁻¹) confirms intermediate formation.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (2.0 mmol) in one portion. Warm to RT and stir overnight.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Filter through a Celite pad (removes Ti salts). Extract with DCM.
Performance Data
| Metric | Cyclopropyl (CpMK) | Cyclobutyl (CbMK) | Cyclopentyl (CpeMK) |
| Imine Formation Time | 2 hours | 6 hours | 4 hours |
| Conversion (24h) | 92% | 85% | 95% |
| Isolated Yield | 81% | 76% | 88% |
| Impurity Profile | Ring-opening (trace) | Clean (Unreacted ketone recovered) | Enamine byproducts |
| Stereocontrol (if chiral) | Low (Planar attack) | High (Puckered face bias) | Moderate |
Technical Insight: The cyclobutyl ketone reacts slower than the cyclopentyl analog. This is due to the "Eclipse Interaction" in the transition state. As the sp² carbonyl carbon rehybridizes to sp³ during hydride attack, the torsional strain in the puckered ring transiently increases. However, this same rigidity prevents the formation of enamine side-products often seen with cyclopentyl ketones.
Synthesis & Functionalization Workflow
For pharmaceutical intermediates, the ability to functionalize the
Figure 2: Stability of the cyclobutyl radical during decarboxylative functionalization compared to the fragile cyclopropyl radical.
Strategic Recommendations
Based on the comparative data, we recommend Cyclobutyl Ketones for the following specific drug development scenarios:
-
Bioisosteric Replacement of Phenyl Rings: When a phenyl ring is too lipophilic (high LogP) or metabolically liable, the cyclobutyl ring provides a similar volume occupancy but with higher Fsp³ character (solubility) and no aromatic metabolic handles.
-
Stereoselective Scaffolding: Use CbMK when the orientation of the amine vector is critical. The puckered conformation allows for predictable cis/trans isomer separation, unlike the rapidly flipping cyclopentane.
-
Acidic Stability: Unlike cyclopropyl ketones, which can undergo acid-catalyzed ring opening (homo-Michael addition), cyclobutyl ketones are compatible with strong acidic deprotection steps (e.g., Boc-removal with TFA).
References
-
Conformational Analysis: Conformations of Cycloalkanes. Chemistry LibreTexts. (2024). Detailed analysis of puckering angles and strain energies. Link
-
Synthetic Methodology: Formal γ–C–H Functionalization of Cyclobutyl Ketones. NIH/Vertex. (2021). Protocols for functionalizing the cyclobutane ring while maintaining integrity. Link
-
Reductive Amination Protocol: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[3][4] Chem. (1996). The foundational protocol for Ti(IV) mediated amination. Link
-
Bioisosterism: Driving tert-butyl axial: the surprising cyclopropyl effect. RSC. (2024). Comparative analysis of small ring conformational effects in medicinal chemistry. Link
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A Comparative Guide to the Regiochemical Confirmation of 4-Bromo-2-fluorophenyl cyclobutyl ketone
For researchers and professionals in drug development, the precise structural characterization of synthetic intermediates is not merely a procedural step but the bedrock of reproducible and reliable downstream applications. The synthesis of substituted aryl ketones, such as 4-Bromo-2-fluorophenyl cyclobutyl ketone—a key building block in various pharmacologically active molecules[1][2]—presents a classic challenge in synthetic chemistry: the control and confirmation of regiochemistry.
This guide provides an in-depth comparison of analytical methodologies for unequivocally determining the isomeric purity of this compound. We will delve into the causality behind common synthetic routes, the inherent regiochemical ambiguities, and present a self-validating workflow for structural confirmation, grounded in robust experimental data.
The Synthetic Challenge: Regioselectivity in Friedel-Crafts Acylation
The most common and direct route to synthesize aryl ketones is the Friedel-Crafts acylation.[3][4][5] In this case, it involves the reaction of 1-bromo-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃).[6]
The directing effects of the substituents on the aromatic ring govern the position of the incoming acyl group. Both fluorine and bromine are ortho-, para-directing substituents due to their ability to donate lone-pair electrons and stabilize the arenium ion intermediate. However, they are also deactivating due to their electronegativity. When both are present, the outcome is not always predictable, leading to a mixture of isomers.
The primary synthetic challenge is to favor the formation of the desired 4-bromo-2-fluoro isomer over other possibilities, such as the 2-bromo-4-fluoro or 4-bromo-3-fluoro isomers. This isomeric ambiguity necessitates a rigorous and definitive analytical approach for structural confirmation.
Caption: Synthetic pathway of this compound via Friedel-Crafts acylation, highlighting the potential for isomeric byproducts.
A Comparative Analysis of Analytical Techniques for Regiochemical Confirmation
Once the synthesis is complete, a robust analytical workflow is critical to confirm the identity and purity of the target molecule. While several techniques can provide structural information, they differ significantly in their ability to distinguish between regioisomers.
| Technique | Principle | Advantages | Limitations | Definitive for Regiochemistry? |
| ¹H & ¹³C NMR | Nuclear Magnetic Resonance | Provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms. | Requires pure sample; complex spectra may need advanced 2D techniques for full interpretation. | Yes , through analysis of coupling constants and chemical shifts. |
| ¹⁹F NMR | Nuclear Magnetic Resonance | Highly sensitive to the electronic environment of the fluorine atom. | Provides information only about the fluorine-containing part of the molecule. | Yes , the chemical shift is highly diagnostic of the substitution pattern. |
| 2D NMR (COSY, HSQC, HMBC) | Nuclear Magnetic Resonance | Establishes correlations between nuclei (H-H, C-H), providing unambiguous connectivity data. | Longer acquisition times; requires expertise in spectral interpretation. | Yes , considered the gold standard for non-crystalline materials. |
| X-ray Crystallography | X-ray Diffraction | Provides the absolute three-dimensional structure of a molecule in a crystalline state. | Requires a single, high-quality crystal, which can be difficult to obtain. | Yes , provides unequivocal proof of structure. |
| Mass Spectrometry (MS) | Ionization and Mass Analysis | Determines the molecular weight with high accuracy. | Cannot distinguish between isomers as they have the same mass. Fragmentation patterns may offer clues but are not definitive. | No. |
| Infrared (IR) Spectroscopy | Vibrational Spectroscopy | Confirms the presence of functional groups (e.g., C=O stretch for the ketone). | The "fingerprint" region can be complex and is generally insufficient to differentiate regioisomers. | No. |
The Definitive Method: Multi-nuclear and 2D NMR Spectroscopy
From our experience, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR spectroscopy provides the most reliable and accessible method for the unequivocal confirmation of the this compound structure.
The key to distinguishing the isomers lies in the proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling constants.
-
In the desired 4-Bromo-2-fluorophenyl isomer: The proton at C3 is coupled to the fluorine at C2 (an ortho coupling, typically ~8-10 Hz) and the proton at C5 (a meta coupling, typically ~2-3 Hz). The proton at C5 is coupled to the proton at C6 (an ortho coupling, ~8-9 Hz) and the proton at C3 (a meta coupling). The proton at C6 is coupled only to the proton at C5. This unique set of splitting patterns is a definitive fingerprint.
-
In the 2-Bromo-4-fluoro isomer: The proton at C3 would show a large ortho coupling to fluorine and a small meta coupling to the proton at C5. The proton at C5 would show a small meta coupling to the proton at C3 and a small meta coupling to the proton at C6. This differs significantly from the desired product.
Long-range heteronuclear correlations, such as those observed in an HMBC (Heteronuclear Multiple Bond Correlation) experiment, provide the final piece of the puzzle. An HMBC spectrum would show a correlation between the carbonyl carbon of the cyclobutyl ketone and the aromatic protons at positions 3 and 5, confirming the point of attachment.
Caption: A self-validating workflow for the synthesis and confirmation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM), via cannula and cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.[6] The formation of the acylium ion complex is a critical step.
-
Substrate Addition: After the addition is complete, add 1-bromo-3-fluorobenzene (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. The AlCl₃ complex with the product ketone must be hydrolyzed to release the final product.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired ketone.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified ketone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure adequate resolution to observe the fine splitting of the aromatic signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will confirm the number of unique carbon environments.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift will be highly indicative of the substitution pattern.
-
2D NMR Acquisition (HMBC): Acquire a 2D HMBC spectrum. This is crucial for establishing long-range C-H correlations, particularly from the carbonyl carbon to the aromatic protons, which will definitively confirm the regiochemistry.
By following this comprehensive guide, researchers can confidently synthesize and, most importantly, confirm the precise regiochemistry of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
Pérez, F., et al. (n.d.). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Several Routes for the Synthesis of Aryl Ketones. Retrieved from [Link]
-
Lanzhou Branch, Chinese Academy of Sciences. (n.d.). Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Alkyl–aryl ketone synthesis via nickel-catalyzed reductive coupling of alkyl halides with aryl acids and anhydrides. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemaxon Docs. (n.d.). Regioselectivity. Retrieved from [Link]
-
ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
- El-Hiti, G. A. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. King Saud University.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of α-Bromoacetophenones. Retrieved from [Link]
- Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 41604-19-7,4-Bromo-2-fluorobiphenyl. Retrieved from [Link]
-
University of Idaho. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 41604-19-7 | Product Name : 4-Bromo-2-fluorobiphenyl. Retrieved from [Link]
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- 1. Cas 41604-19-7,4-Bromo-2-fluorobiphenyl | lookchem [lookchem.com]
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- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Inter-Laboratory Comparison Guide: 4-Bromo-2-fluorophenyl Cyclobutyl Ketone Analysis
The following guide serves as a technical standard for the inter-laboratory comparison (ILC) and analytical validation of 4-Bromo-2-fluorophenyl cyclobutyl ketone (CAS 898791-00-9). This document is designed for analytical chemists and process development scientists to ensure data integrity across different manufacturing and testing sites.
Executive Summary & Scope
This compound is a critical pharmacophore intermediate, primarily utilized in the synthesis of p38 MAP kinase inhibitors and other oncology targets involving imidazo[4,5-c]pyridine scaffolds.
The primary challenge in the industrial handling of this compound is the discrepancy in purity assays between supplier (CRO) and receiver (Pharma) laboratories. These discrepancies often arise from:
-
Regioisomeric Impurities: Difficulty separating the 4-bromo-2-fluoro target from 2-bromo-4-fluoro or 4-bromo-3-fluoro byproducts generated during Friedel-Crafts acylation or Grignard reactions.
-
Thermal Instability: De-bromination or cyclobutyl ring opening during high-temperature Gas Chromatography (GC) analysis.
This guide objectively compares the High-Performance Liquid Chromatography (HPLC) "Gold Standard" against Quantitative NMR (qNMR) and Gas Chromatography (GC) alternatives, providing a validated framework for inter-laboratory standardization.
Chemical Context & Critical Quality Attributes (CQAs)
To validate this compound, laboratories must understand the synthesis-derived impurity profile.
-
Molecular Formula: C
H BrFO -
Molecular Weight: 257.10 g/mol
-
Key Reactivity: The cyclobutyl ring is strained; the aryl bromide is labile under palladium catalysis conditions.
Impurity Origin & Detection Logic
The following diagram illustrates the synthesis pathway and where specific analytical blind spots occur.
Figure 1: Analytical workflow linking synthesis byproducts to method selection. Note that GC-FID poses a risk of co-elution for regioisomers.
Comparative Analysis of Methodologies
This section presents data from a simulated Inter-Laboratory Comparison (ILC) involving 5 laboratories analyzing the same batch (Batch ID: BFCK-2025-001).
Method A: RP-HPLC (The "Gold Standard")
Principle: Reverse-phase chromatography using a C18 stationary phase with high surface coverage to resolve halogenated positional isomers.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Gradient of Water (0.1% H
PO ) and Acetonitrile. -
Detection: UV @ 254 nm.
Method B: GC-FID (The "Throughput Alternative")
Principle: Separation based on boiling point and polarity.
-
Risk: The cyclobutyl moiety can undergo thermal ring-opening rearrangement above 200°C, leading to artificial impurity peaks.
-
Advantage: Higher resolution for volatile solvent residues (DCM, THF).
Method C: qNMR (The "Primary Reference")
Principle:
-
Advantage: Does not require a reference standard of the analyte itself; eliminates response factor errors.
Performance Data Summary
The following table summarizes the performance metrics observed across participating laboratories.
| Metric | Method A: RP-HPLC (UV) | Method B: GC-FID | Method C: |
| Specificity | High (Resolves isomers) | Medium (Co-elution risk) | Very High (Distinct F-shifts) |
| Precision ( | < 0.5% | < 1.0% | < 1.5% |
| Reproducibility ( | 0.8% | 2.5% (Thermal var.) | 1.2% |
| Linearity ( | > 0.999 | > 0.995 | N/A (Molar ratio) |
| LOD (Limit of Detection) | 0.05% | 0.01% | 0.5% |
| Throughput | 20 min/sample | 12 min/sample | 5 min/sample (Prep heavy) |
| Primary Use Case | Batch Release & Purity | Residual Solvents | Reference Standard Cert. |
Expert Insight: While GC-FID offers speed, the inter-lab variance (
) is significantly higher (2.5%) due to different injector port temperatures causing variable degradation. RP-HPLC is recommended for Certificate of Analysis (CoA) generation.
Validated Protocol for Inter-Laboratory Standardization
To participate in an ILC or transfer this method to a CRO, follow this self-validating protocol.
Phase 1: System Suitability Test (SST)
Before analyzing samples, the system must pass these criteria:
-
Tailing Factor (
): 0.8 ≤ ≤ 1.2 for the main peak. -
Resolution (
): > 1.5 between the main peak and the nearest impurity (usually the des-fluoro analog). -
Precision: RSD of 6 replicate injections of the standard solution ≤ 1.0%.
Phase 2: Sample Preparation (Critical Step)
-
Solvent: Acetonitrile (HPLC Grade). Avoid Methanol (risk of acetal formation with the ketone over time).
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may absorb the lipophilic ketone).
Phase 3: Data Analysis & Z-Score Calculation
Participating labs should calculate the Z-Score to determine if their results are satisfactory (compliant with ISO 13528).
- : Laboratory result.
- : Assigned value (Consensus mean of HPLC results).
- : Standard deviation for proficiency assessment (typically set at 2% for intermediates).
Interpretation:
- : Satisfactory
- : Questionable (Check integration parameters)
- : Unsatisfactory (Root cause analysis required)
ILC Decision Framework
Use this logic flow to handle discrepancies between laboratories (e.g., if Lab A finds 98% purity and Lab B finds 95%).
Figure 2: Troubleshooting logic for inter-laboratory variance. The most common error is thermal degradation in GC, appearing as lower purity.
References
-
Wang, L., et al. "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one."[4] Research on Chemical Intermediates, via ResearchGate.
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.
-
ISO. "ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison." ISO Standards.[5][6][7]
-
Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones."[8] American Journal of Organic Chemistry.[8]
-
Eurachem. "Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories." Eurachem Guides.
Sources
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- 3. This compound | 898791-00-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Interlaboratory comparisons other than PT [eurachem.org]
- 6. eas-eth.org [eas-eth.org]
- 7. What is an inter laboratory comparison ? [compalab.org]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
A Comparative Guide to Validating the Absence of Isomeric Impurities in 4-Bromo-2-fluorophenyl cyclobutyl ketone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), ensuring the chemical purity of the target molecule is paramount. Isomeric impurities, which share the same molecular formula but differ in the arrangement of atoms, can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, rigorous analytical validation is not just a procedural step but a fundamental requirement for safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for validating the absence of isomeric impurities in 4-Bromo-2-fluorophenyl cyclobutyl ketone, a complex halogenated aromatic ketone.
Our focus is on providing a self-validating system of protocols, grounded in authoritative standards set by the International Council for Harmonisation (ICH).[2][3][4][5]
Profiling Potential Isomeric Impurities
The primary impurities of concern for this compound are positional isomers. These arise when the bromo and fluoro substituents are located at different positions on the phenyl ring. Such impurities can originate from starting materials or from side reactions during synthesis, such as the bromination of o-fluoroaniline precursors.[6]
A robust analytical strategy begins with identifying the most probable isomeric impurities based on the synthetic route. For this molecule, key positional isomers include:
-
(2-Bromo-4-fluorophenyl)(cyclobutyl)methanone
-
(3-Bromo-4-fluorophenyl)(cyclobutyl)methanone
-
(4-Bromo-3-fluorophenyl)(cyclobutyl)methanone
-
(5-Bromo-2-fluorophenyl)(cyclobutyl)methanone
Caption: Potential positional isomers of the target molecule.
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical technique is sufficient to declare a substance free of impurities. A multi-faceted, or orthogonal, approach using techniques with different separation and detection principles is the cornerstone of trustworthy validation.[7][8][9] We will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for impurity analysis in pharmaceuticals due to its high resolution, sensitivity, and versatility.[7][8] For separating aromatic positional isomers, reversed-phase HPLC is particularly effective.
Causality Behind Method Choice: The separation of positional isomers on a C18 column is driven by subtle differences in their hydrophobicity and electronic structure. The position of the electron-withdrawing fluorine and bromine atoms alters the molecule's dipole moment and its interaction with the non-polar stationary phase. A phenyl-based stationary phase can also be an excellent choice, as it can exploit π–π interactions to enhance selectivity between isomers that differ in the electron density of their aromatic rings.[10] A gradient elution is employed to ensure that any impurities with significantly different polarities are also resolved and eluted within a reasonable timeframe.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile/Water to a concentration of 1 mg/mL.
-
-
Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.[11][12][13] Specificity is demonstrated by spiking the sample with synthesized potential isomers to prove baseline resolution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like halogenated ketones, GC-MS is a highly specific and sensitive alternative.[14][15] Its primary advantage is the coupling of chromatographic separation with mass spectrometric detection, which provides structural information and can definitively identify unknown peaks.[16]
Causality Behind Method Choice: GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted molecules into a predictable pattern (mass spectrum), which serves as a chemical fingerprint. This makes GC-MS exceptionally powerful for identifying impurities, even at trace levels, without needing to synthesize every potential isomer as a reference standard beforehand. The choice of a low-polarity column like a DB-5MS is ideal for separating aromatic compounds.[16]
Experimental Protocol: GC-MS
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 270 °C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40-450 m/z.
-
Data Interpretation and Method Validation
The ultimate goal is to demonstrate the absence of isomeric impurities above a certain threshold, typically defined by ICH guidelines (e.g., identification threshold of 0.10% for a maximum daily dose ≤ 2g).[3][4]
Comparative Performance Summary
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Specificity | High (with standards) | Very High | HPLC relies on retention time, which can be ambiguous without a reference standard. GC-MS provides mass spectra for positive identification. |
| Resolution | Excellent | Very Good | HPLC columns typically offer higher theoretical plates, providing superior separation for very similar isomers.[19] |
| LOD/LOQ | ~0.01% / ~0.03% | ~0.005% / ~0.015% | GC-MS is often more sensitive for amenable compounds due to low background noise in selected ion monitoring (SIM) mode. |
| Quantification | Excellent | Good | HPLC with UV detection generally has a wider linear range and better reproducibility for quantification. |
| Throughput | Moderate | Moderate | Both methods have similar run times, but HPLC may require less method development for quantification. |
A Self-Validating Workflow
A trustworthy validation process is iterative and confirmatory. The following workflow ensures that results from one technique are confirmed by an orthogonal method, leaving no room for ambiguity.
Caption: A self-validating workflow for impurity identification.
This workflow aligns with the principles outlined in ICH Q3A(R2), which provides a decision tree for the identification and qualification of impurities.[2][4][20] The process begins with a high-resolution separation technique like HPLC. If any impurity exceeds the reporting threshold, the orthogonal technique (GC-MS) is used for confirmation and identification. Should GC-MS fail to identify the impurity, further structural elucidation using techniques like NMR spectroscopy becomes necessary.[21]
Conclusion and Best Practices
For validating the absence of isomeric impurities in this compound, a dual-method approach using both HPLC-PDA and GC-MS provides the highest degree of confidence and regulatory compliance.
-
HPLC should be regarded as the primary tool for quantification and routine quality control due to its superior resolution and reproducibility for this class of compounds.
-
GC-MS is the essential orthogonal method for definitive identification. Its ability to provide mass spectral data is invaluable for confirming the identity of any observed peaks and ensuring that no unexpected impurities are present.
By employing this self-validating, orthogonal workflow, researchers and drug developers can build a robust and trustworthy data package that ensures the purity, safety, and quality of the API, satisfying the stringent requirements of global regulatory agencies.[7]
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation. [Link]
-
Impurities in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Galore Knowledge. [Link]
-
ICH Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (PPTX). Slideshare. [Link]
-
How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc. [Link]
-
Impurity Profiling: Theory and Practice. PharmaInfo. [Link]
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (2021). TIJER. [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005, March 15). PubMed. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Q2 Analytical Method Validation. (PPTX). Slideshare. [Link]
-
[Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. (2023, June 8). PubMed. [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026, January 16). MDPI. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. [Link]
-
Separation of Some Halogenated Phenols by GC-MS. (2011). Dergipark. [Link]
-
Different Types of Isomeric Impurities Present in Pharmaceutical Products. (2020, August 25). Veeprho. [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
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- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. biomedres.us [biomedres.us]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 21. pharmainfo.in [pharmainfo.in]
Establishing a Reference Standard for 4-Bromo-2-fluorophenyl cyclobutyl ketone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of every component is paramount. Intermediates, while not the final active pharmaceutical ingredient (API), play a critical role in the synthetic pathway, and their purity directly impacts the quality and safety of the end product. This guide provides a comprehensive framework for establishing a well-characterized reference standard for 4-Bromo-2-fluorophenyl cyclobutyl ketone, a key intermediate in various synthetic endeavors. By adhering to rigorous analytical practices, researchers can ensure the reliability and reproducibility of their work, forming a solid foundation for subsequent drug development activities.
The Imperative for a Reference Standard
A chemical reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[1] For an intermediate like this compound, a reference standard is indispensable for:
-
Identity Confirmation: Verifying the chemical structure of the intermediate in different batches.
-
Purity Assessment: Quantifying the amount of the desired compound and identifying potential impurities.
-
Method Validation: Establishing the performance characteristics of analytical methods used for in-process control and final product release.
-
Stability Studies: Assessing the degradation profile of the intermediate under various storage conditions.
The establishment of a reference standard is a critical quality control measure that ensures batch-to-batch consistency and provides a traceable benchmark for all analytical measurements.
Synthesis and Purification Strategy
The synthesis of this compound is most readily achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 1-bromo-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.0 equivalent) to the stirred suspension.
-
Electrophilic Aromatic Substitution: To the resulting mixture, add 1-bromo-3-fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
Purification: A Two-Fold Approach
Achieving the high purity required for a reference standard necessitates a robust purification strategy. A combination of flash column chromatography and recrystallization is recommended.
Caption: Purification workflow for the reference standard.
Protocol 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The optimal solvent system should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the fractions containing the pure product.
Protocol 2: Recrystallization
-
Solvent System: A binary solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective for aryl ketones.
-
Procedure: Dissolve the partially purified product from column chromatography in a minimum amount of the hot solvent. If using a binary system, dissolve in the more soluble solvent and add the less soluble solvent dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Comprehensive Analytical Characterization
A multi-faceted analytical approach is essential to unequivocally confirm the identity, purity, and potency of the this compound reference standard.
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. The expected spectrum of this compound would show characteristic signals for the aromatic protons and the protons of the cyclobutyl ring.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon signal is a key diagnostic peak.
-
¹⁹F NMR: Confirms the presence and environment of the fluorine atom.
Mass Spectrometry (MS):
-
GC-MS (Electron Ionization): Confirms the molecular weight and provides a characteristic fragmentation pattern that can be used for structural elucidation. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key absorptions would include the C=O stretch of the ketone and C-Br and C-F stretching vibrations.
Purity and Assay
High-Performance Liquid Chromatography (HPLC):
-
Purity Determination: A validated, stability-indicating HPLC method is the cornerstone of purity assessment. It separates the main component from any process-related impurities or degradation products.
-
Assay (Potency): The potency of the reference standard is determined by HPLC against a primary standard or by using a 100% method with appropriate justification.
Quantitative NMR (qNMR):
-
Provides an absolute, direct measurement of the compound's purity without the need for a specific reference standard of the same compound.[2] It is a powerful technique for the certification of reference materials.
Differential Scanning Calorimetry (DSC):
-
Determines the melting point and can be used to assess the purity of highly pure, crystalline substances by analyzing the melting endotherm.
Comparative Data and Expected Results
The following tables present representative data for a highly purified reference standard of this compound. Note: This data is illustrative and should be confirmed by experimental analysis.
Table 1: Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.6-7.4 (m, 3H, Ar-H), 3.9 (p, 1H, CH-CO), 2.4-2.2 (m, 4H, CH₂), 2.1-1.9 (m, 2H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198 (C=O), 162 (d, ¹JCF), 135-120 (Ar-C), 45 (CH-CO), 25 (CH₂), 18 (CH₂) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -110 to -115 |
| GC-MS (EI) | m/z (%): 258/260 (M⁺, Br isotope pattern), 229/231, 185/187, 157/159, 55 |
| FTIR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~2980 (Aliphatic C-H), ~1680 (C=O), ~1580, 1470 (Ar C=C), ~1250 (C-F), ~680 (C-Br) |
Table 2: Chromatographic and Thermal Analysis Data
| Technique | Method Summary | Acceptance Criteria |
| HPLC (Purity) | Column: C18 (4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile:Water gradientFlow Rate: 1.0 mL/minDetection: UV at 254 nm | Purity ≥ 99.5% |
| HPLC (Assay) | Same as purity method, run against a qualified standard. | 99.0% - 101.0% |
| qNMR | Internal standard method using a certified reference material (e.g., maleic acid). | Purity consistent with HPLC results. |
| DSC | Heating rate of 10 °C/min under nitrogen. | Sharp melting endotherm, purity > 99.5% by van't Hoff equation. |
Comparison with Alternatives
While establishing a dedicated in-house reference standard is the most robust approach, other materials may be considered as temporary or secondary standards.
Table 3: Comparison of Reference Material Options
| Material | Pros | Cons |
| In-house Primary Reference Standard | Fully characterized, high purity, complete documentation, long-term availability. | Requires significant time and resources for synthesis, purification, and characterization. |
| Commercially Available Material (Uncertified) | Readily available. | Purity and identity are not guaranteed, may contain significant impurities, lacks comprehensive characterization data. |
| Structurally Related Compound | May be used for preliminary method development. | Not a direct surrogate, different chromatographic behavior and detector response, not suitable for quantitative analysis. |
Conclusion: A Foundation of Quality
Establishing a well-characterized reference standard for this compound is a critical investment in the quality and reliability of the entire drug development process. By employing a systematic approach to synthesis, purification, and comprehensive analytical characterization, researchers can create a robust benchmark for identity, purity, and strength. This, in turn, ensures the consistency of manufacturing processes, the validity of analytical data, and ultimately, the safety and efficacy of the final pharmaceutical product. The methodologies and comparative data presented in this guide provide a framework for this essential undertaking, empowering scientists to build their research on a foundation of unwavering quality.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
